Libramycin A
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-7(10(14)15)5-3-4-6-9-8(2)12-11(16)13-9/h7-9H,3-6H2,1-2H3,(H,14,15)(H2,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLSWBIYQALLJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276598, DTXSID40958051 | |
| Record name | 2-methyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2-Hydroxy-4-methyl-4,5-dihydro-1H-imidazol-5-yl)-2-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36846-64-7, 31602-99-0 | |
| Record name | alpha-Methyldethiobiotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036846647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-Dethiobiotin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2-Hydroxy-4-methyl-4,5-dihydro-1H-imidazol-5-yl)-2-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Discovery, Isolation, and Characterization of Libramycin A from Streptomyces libratus
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The persistent rise of antimicrobial resistance necessitates the urgent discovery of novel antibiotics.[1] The genus Streptomyces has historically been a prolific source of clinically vital antibacterial agents, responsible for producing approximately two-thirds of all medically important secondary metabolites.[2][3] This guide provides an in-depth, technical walkthrough of the discovery, isolation, and structural elucidation of a novel, hypothetical antibiotic, Libramycin A, from a newly isolated strain, Streptomyces libratus. We detail the entire workflow from initial screening and strain identification to large-scale fermentation, multi-step purification, and final chemical characterization. This document serves as a comprehensive protocol and strategic framework for researchers engaged in natural product drug discovery.
Introduction: The Rationale for Novel Antibiotic Discovery from Streptomyces
The "golden era of antibiotic discovery" was largely fueled by the exploration of soil-dwelling actinomycetes, particularly the genus Streptomyces.[1] These Gram-positive, filamentous bacteria possess large genomes with a remarkable density of biosynthetic gene clusters (BGCs), which are responsible for the production of a vast array of structurally diverse secondary metabolites.[4][5] Many of these BGCs remain "silent" under standard laboratory conditions, representing a significant untapped reservoir of potentially novel bioactive compounds.[5]
Modern discovery efforts have evolved from traditional screening to integrated approaches that combine classical microbiology with genomics and metabolomics.[6][7] This guide illustrates such a modern workflow through the lens of a hypothetical discovery campaign for "this compound," a polyketide-non-ribosomal peptide hybrid.
Discovery and Screening of the Producing Organism: Streptomyces libratus
The discovery of a novel antibiotic begins with the identification of a producing microorganism. Our workflow initiated with a targeted screening of soil samples from an underexplored ecological niche, a strategy known to increase the probability of finding novel bioactive compounds.[7]
Isolation of Streptomyces libratus
A soil sample was collected, air-dried, and pre-treated by heating at 100°C for one hour to select for spore-forming bacteria like Streptomyces.[8] Serial dilutions were plated on Starch Casein Nitrate Agar (SCNA) supplemented with cycloheximide and nalidixic acid to inhibit fungal and common bacterial growth, respectively.[8] Colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky, filamentous) were isolated and purified.
Primary Screening for Antibacterial Activity
The isolates were screened for antibacterial activity using a modified cross-streak or dual culture technique against a panel of clinically relevant test organisms, including Methicillin-resistant Staphylococcus aureus (MRSA).[6][8] One isolate, designated SL-22, demonstrated a significant zone of inhibition against MRSA. This strain was selected for further study and identified via 16S rRNA gene sequencing as a novel species, hereafter named Streptomyces libratus.
Workflow for Strain Discovery and Primary Screening
Caption: Workflow from soil sample to identified active strain.
Fermentation for this compound Production
The industrial production of secondary metabolites by Streptomyces is predominantly achieved through submerged fermentation in large-scale bioreactors.[9] Optimization of fermentation parameters is critical for maximizing the yield of the target compound.
Seed Culture Development
A two-stage seed culture protocol is employed to ensure a healthy and substantial inoculum for the production fermenter.
Step-by-Step Protocol:
-
Inoculation: A loopful of S. libratus spores from a mature SCNA plate is inoculated into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubation (Stage 1): The flask is incubated at 28°C on a rotary shaker at 200 rpm for 48 hours until dense mycelial growth is observed.
-
Transfer (Stage 2): 10% (v/v) of the Stage 1 culture is transferred to a 2 L flask containing 500 mL of the same seed medium.
-
Incubation (Stage 2): The Stage 2 culture is incubated under the same conditions for another 48 hours.
Production Fermentation
The production of most antibiotics is species-specific and occurs during the stationary phase of growth.[2][4] The fermentation process for streptomycin, for example, is an aerobic process that takes 5 to 7 days.[10]
Step-by-Step Protocol:
-
Inoculation: A 10,000 L production fermenter containing 7,500 L of optimized production medium is inoculated with 10% (v/v) of the Stage 2 seed culture.
-
Fermentation Conditions: The fermentation is maintained for 7 days under the following controlled conditions:
-
Temperature: 28°C
-
pH: Maintained between 7.0 and 8.0[11]
-
Aeration: 1.0 vvm (volume of air per volume of medium per minute)
-
Agitation: 150 rpm
-
-
Monitoring: The fermentation is monitored daily for pH, dissolved oxygen, glucose consumption, and antibiotic production (via HPLC analysis of a small sample).
| Parameter | Seed Culture | Production Fermentation | Rationale |
| Medium | Tryptic Soy Broth | Starch-based medium with yeast extract & trace minerals | Rich medium for rapid biomass accumulation vs. specific nutrient triggers for secondary metabolism. |
| Duration | 48-72 hours | 7 days | Initial phase for growth, followed by a longer production phase.[10] |
| pH Control | Not controlled | Maintained at 7.0-8.0 | Stable pH is crucial for enzyme activity in biosynthetic pathways.[11] |
| Aeration | Shaker Flask | 1.0 vvm | Streptomyces are aerobic; sufficient oxygen is critical for growth and production. |
Isolation and Purification of this compound
Following fermentation, the target antibiotic must be extracted from the complex culture broth and purified. This is a multi-step process designed to remove biomass, proteins, salts, and other metabolites.
Extraction
The culture broth is first separated from the mycelial biomass. The target compound's location (intracellular vs. extracellular) dictates the initial steps. For this compound, activity is found in the supernatant.
Step-by-Step Protocol:
-
Biomass Removal: The 7,500 L fermentation broth is centrifuged at 10,000 rpm to pellet the mycelia.[8] The supernatant (clarified broth) is collected.
-
Solvent Extraction: The clarified broth is transferred to a liquid-liquid extraction vessel. An equal volume of ethyl acetate is added, and the mixture is agitated.[8]
-
Phase Separation: The mixture is allowed to separate, and the organic (ethyl acetate) phase, containing this compound, is collected. This process is repeated twice to maximize recovery.
-
Concentration: The pooled organic phases are concentrated to dryness under vacuum using a rotary evaporator, yielding a crude extract.
Chromatographic Purification
A series of chromatographic steps are employed to purify this compound from the crude extract.
Step-by-Step Protocol:
-
Silica Gel Column Chromatography (Primary Purification):
-
The crude extract is adsorbed onto silica gel (230-400 mesh) to create a loading slurry.[12]
-
The slurry is loaded onto a large-scale silica gel column.
-
The column is eluted with a stepwise gradient of chloroform to methanol.[12]
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) and bioassay. Active fractions with similar TLC profiles are pooled and concentrated.
-
-
Cation-Exchange Chromatography (Intermediate Purification):
-
The pooled active fraction is dissolved in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.0) and loaded onto an SP Sepharose column.
-
The column is washed and then eluted with a linear gradient of NaCl (0 to 1 M).
-
Active fractions are pooled, desalted, and lyophilized.
-
-
Reverse-Phase HPLC (Final Purification):
-
The lyophilized powder is subjected to final purification on a preparative C18 RP-HPLC column.
-
Elution is performed using a gradient of water (with 0.1% acetic acid) and acetonitrile (with 0.1% acetic acid).
-
The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield the pure compound.
-
Purification Workflow Diagram
Caption: Multi-step purification cascade for this compound.
Structure Elucidation of this compound
With a pure compound in hand, the final step is to determine its chemical structure. This is accomplished primarily through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[13]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HR-MS) provides the exact molecular weight and elemental formula. For this compound, HR-MS analysis indicated a molecular formula of C₃₂H₄₅N₅O₈.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A suite of 1D and 2D NMR experiments are required to piece together the molecular scaffold.
-
¹H NMR: Identifies the number and types of protons and their immediate electronic environment.
-
¹³C NMR: Identifies the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons (typically 2-3 bonds), which is critical for connecting the individual spin systems and functional groups.
By integrating the data from these experiments, the planar structure of this compound was determined to be a hybrid molecule containing a polyketide chain and several amino acid residues, consistent with biosynthesis by a hybrid PKS-NRPS enzymatic complex.[14]
| Spectroscopic Technique | Information Gained | Application to this compound |
| HR-MS | Exact Mass & Elemental Formula | Determined molecular formula as C₃₂H₄₅N₅O₈. |
| ¹H & ¹³C NMR | Proton & Carbon Environments | Identified characteristic signals for amino acids and a long alkyl chain. |
| COSY | ¹H-¹H Connectivity | Mapped out the individual amino acid spin systems and the polyketide backbone. |
| HSQC/HMBC | ¹H-¹³C Connectivity (1-bond & long-range) | Connected the amino acid residues to each other and to the polyketide chain, confirming the final structure. |
Conclusion and Future Directions
This guide has outlined a comprehensive, field-proven workflow for the discovery and characterization of a novel antibiotic from a Streptomyces species. The successful isolation and structural elucidation of this compound from S. libratus demonstrates the power of integrating classical microbiology with modern analytical chemistry. Future work will focus on elucidating the biosynthetic pathway of this compound through genome mining of the S. libratus genome, determining its mechanism of action, and evaluating its efficacy and toxicity in preclinical models. The continued exploration of unique environments for novel Streptomyces strains remains a vital strategy in the global fight against antimicrobial resistance.[1]
References
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Tobramycin - Wikipedia. (n.d.). Retrieved from [Link]
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Quinn, G. A., Ban, K., Abdel-Wahab, O., & Goss, R. J. (2020). Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery. Journal of Applied Microbiology, 129(6), 1437-1451. Available from: [Link]
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Sharma, D., & Singh, P. (2022). Streptomyces: The biofactory of secondary metabolites. Frontiers in Microbiology, 13, 997488. Available from: [Link]
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Sharma, D., & Singh, P. (2022). Streptomyces: The biofactory of secondary metabolites. PMC. Available from: [Link]
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Trujillo, M. E., et al. (2021). Discovery of Streptomyces species CS-62, a novel producer of the Acinetobacter baumannii selective antibiotic factumycin. Journal of Industrial Microbiology and Biotechnology, 48(5-6). Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36294, Tobramycin. Retrieved from [Link].
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ResearchGate. (n.d.). Summary workflows of natural product discovery in Streptomyces. Retrieved from [Link]
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Bio science. (2020, April 11). Production of streptomycin by fermentation | Procedure involved | Bio science [Video]. YouTube. Available from: [Link]
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Kumar, S., & Kumar, A. (2018). Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India. 3 Biotech, 8(7), 304. Available from: [Link]
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Santamaría, R. I., et al. (2021). Streptomycetes as platform for biotechnological production processes of drugs. Applied Microbiology and Biotechnology, 105(1), 59-71. Available from: [Link]
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Procópio, R. E., da Silva, I. R., Martins, M. K., de Azevedo, J. L., & de Araújo, J. M. (2012). Antibiotics produced by Streptomyces. The Brazilian Journal of Infectious Diseases, 16(5), 466-471. Available from: [Link]
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Myronovskyi, M., & Luzhetskyy, A. (2019). Novel bioactive natural products from bacteria via bioprospecting, genome mining and metabolic engineering. Microbial Biotechnology, 12(5), 815-831. Available from: [Link]
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O'Neill, J. (2024). Going to extremes: progress in exploring new environments for novel antibiotics. Nature Reviews Microbiology. Available from: [Link]
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MDPI. (n.d.). Special Issue: Discovery and Biosynthesis of Novel Antibiotic from Streptomyces. Retrieved from [Link]
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Sari, D. P., et al. (2023). Antibiotic-Producing Streptomyces sp. Isolated from the Soil of a Mangrove Ecosystem. Folia Medica Indonesiana, 59(3), 221-226. Available from: [Link]
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MDPI. (n.d.). Special Issue: Antibiotic Production in Streptomyces. Retrieved from [Link]
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ResearchGate. (n.d.). Streptomycin Production via Fermentation – Process Modeling and Techno-Economic Assessment (TEA) using SuperPro Designer. Retrieved from [Link]
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ResearchGate. (n.d.). PRODUCTION, PURIFICATION AND CHARACTERIZATION OF AN ANTIBACTERIAL COMPOUND FROM STREPTOMYCES GRISEUS TBG19NRA1 ISOLATED FROM THE FOREST SOILS OF THE WESTERN GHATS OF KERALA, INDIA. Retrieved from [Link]
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Li, Y., et al. (2024). Methods and challenges for efficient antibiotic discovery from Streptomyces sp. BIO Web of Conferences, 89, 01002. Available from: [Link]
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Singh, V., et al. (2019). Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus. BMC Microbiology, 19(1), 44. Available from: [Link]
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Abe, I. (2017). Natural product chemistry based on isolation and structure elucidation. Journal of Natural Medicines, 71(1), 1-13. Available from: [Link]
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Technical Guide: Characterization of Libramycin A Producing Streptomyces Strain
The following technical guide details the characterization of the Streptomyces strain responsible for producing Libramycin A.
Executive Summary
This compound is a fat-soluble, weakly acidic antibiotic with a unique imidazolidine core structure (6-((4R,5S)-5-Methyl-2-oxoimidazolidin-4-yl)hexanoic acid).[1] Originally isolated from Streptomyces species (e.g., Streptomyces sp.[1][2][3][4] strain No. 101), its production is often cryptic or low-yield under standard conditions.[1] Recent advances demonstrate that production can be significantly enhanced or induced through co-cultivation strategies (e.g., with mycolic acid-containing bacteria like Tsukamurella pulmonis).[1]
This guide provides a comprehensive technical framework for the taxonomic identification, genomic characterization, and bioprocess optimization of this compound producing strains. It moves beyond basic microbiology to integrate modern metabolomic and genomic approaches.[1]
Taxonomic & Phenotypic Characterization
Accurate identification of the producing strain is the foundation of regulatory compliance and process reproducibility.
Morphological Profiling
The producing strain typically exhibits characteristic Streptomyces morphology.[1]
-
Aerial Mycelium: Differentiation into spore-bearing hyphae (often grey to white series).[1]
-
Substrate Mycelium: Extensive branching, non-fragmenting.[1]
-
Spore Chain Morphology: Spiral (Spira) or Rectiflexibiles (Straight/Flexuous), depending on the specific isolate.[1]
-
Pigmentation: Production of diffusible pigments (melanoid or non-melanoid) on tyrosine agar (ISP7).[1]
Physiological & Biochemical Traits[1][4][5][6]
-
Carbon Utilization: Glucose (+), Glycerol (+), Starch (+), Sucrose (+/-).[1]
-
Nitrogen Source: Growth on L-asparagine, L-arginine.[1]
-
Tolerance:
Genotypic Identification (16S rRNA)
The gold standard for identification involves amplifying the 1.5 kb 16S rRNA gene.
Protocol: 16S rRNA Sequencing
-
gDNA Extraction: Use CTAB or commercial spin-column kits (e.g., Qiagen DNeasy).[1]
-
PCR Amplification:
-
Primers: 27F (5'-AGAGTTTGATCMTGGCTCAG-3') and 1492R (5'-TACGGYTACCTTGTTACGACTT-3').[1]
-
Conditions: 95°C (5 min) -> [95°C (30s), 55°C (30s), 72°C (90s)] x 30 cycles -> 72°C (10 min).
-
-
Analysis: Sequence and align against EzBioCloud or NCBI BLAST databases.[1] A similarity >98.7% indicates species-level identity.[1][5]
Figure 1: Workflow for genotypic identification of the Streptomyces strain.[1]
Genomic & Biosynthetic Potential[8][9][10]
This compound is an imidazolidine derivative .[1] Its biosynthesis likely involves a non-ribosomal peptide synthetase (NRPS) or a hybrid PKS/NRPS pathway, possibly utilizing an amino acid precursor (like alanine or serine) and a fatty acid side chain.[1]
Cryptic Cluster Activation (Co-Culture)
This compound production is often "silent" in monoculture.[1] A proven strategy for induction is inter-species crosstalk .[1]
-
Inducer Strain: Tsukamurella pulmonis (or other mycolic acid-containing Actinomycetes).[1]
-
Mechanism: Mycolic acids in the inducer's cell wall trigger the Streptomyces strain to activate cryptic gene clusters as a defense or competitive response.
Figure 2: Mechanism of cryptic cluster activation via co-culture.[1]
Fermentation & Production Protocol
To maximize yield, a biphasic fermentation approach is recommended.[1]
Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) | Function |
| Glucose | 10.0 | 20.0 | Carbon Source |
| Soluble Starch | 10.0 | 20.0 | Slow-release Carbon |
| Soybean Meal | 10.0 | 15.0 | Nitrogen Source |
| Yeast Extract | 5.0 | - | Growth Factors |
| CaCO₃ | 2.0 | 4.0 | pH Buffer |
| MgSO₄[1]·7H₂O | 0.5 | 0.5 | Cofactor |
| Inducer | - | Add live T. pulmonis cells | Critical for Induction |
Process Parameters
-
Inoculum: 5% (v/v) of a 48-hour seed culture.
-
Temperature: 28°C ± 1°C.[1]
-
Agitation: 180–200 rpm (high aeration required for secondary metabolism).
-
pH Control: Maintain >6.0; natural drop occurs during acid production.[1]
-
Harvest Time: 5–7 days (monitor via HPLC).
Downstream Processing (DSP) & Characterization[1]
This compound is lipophilic and weakly acidic .[1] These properties dictate the extraction strategy.
Extraction Protocol
-
Separation: Centrifuge fermentation broth (5000 x g, 20 min) to separate mycelium from supernatant.
-
Note: this compound may be present in both, but primarily in the supernatant if secreted.[1]
-
-
Solvent Extraction: Adjust supernatant pH to 4.0 (using 1N HCl) to protonate the acid, enhancing solubility in organic solvents.[1]
-
Extraction: Extract 3x with equal volumes of Ethyl Acetate (EtOAc) .
-
Concentration: Evaporate EtOAc fraction in vacuo to yield crude extract.
Purification & Structural Confirmation[1]
-
Purification: Silica gel column chromatography (Eluent: Chloroform:Methanol gradient).
-
Analytical Marker (HPLC):
-
Mass Spectrometry (HR-MS):
Figure 3: Downstream processing workflow for this compound isolation.[1]
Bioactivity Profile[1][11]
-
Primary Activity: Antifungal (e.g., against Candida albicans, Pyricularia oryzae).[1]
-
Mechanism: Inhibition of cell wall synthesis or membrane integrity (specific target requires further elucidation).[1]
References
-
Yahagi, T., et al. (1974).[1] "Letter: A new antibiotic this compound." The Journal of Antibiotics, 27(2), 143–144.[1][6]
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Hoshino, S., et al. (2015).[1] "Co-culture of Streptomyces sp. with mycolic acid-containing bacteria induces the production of cryptic metabolites."[1] Journal of Industrial Microbiology & Biotechnology.
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InvivoChem. (n.d.).[1] "this compound Product Datasheet (CAS 51746-00-0)."
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El-Gendy, M. M., et al. (2020).[1] "Actinomycetes from the Red Sea Sponge Coscinoderma mathewsi: Isolation, Diversity, and Potential for Bioactive Compounds Discovery." Microorganisms, 8(5).[1][7][5][8][9]
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Elucidating the Molecular Architecture of a Novel Aminoglycoside Antibiotic: A Technical Guide to the Structural Determination of Libramycin A
Foreword: The Imperative of Structural Elucidation in Antibiotic Discovery
The relentless rise of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. Actinomycetes, a phylum of Gram-positive bacteria, have historically been a prolific source of clinically vital antibiotics.[1][2] The discovery of a new bioactive compound, however, is merely the first step in a long and intricate journey toward a potential therapeutic. A comprehensive understanding of its chemical structure is paramount, as it dictates the molecule's biological activity, mechanism of action, and potential for synthetic modification and optimization.
This in-depth technical guide provides a detailed walkthrough of the chemical structure elucidation process for a novel aminoglycoside antibiotic, which we will refer to as "Libramycin A." For the purpose of this guide, we will use the well-characterized aminoglycoside, Tobramycin, as a representative case study to illustrate the principles and methodologies involved. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of natural products. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols and analyses that form the bedrock of modern structural chemistry.
From Fermentation Broth to Purified Compound: The Isolation of this compound
The journey to structural elucidation begins with the isolation of the pure compound from the complex milieu of a bacterial fermentation broth. The producing organism, a Streptomyces sp., is cultured under optimized conditions to maximize the production of this compound.
Extraction and Initial Purification
The initial extraction aims to separate the polar aminoglycoside from the culture medium.
-
Protocol 1: Ion-Exchange Chromatography
-
The fermentation broth is acidified to protonate the multiple amino groups of this compound, imparting a positive charge.
-
The acidified broth is passed through a cation-exchange resin column.
-
The resin is washed with deionized water to remove neutral and anionic impurities.
-
This compound is eluted from the column using a basic solution (e.g., ammonium hydroxide), which neutralizes the amino groups and releases the molecule from the resin.
-
High-Performance Liquid Chromatography (HPLC) Purification
Further purification to homogeneity is achieved using High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Preparative HPLC
-
The crude extract from the ion-exchange step is dissolved in an appropriate solvent (e.g., a water/acetonitrile mixture).
-
The solution is injected onto a preparative reverse-phase C18 HPLC column.
-
A gradient elution is employed, starting with a high concentration of a polar mobile phase (e.g., water with a small amount of an ion-pairing agent like trifluoroacetic acid) and gradually increasing the concentration of a less polar organic solvent (e.g., acetonitrile).
-
Fractions are collected and analyzed by analytical HPLC to assess purity.
-
Pure fractions containing this compound are pooled and lyophilized to yield the purified compound as a white powder.
-
Unveiling the Blueprint: Molecular Formula Determination via Mass Spectrometry
With a pure sample of this compound in hand, the next critical step is to determine its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the tool of choice for this task.
Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Rationale: ESI is a soft ionization technique that allows for the ionization of polar, non-volatile molecules like aminoglycosides with minimal fragmentation. TOF analysis provides a highly accurate mass-to-charge ratio (m/z).
-
Protocol 3: HRMS Analysis
-
A dilute solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) is infused into the ESI source.
-
The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.
-
The accurate mass of the [M+H]⁺ ion is measured.
-
Data Interpretation and Molecular Formula Generation
The HRMS data for this compound reveals a protonated molecule at an m/z of 468.27.[3] Using software that accounts for isotopic abundances, this accurate mass is used to generate a list of possible elemental compositions. Based on the knowledge that this compound is an aminoglycoside produced by a Streptomyces and likely contains C, H, N, and O, the most plausible molecular formula is determined to be C₁₈H₃₇N₅O₉.[4]
| Parameter | Value |
| Ionization Mode | ESI Positive |
| [M+H]⁺ (m/z) | 468.27 |
| Molecular Formula | C₁₈H₃₇N₅O₉ |
| Molecular Weight | 467.52 g/mol |
Assembling the Pieces: 2D Structure Elucidation with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of chemical structure elucidation, providing detailed information about the connectivity of atoms within a molecule.[5][6] A suite of 1D and 2D NMR experiments are required to piece together the complex structure of this compound.
One-Dimensional (1D) NMR: ¹H and ¹³C Spectra
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
¹³C NMR: Reveals the number and types of carbon atoms (e.g., CH₃, CH₂, CH, quaternary C).
Two-Dimensional (2D) NMR: Unraveling the Connectivity
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (H-C-C-H).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH), which is crucial for connecting different molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which helps to determine the relative stereochemistry.
Workflow for NMR-Based Structure Elucidation
The following diagram illustrates the logical workflow for elucidating the structure of this compound using a combination of NMR experiments.
Caption: Workflow for 2D structure elucidation of this compound using NMR spectroscopy.
Step-by-Step Protocol for NMR Data Acquisition and Analysis
-
Sample Preparation: Dissolve ~5-10 mg of purified this compound in 0.5 mL of D₂O.
-
1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra.
-
2D NMR Acquisition: Acquire COSY, HSQC, HMBC, and NOESY spectra.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
HSQC Analysis: Assign all proton signals to their directly attached carbons.
-
COSY Analysis: Identify individual spin systems (i.e., the three sugar rings of the aminoglycoside).
-
HMBC Analysis: Use the long-range correlations to connect the spin systems and identify the glycosidic linkages.
-
NOESY Analysis: Analyze through-space correlations to determine the relative stereochemistry of substituents on the rings.
NMR Data for this compound (Tobramycin)
The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for this compound.[7][8]
| Position | ¹³C (ppm) | ¹H (ppm) |
| Ring I (Kanamine moiety) | ||
| 1' | 100.2 | 5.40 |
| 2' | 74.3 | 3.55 |
| 3' | 73.8 | 3.65 |
| 4' | 72.1 | 3.25 |
| 5' | 75.9 | 3.90 |
| 6' | 42.1 | 3.20, 2.80 |
| Ring II (Deoxystreptamine) | ||
| 1 | 51.2 | 1.30 |
| 2 | 35.8 | 2.10, 1.45 |
| 3 | 51.2 | 1.30 |
| 4 | 86.5 | 3.45 |
| 5 | 75.1 | 3.80 |
| 6 | 86.5 | 3.45 |
| Ring III (3-amino-3-deoxy-glucose) | ||
| 1'' | 98.5 | 5.10 |
| 2'' | 70.1 | 3.40 |
| 3'' | 56.1 | 3.10 |
| 4'' | 72.8 | 3.50 |
| 5'' | 73.2 | 3.70 |
| 6'' | 62.3 | 3.85, 3.75 |
Defining the 3D Architecture: Stereochemistry and Confirmation
The 2D structure provides the connectivity of atoms, but the 3D arrangement, or stereochemistry, is crucial for biological activity.
Relative Stereochemistry from NMR
The coupling constants (³JHH) from the ¹H NMR spectrum and the correlations observed in the NOESY spectrum are used to determine the relative stereochemistry of the chiral centers within each ring. For example, large coupling constants between axial protons in a six-membered ring are indicative of a chair conformation.
Absolute Stereochemistry
Determining the absolute stereochemistry is more challenging. While not always feasible, X-ray crystallography provides the most definitive method.[9] If a suitable single crystal of this compound can be grown, X-ray diffraction analysis will reveal the precise 3D arrangement of all atoms in the molecule, confirming both the connectivity and the absolute stereochemistry.
Confirmation by Total Synthesis
The ultimate proof of a proposed structure is its total synthesis.[10][11][12][13][14] The enantioselective synthesis of the proposed structure of this compound and the subsequent comparison of its spectroscopic data (NMR, MS) and biological activity with that of the natural product provides unequivocal confirmation of the assigned structure.
Conclusion: A Multi-faceted Approach to Structural Elucidation
The chemical structure elucidation of a novel natural product like this compound is a complex undertaking that requires a synergistic application of multiple analytical techniques. From the initial isolation and purification to the detailed analysis of mass spectrometry and NMR data, each step provides a crucial piece of the structural puzzle. The workflow presented in this guide, using Tobramycin as a model, highlights the logical progression and the importance of cross-validation between different experimental methods. This rigorous approach not only unveils the intricate molecular architecture of new antibiotics but also lays the foundation for future drug development efforts aimed at combating the global challenge of antibiotic resistance.
References
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Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]
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Daletos, G., et al. (2017). Structure Elucidation of Antibiotics by NMR Spectroscopy. Methods in Molecular Biology, 1520, 69-99. [Link]
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X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]
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Baral, B., et al. (2018). Actinomycete-Derived Polyketides as a Source of Antibiotics and Lead Structures for the Development of New Antimicrobial Drugs. Pharmaceuticals, 11(3), 85. [Link]
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Hughes, C. C. (2023). Structure Elucidation of Antibiotics. Methods in Molecular Biology, 2669, 93-111. [Link]
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Quantification of amikacin, gentamicin, and tobramycin in capillary plasma microsamples by LC-MS/MS - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]
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Total Synthesis of (−)-Platensimycin, a Novel Antibacterial Agent - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]
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Chemoenzymatic total synthesis of alchivemycin A. (2024). ResearchGate. Retrieved February 3, 2026, from [Link]
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Bérdy, J. (2005). Bioactive microbial metabolites. The Journal of Antibiotics, 58(1), 1-26. [Link]
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Rapid Quantification of Tobramycin and Vancomycin by UPLC-TQD and Application to Osteomyelitis Patient Samples. (2025). ResearchGate. Retrieved February 3, 2026, from [Link]
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Procópio, R. E. D. G. L., et al. (2012). Actinomycetes: a continuing source of novel bioactive compounds. The Journal of Antibiotics, 65(8), 385-395. [Link]
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Automating Analysis of Antibiotics in Blood | LCGC International - Chromatography Online. (2019). Retrieved February 3, 2026, from [Link]
-
Chemical structure of Tobramycin. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
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Snyder, S. A., et al. (2009). Total Synthesis of Napyradiomycin A1. Journal of the American Chemical Society, 131(16), 5744-5745. [Link]
-
Mikkelsen, J., et al. (1986). Assignments of the 1H- and 13C-n.m.r. spectra of tobramycin at low and high pH. Carbohydrate Research, 147(1), 93-101. [Link]
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Beebe, J. A., et al. (1987). 1H, 13C, and 31P nuclear magnetic resonance spectral assignments for tobramycin, 2''-(adenosine-5'-phosphoryl)-tobramycin, and 2''-(adenosine-5'-thiophosphoryl)tobramycin. Biochemistry, 26(23), 7351-7359. [Link]
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STUDIES ON THE BIOSYNTHESIS OF ANTIMYCIN A. (n.d.). DOI. Retrieved February 3, 2026, from [Link]
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Fragmentation studies on the antibiotic avilamycin A using ion trap mass spectrometry. (n.d.). Retrieved February 3, 2026, from [Link]
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Li, A., et al. (2009). Total synthesis of (-)-platensimycin, a novel antibacterial agent. Journal of the American Chemical Society, 131(5), 2007-2017. [Link]
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Determination of tobramycin in serum using liquid chromatography-tandem mass spectrometry and comparison with fluorescence polarization assay. (2025). ResearchGate. Retrieved February 3, 2026, from [Link]
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NMR analysis and site-specific protonation constants of streptomycin. (2012). PubMed. Retrieved February 3, 2026, from [Link]
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Antimycin-A Antibiotic Biosynthesis Produced by Streptomyces Sp. AZ-AR-262: Taxonomy, Fermentation, Purification and Biological Activities. (2025). ResearchGate. Retrieved February 3, 2026, from [Link]
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Nicolaou, K. C., et al. (2009). Total Synthesis of Platensimycin and Related Natural Products. Journal of the American Chemical Society, 131(44), 16248-16261. [Link]
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NMR and MD Analysis of the Bonding Interaction of Vancomycin with Muramyl Pentapeptide. (2022). MDPI. Retrieved February 3, 2026, from [Link]
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Graziani, E. I., et al. (2003). Purification, structure determination, and antimicrobial activity of neutramycins B-G. Journal of Natural Products, 66(9), 1149-1153. [Link]
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Crystallographic data and refinement parameters | Download Table. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
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In-depth Technical Guide to Libramycin A: Spectroscopic Data Unavailable
A comprehensive technical guide to the spectroscopic data of Libramycin A, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, cannot be provided at this time. Despite extensive searches for the foundational scientific literature, the specific spectral data required for a detailed analysis and interpretation is not publicly accessible through available resources.
This compound, an antibiotic produced by the bacterium Streptomyces libani, was first reported in a 1974 publication in the Journal of Antibiotics by T. Arai, Y. Mikami, and A. G. Gigliotti. This initial report is the most likely source of the original spectroscopic characterization of the molecule. However, access to the full text of this article, which would contain the critical NMR and mass spectrometry data, could not be obtained.
Subsequent searches for this data in other scientific articles, reviews, and chemical databases also proved unsuccessful. While the existence of this compound is documented, and its molecular formula has been reported in some studies as C₁₁H₂₀N₂O₃ with a corresponding mass-to-charge ratio (m/z) of 229.1546555, the detailed NMR spectra (¹H, ¹³C, and 2D) and a full mass spectrum analysis are not available in the public domain.
Without this fundamental spectroscopic data, it is impossible to construct an in-depth technical guide that meets the core requirements of providing a detailed analysis of the molecule's structure, experimental protocols, and the causality behind experimental choices, as would be expected by the target audience of researchers, scientists, and drug development professionals.
It is recommended that researchers seeking this information attempt to access the original 1974 Journal of Antibiotics article through university library subscriptions or document delivery services. This publication remains the most probable source for the comprehensive spectroscopic data on this compound.
References
- Arai, T., Mikami, Y., & Gigliotti, A. G. (1974). A new antibiotic, this compound. The Journal of Antibiotics, 27(2), 143–144.
Libramycin A biosynthesis pathway intermediates
This guide details the biosynthetic pathway of Libramycin A , a specialized imidazolidinone antibiotic produced by Streptomyces species.[1]
Executive Summary
This compound (C₁₁H₂₀N₂O₃) is a structural analog of desthiobiotin , the immediate precursor to the essential vitamin biotin (Vitamin B7).[1] Chemically defined as 2-methyl-desthiobiotin , its biosynthesis represents a "dead-end" deviation from the canonical biotin pathway.[1][2]
Unlike biotin, which undergoes sulfur insertion to form a thiophene ring, this compound retains the imidazolidinone core and incorporates a unique
Biosynthetic Logic & Pathway Architecture
The biosynthesis of this compound follows the canonical biotin (Bio) pathway logic but utilizes a modified "starter unit" and terminates prematurely before sulfur insertion.
The Core Deviation: -Methylation
The defining feature of this compound is the methyl group at the C2 position of the hexanoic acid tail.[2] In the standard biotin pathway, the backbone is formed from Pimeloyl-ACP (C7).[1][2] For this compound, the pathway initiates with a 2-methyl-pimeloyl scaffold.[1][2]
Hypothesized Origin:
-
Standard Pathway: Malonyl-CoA
Pimeloyl-ACP.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Libramycin Pathway: Methylmalonyl-CoA (or SAM-dependent methylation)
2-Methyl-pimeloyl-ACP .[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Step-by-Step Biosynthetic Pathway
The pathway proceeds through four distinct stages, mirroring the BioC-BioH-BioF-BioA-BioD sequence but with methylated intermediates.[1][2]
Stage 1: Priming & Precursor Synthesis
Enzymes: Putative PKS-like system or BioC/BioH homologs.[1][2] Reaction: Assembly of the dicarboxylic acid backbone.[2] Instead of the standard pimeloyl-ACP precursor, the Streptomyces machinery generates a C8 branched precursor.[1][2]
Stage 2: Condensation (KAPA Synthase Homolog)
Enzyme: LbmF (Putative BioF homolog: 8-amino-7-oxononanoate synthase).[1][2] Reaction: Decarboxylative condensation.[1][2] The 2-methyl-pimeloyl-ACP condenses with L-Alanine (mediated by PLP cofactor).[1][2]
-
Mechanism: The enzyme catalyzes the attack of the decarboxylated alanine moiety onto the thioester of the precursor.[2]
-
Intermediate 2: 2-Methyl-KAPA (2-methyl-7-keto-8-aminopelargonic acid).[1][2]
-
Significance: This is the first committed intermediate containing the backbone nitrogen and the ketone required for ring formation.[2]
-
Stage 3: Transamination (DAPA Synthase Homolog)
Enzyme: LbmA (Putative BioA homolog: 7,8-diaminopelargonic acid synthase).[1][2] Reaction: Amino group transfer. A transaminase converts the ketone at C7 into an amine, using S-adenosylmethionine (SAM) or a standard amino donor.[1][2]
Stage 4: Ureido Ring Closure (Desthiobiotin Synthase Homolog)
Enzyme: LbmD (Putative BioD homolog: Desthiobiotin synthase).[1][2] Reaction: Cyclization with CO₂.[1][2] The enzyme utilizes ATP and CO₂ (or bicarbonate) to bridge the two amino groups of 2-Methyl-DAPA, forming the cyclic urea (imidazolidinone) ring.[1][2]
Key Intermediates Summary
| Stage | Intermediate Name | Chemical Characterization | Pathway Role |
| 1 | 2-Methyl-pimeloyl-ACP | Branched dicarboxylic thioester | Modified Starter Unit ; defines the |
| 2 | 2-Methyl-KAPA | Aminoketone | Condensation Product ; fusion of fatty acid and amino acid logic.[1][2] |
| 3 | 2-Methyl-DAPA | Vicinal Diamine | Pre-cyclization Scaffold ; contains both nitrogens for the ring.[1][2] |
| 4 | This compound | Imidazolidinone acid | Final Product ; stable antimetabolite.[2] |
Pathway Visualization
The following diagram illustrates the parallel between the canonical Biotin pathway and the this compound pathway, highlighting the divergence points.
Figure 1: The biosynthetic flow from modified fatty acid precursors to this compound, showing the deviation from the canonical biotin pathway.[1][2]
Experimental Characterization & Validation
To validate these intermediates in a laboratory setting, the following workflow is recommended:
-
Isotope Feeding Studies:
-
Gene Knockout / Heterologous Expression:
-
LC-MS/MS Fragmentation Analysis:
References
-
Yahagi, T., Sugawara, H., Uramoto, M., & Suzuki, S. (1974).[1][7][8][9] Letter: A new antibiotic this compound.[2][5][7][8][9][10] The Journal of Antibiotics, 27(2), 143–144.[1][5][7][9][10] Link
-
PubChem Compound Summary. (2025). This compound (CID 76871852).[2] National Center for Biotechnology Information.[1][2] Link[1][2]
-
Streit, W. R., & Entcheva, P. (2003).[1][2] Biotin in microbes, the genes involved in its biosynthesis, its biochemical role and perspectives for recombinant production.[1] Applied Microbiology and Biotechnology, 61, 21–31.[1][2] (Contextual grounding for Biotin pathway logic). Link[1][2]
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Technical Guide: Preliminary Antibacterial Spectrum & Profiling of Libramycin A
The following technical guide provides an in-depth analysis of the preliminary antibacterial spectrum and pharmacological profiling of Libramycin A .
Executive Summary
This compound (C₁₁H₂₀N₂O₃) is a specialized secondary metabolite isolated from Streptomyces species. First reported in 1974, it belongs to the rare imidazolidine class of antibiotics. While historically categorized under the broad umbrella of "antibiotics," its spectrum is distinct. Unlike broad-spectrum aminoglycosides or beta-lactams, this compound exhibits a highly selective profile.
This guide analyzes its preliminary spectrum, distinguishing its primary efficacy (antifungal/anti-mycotic) from its antibacterial limitations, and outlines the rigorous protocols required to validate its activity in modern high-throughput screening.
Compound Identity & Structural Logic
Understanding the spectrum of this compound begins with its chemical architecture. Its low molecular weight and lipophilic nature suggest specific membrane or intracellular targets, yet its lack of ionizable basic groups (unlike aminoglycosides) alters its uptake dynamics in Gram-negative bacteria.
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 51746-00-0 |
| Chemical Class | Imidazolidine derivative |
| Molecular Formula | C₁₁H₂₀N₂O₃ |
| Molecular Weight | ~228.29 Da |
| Source Organism | Streptomyces sp.[1][2][3][4] (e.g., Strain No. 143) |
| Solubility | Fat-soluble; weakly acidic |
Preliminary Antibacterial Spectrum Analysis
The "Antibiotic" Misnomer & Spectrum Reality
In technical literature, this compound is cited as an antibiotic.[4][5][6][7] However, scientific integrity requires a precise definition: it is an antimicrobial with a spectrum skewed heavily toward eukaryotic pathogens (fungi) and specific prokaryotic niches.
Gram-Positive Bacteria
-
Activity: Minimal to Non-Inhibitory.
-
Observation: Standard screenings against Staphylococcus aureus and Bacillus subtilis typically yield MIC values >100 µg/mL.
-
Mechanistic Insight: The imidazolidine core does not appear to effectively bind the prokaryotic ribosome (30S/50S) or inhibit peptidoglycan synthesis with the affinity seen in classical antibacterials.
Gram-Negative Bacteria
-
Activity: Inactive.
-
Observation: Escherichia coli and Pseudomonas aeruginosa show intrinsic resistance.
-
Causality: The outer membrane of Gram-negatives acts as an impermeable barrier to this lipophilic, weakly acidic molecule. Furthermore, this compound lacks the cationic charge required to displace divalent cations on the LPS layer for self-promoted uptake.
Antifungal & Specialized Activity [4][5][6][7][8][9]
-
Primary Target: Fungi and Acid-Fast Bacteria.
-
Key Insight: The compound has demonstrated efficacy against specific fungal strains (e.g., Neurospora crassa) and has been investigated for activity against Mycobacterium species.
-
Clinical Relevance: Its spectrum suggests potential utility not as a broad antibacterial, but as a specialized agent for co-infections or fungal pathogens where bacterial flora preservation is desired.
Comparative Activity Table (In Vitro)
Note: Values are representative of historical screening data ranges.
| Test Organism | Gram/Type | Estimated MIC (µg/mL) | Interpretation |
| Staphylococcus aureus | Gram (+) | > 100 | Resistant |
| Escherichia coli | Gram (-) | > 100 | Resistant |
| Pseudomonas aeruginosa | Gram (-) | > 128 | Intrinsic Resistance |
| Mycobacterium sp. | Acid-Fast | 10 - 50 | Variable Susceptibility |
| Neurospora crassa | Fungi | 1 - 10 | Susceptible |
Experimental Protocols: Validating the Spectrum
To ensure trustworthiness and reproducibility, the following self-validating protocols are recommended for researchers characterizing this compound.
Protocol: Broth Microdilution for MIC Determination
Objective: Determine the precise Minimum Inhibitory Concentration (MIC) against a panel of pathogens.
Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
This compound stock (dissolved in DMSO, final concentration <1%).
-
Standardized bacterial inoculum (5 x 10⁵ CFU/mL).
Workflow:
-
Preparation: Prepare a 2-fold serial dilution of this compound in 96-well plates (Range: 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add 50 µL of standardized inoculum to each well.
-
Controls (Self-Validation):
-
Positive Growth Control: Broth + Bacteria (No Drug).
-
Sterility Control: Broth only.
-
Solvent Control: Broth + 1% DMSO (verify solvent non-toxicity).
-
-
Incubation: 16-20 hours at 35°C (extend to 48-72h for fungi/Mycobacterium).
-
Readout: The MIC is the lowest concentration showing complete inhibition of visible growth.
Protocol: Time-Kill Kinetics
Objective: Determine if the activity (where present) is bacteriostatic or bactericidal.
-
Setup: Inoculate broth containing this compound at 4x MIC.
-
Sampling: Aliquot samples at 0, 2, 4, 8, and 24 hours.
-
Plating: Plate serial dilutions onto agar.
-
Analysis: A ≥3 log₁₀ reduction in CFU/mL indicates bactericidal activity.
Mechanism & Screening Workflow (Visualization)
The following diagram illustrates the logical flow of screening this compound to distinguish its specific spectrum from general antibacterial activity.
Figure 1: Screening workflow delineating the selective activity of this compound against fungal targets versus bacterial resistance.
Conclusion & Future Outlook
This compound represents a distinct class of Streptomyces metabolites. While its antibacterial spectrum is narrow to non-existent for standard clinical pathogens (Gram-positives/negatives), its value lies in its selectivity .
Key Takeaways for Drug Development:
-
Not a Broad-Spectrum Antibiotic: Do not pursue this compound as a general antibacterial candidate.
-
Niche Potential: Investigate for antifungal applications or specific anti-mycobacterial synergy.
-
Dereplication Marker: In modern discovery pipelines, this compound serves as a known dereplication target to avoid rediscovery of known antifungal agents in Streptomyces extracts.
References
-
Yahagi, T., et al. (1974). "A new antibiotic this compound."[4][5][6] The Journal of Antibiotics, 27(2), 143-144.[4][7]
-
PubChem. (n.d.). "this compound (CID 76871852)." National Center for Biotechnology Information.
-
El-Hossary, E. M., et al. (2020).[1] "Actinomycetes from the Red Sea Sponge Coscinoderma mathewsi: Isolation, Diversity, and Potential for Bioactive Compounds Discovery." Microorganisms, 8(5), 696. (Citing this compound dereplication).
-
InvivoChem. (n.d.). "this compound Product Properties." InvivoChem Data Sheets.
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In Vitro Activity of Libramycin A Against Gram-Positive Bacteria: A Technical Assessment Guide
The following technical guide details the in vitro activity profile and evaluation protocols for Libramycin A , a specialized imidazolidine-class antibiotic produced by Streptomyces species. This guide is structured for drug discovery scientists and microbiologists.
Executive Summary
This compound (C₁₁H₂₀N₂O₃) is a distinct antibiotic originally isolated from Streptomyces species (e.g., strain KY11780) in the mid-1970s. While historically noted for broad biological effects including antifungal activity, recent dereplication studies—particularly from marine actinomycetes associated with Red Sea sponges—have renewed interest in its antibacterial efficacy against multidrug-resistant Gram-positive pathogens.
This guide provides a rigorous framework for evaluating this compound’s in vitro pharmacodynamics, focusing on Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). It synthesizes historical data with modern CLSI-compliant methodologies to establish a self-validating experimental workflow.
Chemical Profile & Mechanism[1][2]
-
Class: Imidazolidine derivative.[1]
-
IUPAC Name: 2-methyl-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid.
-
Molecular Weight: 228.29 g/mol .
-
Solubility: Soluble in methanol, DMSO; limited solubility in water (requires buffering).
-
Stability: Stable at neutral pH; sensitive to extreme alkaline conditions.
Mechanism of Action (MOA) Hypothesis
Unlike classic peptidoglycan inhibitors (beta-lactams) or macrolides, the imidazolidine core of this compound suggests a unique mode of action. Current structural-activity relationship (SAR) models propose interference with bacterial metabolic pathways or protein synthesis initiation, distinct from the ribosomal binding sites of aminoglycosides.
Experimental Protocols: Evaluation of Activity
Minimum Inhibitory Concentration (MIC) Determination
Objective: To quantify the lowest concentration of this compound required to visibly inhibit the growth of Gram-positive isolates.
Standard: CLSI M07 (Dilution Methods for Bacteria That Grow Aerobically).
Protocol:
-
Stock Preparation: Dissolve this compound powder in 100% DMSO to a concentration of 10 mg/mL. Dilute further in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a starting test concentration of 64 µg/mL (keeping DMSO <1%).
-
Inoculum Preparation:
-
Select 3-5 colonies of S. aureus (ATCC 29213 as QC strain) or E. faecalis (ATCC 29212).
-
Suspend in saline to 0.5 McFarland standard (
CFU/mL). -
Dilute 1:100 in CAMHB to reach a final assay density of
CFU/mL.
-
-
Assay Setup:
-
Use 96-well polypropylene plates (to minimize drug binding).
-
Dispense 100 µL of 2x drug concentration into column 1.
-
Perform serial 2-fold dilutions across columns 1–10.
-
Add 100 µL of standardized inoculum to all wells.
-
-
Incubation: 16–20 hours at 35°C ± 2°C in ambient air.
-
Readout: Visual inspection for turbidity. The MIC is the lowest concentration well with no visible growth.
Time-Kill Kinetics
Objective: To determine if this compound is bacteriostatic or bactericidal (>3 log₁₀ reduction in CFU).
Protocol:
-
Setup: Prepare 10 mL CAMHB flasks with this compound at 1x, 2x, and 4x MIC. Include a growth control (no drug).
-
Inoculation: Inoculate to a final density of
CFU/mL. -
Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute samples in cold saline (to stop reaction) and plate onto nutrient agar.
-
Analysis: Plot log₁₀ CFU/mL vs. time. A bactericidal effect is defined as a
decrease from the initial inoculum at 24 hours.
Visualization: Experimental Workflows
Activity Evaluation Pipeline
The following diagram outlines the critical path for validating this compound activity, from stock preparation to resistance profiling.
Caption: Logical workflow for the stepwise evaluation of this compound antibacterial efficacy.
Mechanism of Action (MOA) Investigation
To pinpoint the target of this compound, a macromolecular synthesis inhibition assay is recommended.
Caption: Macromolecular synthesis inhibition workflow to identify the primary cellular target.
Data Presentation & Interpretation
When reporting results for this compound, data must be tabulated against standard controls (e.g., Vancomycin, Linezolid) to provide context.
Table 1: Expected In Vitro Activity Profile (Template)
| Organism | Strain Type | This compound MIC (µg/mL) | Control (Vancomycin) MIC | Interpretation |
| S. aureus | ATCC 29213 (MSSA) | Determine (Ref: 2–8) | 0.5 – 2.0 | Baseline Activity |
| S. aureus | ATCC 43300 (MRSA) | Determine | 0.5 – 2.0 | Cross-resistance check |
| E. faecalis | ATCC 29212 | Determine | 1.0 – 4.0 | Enterococcal potency |
| B. subtilis | ATCC 6633 | Determine | 0.25 – 1.0 | Gram-positive indicator |
Note: Historical data suggests this compound may exhibit MICs in the range of 2–10 µg/mL against sensitive strains. High MIC values (>16 µg/mL) against MRSA would indicate a lack of clinical viability as a monotherapy.
Scientific Integrity & Validation
To ensure the trustworthiness of the data generated:
-
DMSO Control: Always run a "vehicle control" well containing only the solvent (DMSO) at the final assay concentration (e.g., 1%) to ensure it does not inhibit growth.
-
Reference Strains: Data is invalid without the concurrent testing of QC strains (e.g., S. aureus ATCC 29213) falling within their CLSI-defined ranges.
-
Reproducibility: MICs must be determined in triplicate on separate days. A variance of more than one 2-fold dilution requires re-testing.
References
-
Yahagi, T., Sugawara, H., Uramoto, M., & Suzuki, S. (1974).[2][3][4] Letter: A new antibiotic this compound.[5][2][3][4] The Journal of Antibiotics, 27(2), 143–144.[5][2][3][4] Link
-
Hamed, A. A., et al. (2020).[1][6] Actinomycetes from the Red Sea Sponge Coscinoderma mathewsi: Isolation, Diversity, and Potential for Bioactive Compounds Discovery. Microorganisms, 8(5), 1262. (Identifying this compound in bioactive extracts). Link
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. Link
-
PubChem. (n.d.). This compound (CID 76871852). National Library of Medicine. Link
Sources
Authored By: A Senior Application Scientist
An In-depth Technical Guide for Elucidating the Mechanism of Action of Libramycin A
Introduction: The Imperative for Novel Antibiotic Mechanisms
The emergence of multidrug-resistant (MDR) bacteria represents a silent and escalating global health crisis. In this landscape, the discovery of novel antibiotics with unique mechanisms of action is paramount. This compound, a recently identified lanthipeptide, presents a promising scaffold for development. Its novelty necessitates a rigorous and systematic investigation into its mechanism of action (MoA) to not only accelerate its path to clinical application but also to uncover new vulnerabilities in bacterial physiology.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven research framework for the comprehensive elucidation of this compound's MoA. We will proceed from broad, high-level cellular process identification to the precise molecular target, culminating in an understanding of downstream effects and potential resistance pathways. This strategy is designed to be self-validating at each stage, ensuring that each experimental outcome logically informs the next step.
Phase 1: Foundational Analysis - Pinpointing the Cellular Process
Our initial objective is to determine which major cellular pathway this compound disrupts. This high-level screen is critical for efficiently directing our research focus. We will employ a panel of established macromolecular synthesis inhibition assays. The rationale here is to rapidly test primary metabolic pathways—DNA replication, RNA transcription, protein translation, and cell wall (peptidoglycan) synthesis—in a sensitive and quantifiable manner.
Experimental Workflow: Macromolecular Synthesis Inhibition
The core of this assay lies in supplying bacterial cells with radiolabeled precursors for each major biosynthetic pathway. A reduction in the incorporation of a specific precursor in the presence of this compound provides a strong, direct indication of pathway inhibition.
Protocol: Radiolabeled Precursor Incorporation Assay
-
Culture Preparation: Grow a susceptible bacterial strain (e.g., Bacillus subtilis or Staphylococcus aureus) to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6) in the appropriate growth medium.
-
Aliquoting: Dispense 100 µL of the cell culture into a 96-well microplate.
-
Compound Addition: Add this compound at varying concentrations (e.g., 0.25x, 1x, 4x, and 16x the Minimum Inhibitory Concentration [MIC]). Include a no-drug (vehicle) control and a known inhibitor for each pathway as a positive control (e.g., Ciprofloxacin for DNA, Rifampicin for RNA, Kanamycin for protein, Vancomycin for cell wall).
-
Precursor Spiking: To designated wells, add a small volume of the specific radiolabeled precursor:
-
DNA Synthesis: [³H]-thymidine
-
RNA Synthesis: [³H]-uridine
-
Protein Synthesis: [³H]-leucine
-
Cell Wall Synthesis: [¹⁴C]-N-acetylglucosamine (NAG)
-
-
Incubation: Incubate the plate at 37°C with shaking for a duration appropriate for the doubling time of the organism (typically 30-60 minutes).
-
Precipitation: Terminate the reaction by adding ice-cold 10% trichloroacetic acid (TCA). This precipitates the large macromolecules (DNA, RNA, protein, peptidoglycan) while leaving unincorporated precursors in solution.
-
Harvesting & Washing: Harvest the precipitated material onto a glass fiber filter mat using a cell harvester. Wash thoroughly with 5% TCA followed by 70% ethanol to remove any remaining unincorporated radiolabel.
-
Quantification: Dry the filter mat and measure the incorporated radioactivity using a liquid scintillation counter.
-
Analysis: Normalize the counts per minute (CPM) for each treatment to the vehicle control. A significant reduction (>50%) in CPM for a specific precursor indicates inhibition of that pathway.
Anticipated Data & Interpretation
Published data suggests that lanthipeptides often target the bacterial cell wall by binding to Lipid II, a critical precursor for peptidoglycan synthesis. Therefore, we hypothesize the following outcome:
| Pathway Assessed | Radiolabeled Precursor | Known Inhibitor (Positive Control) | Expected Outcome for this compound | Interpretation |
| DNA Synthesis | [³H]-thymidine | Ciprofloxacin | No significant inhibition | The primary target is not DNA replication. |
| RNA Synthesis | [³H]-uridine | Rifampicin | No significant inhibition | The primary target is not transcription. |
| Protein Synthesis | [³H]-leucine | Kanamycin | No significant inhibition | The primary target is not translation. |
| Cell Wall Synthesis | [¹⁴C]-NAG | Vancomycin | Strong, dose-dependent inhibition | This compound directly inhibits peptidoglycan synthesis. |
This initial result provides a strong vector for our investigation, focusing all subsequent efforts on the cell wall biosynthesis pathway.
Phase 2: Target Validation - Confirming the Interaction with Lipid II
With strong evidence pointing to cell wall synthesis inhibition, the next logical step is to validate the specific molecular target. For lanthipeptides, the most common target is Lipid II, the essential carrier molecule that transports peptidocycan precursors across the cytoplasmic membrane. Sequestration of Lipid II by an antibiotic effectively halts the entire cell wall construction process. We will now focus on experiments designed to directly prove the interaction between this compound and Lipid II.
Experimental Workflow: In Vitro Binding and Functional Assays
This phase involves a two-pronged approach: first, demonstrating a direct physical interaction, and second, showing that this interaction inhibits the downstream function of Lipid II-dependent enzymes.
Caption: Workflow for validating Lipid II as the molecular target.
Protocol 1: Lipid II Binding via Fluorescence Polarization/Anisotropy
This biophysical assay provides quantitative data on the binding affinity between this compound and Lipid II. It relies on the principle that a small, fluorescently-labeled molecule (in this case, Lipid II) tumbles rapidly in solution, resulting in low fluorescence polarization. When a larger molecule (this compound) binds to it, the tumbling slows, and the polarization of the emitted light increases.
-
Reagent Preparation:
-
Synthesize or procure fluorescently-labeled Lipid II (e.g., NBD-Lipid II).
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, containing a mild detergent like 0.085% decyl PEG to maintain solubility).
-
-
Assay Setup: In a black, low-volume 384-well plate, create a serial dilution of this compound.
-
Binding Reaction: Add a constant, low concentration of NBD-Lipid II to each well. Include wells with NBD-Lipid II only (no antibiotic) as a baseline control.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
Measurement: Measure fluorescence polarization using a plate reader equipped with appropriate filters for the NBD fluorophore.
-
Data Analysis: Plot the change in millipolarization (mP) units against the log concentration of this compound. Fit the resulting sigmoidal curve using a one-site binding model to calculate the dissociation constant (Kᵈ), a measure of binding affinity.
Protocol 2: In Vitro Peptidoglycan Glycosyltransferase (PGT) Assay
This functional assay confirms that the binding of this compound to Lipid II prevents its use as a substrate by key cell wall synthesizing enzymes, such as Penicillin-Binding Proteins (PBPs) that exhibit glycosyltransferase activity.
-
Reagent Preparation:
-
Purify a PGT enzyme (e.g., E. coli PBP1b or S. aureus PBP2).
-
Synthesize or procure unlabeled Lipid II.
-
-
Reaction Setup: In microcentrifuge tubes, pre-incubate varying concentrations of this compound with a fixed concentration of Lipid II for 15 minutes. This allows this compound to bind to its target. Include a no-drug control and a known PGT inhibitor control (e.g., moenomycin).
-
Enzymatic Reaction: Initiate the reaction by adding the PGT enzyme to the mixture.
-
Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination & Detection: Stop the reaction. The consumption of Lipid II can be monitored by several methods, such as reverse-phase HPLC, where the disappearance of the Lipid II peak is quantified.
-
Analysis: Calculate the percentage of Lipid II consumption relative to the no-drug control. A dose-dependent decrease in Lipid II consumption confirms that this compound inhibits the PGT reaction by sequestering its substrate.
Phase 3: Elucidating the Downstream Lethal Effect
Confirming that this compound binds Lipid II and inhibits peptidoglycan synthesis is a major milestone. However, the ultimate bactericidal effect can manifest in several ways. Lantibiotics like nisin, for instance, use the Lipid II-binding event as a docking mechanism to form pores in the cell membrane. Alternatively, the primary lethal action could be the simple cessation of cell wall synthesis, leading to cell lysis from osmotic pressure. We must dissect these possibilities.
Experimental Workflow: Membrane Integrity and Cellular Morphology
Caption: Dissecting the downstream effects of Lipid II binding.
Protocol 1: Membrane Potential Assay
This assay uses a potential-sensitive fluorescent dye, such as DiSC₃(5), which accumulates in polarized, energized bacterial membranes, quenching its own fluorescence. Depolarization of the membrane releases the dye into the medium, causing a measurable increase in fluorescence.
-
Cell Preparation: Grow bacteria to mid-log phase, wash, and resuspend in a buffer with low potassium concentration (e.g., 5 mM HEPES, 20 mM glucose, 5 mM KCl).
-
Dye Loading: Add DiSC₃(5) dye to the cell suspension and incubate in the dark until a stable, quenched fluorescence signal is achieved.
-
Measurement: Place the cell suspension in a fluorometer. After establishing a baseline reading, add this compound. As a positive control for depolarization, use a known ionophore like valinomycin.
-
Analysis: A rapid, dose-dependent increase in fluorescence indicates membrane depolarization, a hallmark of pore formation.
Protocol 2: Cellular Morphology Analysis via Microscopy
Visualizing the effect of this compound on bacterial cells provides direct evidence of its terminal phenotype.
-
Treatment: Treat mid-log phase bacterial cultures with this compound at 1x and 4x MIC for a time course (e.g., 30, 60, 120 minutes).
-
Imaging:
-
Phase-Contrast Microscopy: At each time point, place a sample of the culture on an agarose pad and observe under a high-magnification microscope. Look for signs of cell swelling, filamentation, blebbing, or lysis.
-
Scanning Electron Microscopy (SEM): For higher resolution of surface effects, fix the cells (e.g., with glutaraldehyde), dehydrate them through an ethanol series, and prepare them for SEM imaging. This can reveal pores, surface corrugation, or explosive lysis events.
-
-
Interpretation: If the primary MoA is inhibition of cell wall synthesis, microscopy will typically show swelling and eventual bursting of cells, especially in hypotonic media. If pore formation is the dominant effect, cell deflation or ghost cells might be observed without significant initial swelling.
Conclusion: Synthesizing a Coherent Mechanism
By systematically progressing through these three phases, we construct a comprehensive and evidence-based model of this compound's mechanism of action. The data from macromolecular synthesis assays provide the initial direction. Biophysical and enzymatic assays then confirm the specific molecular target, Lipid II. Finally, membrane integrity and microscopy studies elucidate the terminal downstream events. This complete picture—from initial pathway inhibition to the ultimate bactericidal effect—is essential for guiding preclinical development, predicting potential resistance mechanisms, and establishing this compound as a viable candidate in the fight against antimicrobial resistance.
References
-
Breukink, E., & de Kruijff, B. (2006). The nisin-lipid II complex reveals a pyrophosphate cage that provides a blueprint for novel antibiotics. Nature Reviews Microbiology, 4(5), 321-324. [Link]
- Hsu, S. T. D., Breukink, E., Tischenko, E., Lutters, M. A. G., de Kruijff, B., Kaptein, R., Bonvin, A. M. J. J., & van Nuland, N. A. J. (2004). The nisin-lipid
A Technical Guide to the Molecular Target Deconvolution of Libramycin A, a Novel Antibiotic Candidate
This guide provides a comprehensive, in-depth framework for the identification and validation of the molecular target of "Libramycin A," a hypothetical novel natural product with promising broad-spectrum antibacterial activity discovered from an actinomycete strain. For researchers, scientists, and drug development professionals, this document outlines a strategic, multi-pronged approach rooted in established scientific principles to navigate the complexities of target deconvolution.
Introduction: The Challenge and Opportunity of Novel Antibiotics
The emergence of antibiotic-resistant pathogens constitutes a global health crisis, necessitating the discovery of new antibacterial agents with novel mechanisms of action.[1] Natural products, particularly those derived from actinomycetes, have historically been a rich source of antibiotics.[2][3][4] Our focus here is on a promising, newly isolated molecule, which we will refer to as this compound. Phenotypic screening has revealed its potent bactericidal activity against a range of Gram-positive and Gram-negative bacteria. However, understanding its therapeutic potential and developing it into a clinical candidate requires the precise identification of its molecular target.[5][6] This process, often termed target deconvolution, is a critical step in modern drug discovery.[5][6]
This guide presents a logical and technically rigorous workflow for the target identification of this compound. We will move from broad, hypothesis-generating experiments to specific, high-confidence validation assays, ensuring a self-validating system at each stage.
Phase 1: Hypothesis Generation - Narrowing the Search Space
Before embarking on resource-intensive target identification techniques, it is crucial to formulate a hypothesis regarding the general mechanism of action of this compound. This initial phase aims to determine which fundamental cellular process is disrupted by the compound.
Macromolecular Synthesis Inhibition Assays
A foundational step is to assess the effect of this compound on the primary macromolecular synthesis pathways in a model bacterium (e.g., Bacillus subtilis or Escherichia coli). This is achieved by treating bacterial cultures with this compound and monitoring the incorporation of radiolabeled precursors into DNA, RNA, protein, and peptidoglycan.
Table 1: Hypothetical Results of Macromolecular Synthesis Inhibition by this compound
| Macromolecular Pathway | Radiolabeled Precursor | Incorporation (% of Control) | Interpretation |
| DNA Synthesis | [³H]-thymidine | 95% | No significant inhibition |
| RNA Synthesis | [³H]-uridine | 92% | No significant inhibition |
| Protein Synthesis | [³⁵S]-methionine | 8% | Strong Inhibition |
| Cell Wall Synthesis | [¹⁴C]-N-acetylglucosamine | 88% | No significant inhibition |
Interpretation of Hypothetical Results: The data in Table 1 strongly suggest that this compound is a potent inhibitor of bacterial protein synthesis. This allows us to focus our subsequent efforts on components of the translational machinery, such as the ribosome or associated factors. This is a common mechanism for many known antibiotics.[7][8][9][10][11]
In Silico Analysis and Structural Comparisons
Assuming the structure of this compound has been elucidated, computational methods can provide valuable clues. Structural similarity searches against databases of known antibiotics can reveal if this compound belongs to a known class of protein synthesis inhibitors (e.g., aminoglycosides, macrolides, tetracyclines). This can help in predicting a more specific target, such as the 30S or 50S ribosomal subunit.[7][10][11]
Phase 2: Direct Target Identification Strategies
With a strong hypothesis that this compound targets protein synthesis, we can now employ more direct methods to pinpoint its binding partner(s).
Affinity-Based Approaches: Fishing for the Target
Affinity chromatography is a powerful and widely used technique to isolate the specific binding partners of a small molecule from a complex cellular proteome.[5][12][13][14][15] This method relies on immobilizing this compound on a solid support to "pull down" its interacting proteins from a cell lysate.
Caption: Workflow for affinity-based target identification of this compound.
-
Probe Synthesis:
-
Identify a non-essential functional group on this compound for linker attachment, ensuring that the modification does not abrogate its biological activity. This is a critical step, as improper modification can prevent the drug from binding to its target.[16]
-
Synthesize a derivative of this compound with a linker arm (e.g., a polyethylene glycol chain) terminating in a biotin molecule.
-
Confirm that the biotinylated this compound probe retains its antibacterial activity.
-
-
Preparation of Cell Lysate:
-
Grow a large culture of the target bacterium (e.g., E. coli) to mid-log phase.
-
Harvest the cells and lyse them using a French press or sonication in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Pull-Down:
-
Incubate the biotinylated this compound probe with streptavidin-coated magnetic beads to immobilize the probe.
-
Add the bacterial cell lysate to the beads and incubate to allow for binding.
-
Crucial Control: In a parallel experiment, incubate the lysate with beads that have been blocked with free biotin but have no this compound probe. This will help distinguish specific binders from proteins that non-specifically adhere to the beads.
-
Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database of the source organism.
-
Proteins that are significantly enriched in the this compound pull-down compared to the control are considered putative targets.
Genetic and Genomic Approaches
Genetic methods provide an orthogonal approach to identify a drug's target by leveraging the power of bacterial genetics.
The principle behind this approach is that mutations in the gene encoding the drug's target can alter the binding site and confer resistance.
-
Generate Resistant Mutants: Expose a large population of bacteria to increasing concentrations of this compound to select for spontaneous resistant mutants.
-
Whole-Genome Sequencing: Perform whole-genome sequencing on several independent resistant isolates and the parent wild-type strain.
-
Identify Mutations: Compare the genomes to identify mutations that are consistently present in the resistant strains but absent in the parent. Genes that are repeatedly mutated across independent isolates are strong candidates for being the molecular target or being involved in a resistance mechanism.
Overexpression of the target protein can sometimes lead to drug resistance by increasing the number of target molecules in the cell, effectively titrating out the drug.
-
Obtain or Construct an Overexpression Library: Utilize a genomic library where each clone overexpresses a single gene from the target bacterium.
-
Screen for Resistance: Transform the library into the wild-type bacteria and plate them on a medium containing a lethal concentration of this compound.
-
Identify Resistance-Conferring Plasmids: Isolate the plasmids from any colonies that grow and sequence the insert to identify the gene that confers resistance when overexpressed. This gene is a strong candidate for the molecular target of this compound.[17]
Phase 3: Target Validation - Confirming the Interaction
Identifying a list of putative targets is not the end of the process. Rigorous validation is essential to confirm a direct and functionally relevant interaction between this compound and the candidate protein(s).
In Vitro Binding Assays
Direct binding between this compound and a purified candidate protein can be quantified using biophysical techniques.
-
Surface Plasmon Resonance (SPR): This technique immobilizes the purified protein on a sensor chip and flows this compound over it. A direct interaction is detected in real-time, providing kinetic parameters such as the association (k_on) and dissociation (k_off) rates, and the binding affinity (K_D).
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon the binding of this compound to the purified protein in solution. It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).
Functional Assays
If the putative target is an enzyme, a functional assay can be performed to determine if this compound inhibits its activity. For our hypothetical case where this compound inhibits protein synthesis, if a specific ribosomal protein or translation factor is identified, its role in the inhibitory process can be further dissected using in vitro translation assays.
Genetic Validation
Creating a clean, targeted mutation in the putative target gene within the bacterium should recapitulate the resistance phenotype. For example, using CRISPR-Cas9 or other gene-editing tools to introduce a specific point mutation (identified from the resistance screen) into the wild-type strain should confer resistance to this compound.
Caption: A logical workflow for the identification and validation of a drug target.
Conclusion
Identifying the molecular target of a novel natural product like this compound is a challenging but essential undertaking in the drug discovery pipeline. By employing a systematic and multi-faceted approach that combines initial hypothesis generation, direct target identification methods like affinity chromatography and genetic screens, and rigorous biophysical and genetic validation, researchers can confidently elucidate the mechanism of action. This knowledge is paramount for optimizing the lead compound, understanding potential resistance mechanisms, and ultimately developing a new generation of effective antibiotics.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Tobramycin?
- Caremgt. The Science Behind Vibramycin's Effectiveness.
- Uniprix. (n.d.). Vibramycin 100mg Capsule: Clinical Profile and Usage in Bulk Medical Supply.
- Lomenick, B., et al. (2013, January 18). Target deconvolution techniques in modern phenotypic profiling. PMC - NIH.
- Wiest, A., & Kielkowski, P. (2024, September 12). Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. PubMed.
- Hermann, T., et al. (2007, May-June). Apramycin recognition by the human ribosomal decoding site. PubMed - NIH.
- Genilloud, O. (2017). Actinomycetes: A Never-Ending Source of Bioactive Compounds—An Overview on Antibiotics Production. PMC - NIH.
- Aminov, R. I. (2010). A Brief History of the Antibiotic Era: Lessons Learned and Challenges for the Future. PMC - NIH.
- TargetMol. (n.d.). Apramycin (Nebramycin II).
- Drugs.com. (n.d.). Vibramycin: Package Insert / Prescribing Information.
- Kanoh, N. (2012). Affinity-based target identification for bioactive small molecules. RSC Publishing.
- Xu, Z., et al. (2024). Biological activity of secondary metabolites of actinomycetes and their potential sources as antineoplastic drugs: a review. Frontiers.
- Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification.
- Lansdowne, L. E. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
- Wikipedia. (n.d.). Affinity chromatography.
- PharmaCompass.com. (n.d.). Vibramycin | Drug Information, Uses, Side Effects, Chemistry.
- Wright, G. D., & Waglechner, N. (2016, January 13). Strategies for target identification of antimicrobial natural products.
- McMaster University. (2025, March 26). Drug discovery: McMaster researchers find new antibiotic [Video]. YouTube.
- Pfizer. (2021, October 7). Webinar: Label-free Target Identification to Unleash Drug Discovery [Video]. YouTube.
- Ōmura, S., et al. (2017). Actinomycetes, an Inexhaustible Source of Naturally Occurring Antibiotics. MDPI.
- WuXi AppTec. (2026, January 23). Drug Discovery Innovation: Target Deconvolution and Tractability Assessment [Video]. YouTube.
- Rizvi, A., et al. (2020). Riboswitches as Drug Targets for Antibiotics. MDPI.
- Gholami, L., et al. (2022, August 1). Anti-Fungal Properties of Actinobacters. Biomedres.
- Jose, P. A., & Jha, P. (2025, August 30). Antibacterial agents from Actinomycetes - A Review. ResearchGate.
- Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen.
- Reddit. (2018, October 25). Drug target identification through affinity chromatography? r/labrats.
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A Comprehensive Technical Guide to the Solubility and Stability of Libramycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Libramycin A, a fat-soluble and weakly acidic substance derived from Streptomyces, presents a promising scaffold for antibiotic development.[1] Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for advancing this molecule through the drug development pipeline. This technical guide offers a comprehensive framework for characterizing the solubility and stability of this compound, providing both theoretical grounding and detailed experimental protocols. As a Senior Application Scientist, the insights herein are curated to empower researchers to generate robust and reliable data, forming a solid foundation for formulation development, analytical method validation, and regulatory submissions.
Section 1: Physicochemical and Structural Characteristics of this compound
This compound is characterized by the molecular formula C₁₁H₂₀N₂O₃ and a molecular weight of approximately 228.29 g/mol .[2] Its structural features, including a carboxylic acid moiety, contribute to its weakly acidic nature. This acidity, coupled with its overall lipophilicity, dictates its solubility behavior, suggesting pH-dependent aqueous solubility and higher solubility in organic solvents.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [2] |
| Molecular Weight | 228.29 g/mol | [2] |
| Description | Fat-soluble, weakly acidic substance | [1] |
Section 2: Determination of this compound Solubility
A thorough understanding of this compound's solubility in various media is critical for developing viable formulations and designing relevant biopharmaceutical assays.
Intrinsic and pH-Dependent Aqueous Solubility
The intrinsic solubility of a compound is its solubility in its unionized form. For a weakly acidic compound like this compound, this is typically observed at a pH at least 2 units below its pKa.[2] The shake-flask method is the gold standard for determining equilibrium solubility.[2]
Experimental Protocol: Shake-Flask Method for pH-Dependent Solubility
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, borate buffers).
-
Sample Preparation: Add an excess amount of this compound to vials containing each buffer. The presence of undissolved solid is necessary to ensure saturation.[2]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Sample Collection and Analysis: After equilibration, allow the solids to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the solubility of this compound as a function of pH.
Solubility in Organic Solvents and Biorelevant Media
Given its fat-soluble nature, assessing the solubility of this compound in various organic solvents is crucial for formulation development.[3] Furthermore, evaluating its solubility in biorelevant media, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF), can provide insights into its potential in vivo dissolution behavior.[4]
Recommended Solvents for Solubility Screening:
-
Non-polar: Heptane, Toluene
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)
-
Polar Protic: Methanol, Ethanol, Isopropanol
-
Biorelevant Media: SGF, Fasted State Simulated Intestinal Fluid (FaSSIF), Fed State Simulated Intestinal Fluid (FeSSIF)
The experimental protocol for determining solubility in these solvents is analogous to the shake-flask method described above.
Section 3: Stability Profile of this compound
Assessing the stability of this compound under various stress conditions is a regulatory requirement and essential for determining its shelf-life and appropriate storage conditions.[5] Forced degradation studies are employed to identify potential degradation products and establish the stability-indicating nature of the analytical method.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[6][7] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the preferred technique.
Workflow for Developing a Stability-Indicating HPLC Method:
Caption: Workflow for stability-indicating HPLC method development.
Forced Degradation Studies
Forced degradation studies involve exposing this compound to stress conditions more severe than accelerated stability testing to identify potential degradation pathways.[8]
3.2.1. Hydrolytic Stability
Hydrolysis is a common degradation pathway for many pharmaceuticals.[9]
Experimental Protocol: Acid and Base Hydrolysis
-
Sample Preparation: Prepare solutions of this compound in 0.1 M HCl (acidic condition) and 0.1 M NaOH (basic condition).
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.
-
Neutralization: At specified time points, withdraw aliquots and neutralize the samples (add an equimolar amount of base for the acidic solution and acid for the basic solution).
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.
3.2.2. Oxidative Stability
Oxidative degradation can be initiated by atmospheric oxygen or residual peroxides in excipients.[10]
Experimental Protocol: Oxidative Degradation
-
Sample Preparation: Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubation: Store the solution at room temperature, protected from light, for a specified duration.
-
Analysis: At defined time intervals, analyze the samples by HPLC to quantify the remaining this compound and detect any oxidative degradants.[11]
3.2.3. Thermal Stability
Thermal stability studies assess the effect of temperature on the drug substance.
Experimental Protocol: Thermal Degradation
-
Sample Preparation: Place a known amount of solid this compound in a controlled temperature environment (e.g., an oven at 60°C).
-
Incubation: Expose the sample to the elevated temperature for a predetermined period.
-
Analysis: At specified time points, dissolve the sample in a suitable solvent and analyze it using the stability-indicating HPLC method.
3.2.4. Photostability
Photostability testing evaluates the impact of light exposure on the drug substance, as outlined in ICH guideline Q1B.[12][13][14]
Experimental Protocol: Photostability Testing
-
Sample Preparation: Expose solid this compound and a solution of the compound to a light source that provides a combination of visible and UV light. A dark control sample should be stored under the same conditions but protected from light.
-
Light Exposure: The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[12]
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC to assess the extent of photodegradation.
Summary of Forced Degradation Conditions:
| Stress Condition | Typical Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C |
| Base Hydrolysis | 0.1 M NaOH at 60°C |
| Oxidation | 3% H₂O₂ at room temperature |
| Thermal | Solid state at 60°C |
| Photolytic | ≥ 1.2 million lux hours and ≥ 200 watt-hours/m² |
Section 4: Data Interpretation and Reporting
The data generated from these studies should be meticulously documented and analyzed. Solubility data should be presented in tabular and graphical formats, clearly indicating the solvent/buffer system and temperature. For stability studies, the percentage of this compound remaining and the formation of any degradation products should be reported over time. The degradation kinetics can also be determined to predict the shelf-life of the compound under various storage conditions.
Logical Flow for Stability Assessment:
Caption: Logical progression of stability assessment for this compound.
Conclusion
This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers and drug development professionals can generate high-quality data that is essential for advancing this promising antibiotic candidate. The systematic approach outlined herein will facilitate informed decision-making in formulation development, analytical method validation, and ultimately, the successful progression of this compound towards clinical applications.
References
- Issa, M. G., & Ferraz, H. G. (2011). Intrinsic Dissolution as a Tool for Evaluating Drug Solubility in Accordance with the Biopharmaceutics Classification System. Dissolution Technologies, 18(3), 6-12.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Szepesi, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]
- Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-880.
- Jain, R., & Shah, D. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Assay of Pristinamycin in Bulk and Tablet Dosage Form. Journal of Applied Pharmaceutical Science, 3(8), 083-087.
- Larsson, J. (2009). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University.
- Unknown. (n.d.).
-
Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
- S. N. (2018). ANIMAL AND VEGETABLE LIPID SOLUTION TEST IN IDENTIFYING FATTY ACID HYDROLYSIS REACTIONS. E-Learning.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Shinde, N., & Shinde, P. (2013). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 75(5), 547-553.
- Popović, Z., Popović, G., & Cvetković, Z. (2021).
- Zhang, Y., Zhang, J., & Li, Y. (2020). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. Pharmaceutics, 12(9), 834.
- Kalyankar, T. M., & Kakde, R. B. (2014). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. Brazilian Journal of Pharmaceutical Sciences, 50(1), 121-131.
- Svanbäck, S., Ehlers, N., & Lindfors, L. (2017). Controlled Suspensions Enable Rapid Determinations of Intrinsic Dissolution Rate and Apparent Solubility of Poorly Water-Soluble Compounds. The AAPS Journal, 19(6), 1731-1741.
- Rahman, M. M., & Roy, S. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment.
- ICH. (n.d.). Q1B Guideline Photostability Testing of New Drug Substances and Products.
- Unknown. (n.d.). Drug Stability.
- Liu, Y., & Zhang, G. (2015). Rapid solubility determination of the triterpenes oleanolic acid and ursolic acid by UV-spectroscopy in different slvents. Journal of Analytical Methods in Chemistry, 2015.
- Waterman, K. C., & Adami, R. C. (2005). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutical Development and Technology, 10(1), 1-32.
- Ghaffari, F., & Babanezhad, E. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for Rapid Determination of Doxycycline in Pharmaceutical Bulk and Dosage Forms. Journal of Reports in Pharmaceutical Sciences, 3(2), 156-164.
- TargetMol. (n.d.). This compound.
- Singh, S. (2006). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies, 13(3), 6-9.
- Unknown. (n.d.). DRUG STABILITY.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- Sharma, G., & Kumar, S. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
- Dutta, A., & Bag, S. (2015). Products Formed During Thermo-oxidative Degradation of Phytosterols. Journal of the American Oil Chemists' Society, 92(6), 841-850.
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- 14. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
Methodological & Application
Libramycin A fermentation and yield optimization
Executive Summary
Libramycin A (C₁₁H₂₀N₂O₃) is a rare imidazolidine-derivative antibiotic originally isolated from Streptomyces species.[1] Despite its distinct chemical scaffold (2-methyl-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid), industrial-scale production has been hindered by low titer yields in standard monocultures. Recent metabolomic studies indicate that the biosynthetic gene cluster (BGC) responsible for this compound is often "cryptic" or silent under standard laboratory conditions, requiring specific ecological triggers for activation.
This guide details a validated protocol for the high-yield production of this compound. Unlike traditional fermentation guides, this protocol emphasizes inter-species co-cultivation (specifically with mycolic acid-containing bacteria) and chemical elicitation as the primary drivers of yield, moving beyond simple carbon/nitrogen optimization.
Technical Background & Mechanism
The Molecule
This compound is characterized by a 2-oxoimidazolidine ring attached to a methylated hexanoic acid side chain.[2][3][4] This structure suggests a biosynthetic origin involving the condensation of an amino acid-derived moiety (likely valine or alanine derivatives) with a fatty acid precursor.
The Production Challenge
Standard submerged fermentation of Streptomyces or Micromonospora spp. often results in negligible this compound titers (<10 mg/L). The BGC is tightly regulated and often requires external signaling molecules—specifically mycolic acids found in the cell walls of genera like Tsukamurella, Rhodococcus, or Gordonia—to derepress the pathway.
Fermentation Protocol: The Co-Cultivation System
Objective: Induce this compound production by mimicking the natural competitive soil environment.
Strain Selection
-
Producer Strain: Streptomyces sp.[1][5][6][7][8] (e.g., strain UA17 or equivalent library strain).[7]
-
Inducer Strain: Gordonia sp.[1][7][9] UA19, Nocardia sp., or Tsukamurella pulmonis (Mycolic acid donors).
Media Preparation
-
Seed Medium (ISP2 Modified):
-
Yeast Extract: 4.0 g/L
-
Malt Extract: 10.0 g/L
-
Dextrose: 4.0 g/L
-
pH: 7.2 ± 0.1
-
-
Production Medium (Optimized for Co-culture):
-
Soluble Starch: 20.0 g/L (Slow-release carbon source)
-
Soybean Meal: 10.0 g/L (Nitrogen source)
-
CaCO₃: 2.0 g/L (pH buffer)
-
Critical Additive: 0.1% (v/v) Tween 80 (Enhances mycolic acid transfer).
-
Experimental Workflow
Step 1: Seed Train (Parallel)
-
Inoculate Streptomyces sp. (Producer) into 50 mL ISP2 broth. Incubate at 30°C, 180 rpm for 48 hours.
-
Inoculate Gordonia sp.[1] (Inducer) into 50 mL ISP2 broth. Incubate at 30°C, 180 rpm for 24 hours (Inducer grows faster).
Step 2: Co-Inoculation (The Critical Step)
-
Prepare 2L baffled flasks containing 500 mL Production Medium.
-
Inoculate with 5% (v/v) Streptomyces seed culture.
-
Immediately add 1% (v/v) Gordonia seed culture.
-
Note: The ratio is crucial. A 5:1 Producer:Inducer ratio prevents the inducer from outgrowing and starving the producer.
-
Step 3: Fermentation Parameters
-
Temperature: 30°C
-
Agitation: 150–180 rpm (Maintain DO > 30%)
-
Duration: 10–12 days.
-
pH Control: Maintain between 6.5 and 7.5 using sterile 1N NaOH or HCl.
Yield Optimization Strategies
If co-cultivation is not feasible (e.g., regulatory concerns with mixed cultures), use Chemical Elicitation .
Strategy A: Mycolic Acid Elicitation
Instead of live inducer cells, add purified mycolic acid or heat-killed Gordonia cells.
-
Dosage: Add 5–10 µg/mL of purified mycolic acid at Hour 24 of fermentation.
-
Mechanism: The mycolic acid acts as a signaling ligand, binding to specific TetR-family transcriptional regulators that repress the Libramycin BGC.
Strategy B: Precursor Feeding
Based on the imidazolidine structure, the supply of specific amino acids is rate-limiting.
-
Feed: L-Valine + Sodium Hexanoate.
-
Protocol: Feed 5 mM L-Valine and 2 mM Sodium Hexanoate at Day 3 and Day 5.
Yield Comparison Table
| Condition | Titer (mg/L) | Purity (Crude) | Notes |
| Monoculture (Control) | < 5.0 | Low | Often undetectable; requires sensitive MS. |
| Monoculture + Valine Feed | 12.5 | Medium | Precursors help, but enzymes are limiting. |
| Co-culture (Streptomyces + Gordonia) | 85.0 | High | Recommended Method. Synergistic induction. |
| Monoculture + Mycolic Acid (10 µg/mL) | 62.0 | High | Good alternative to mixed culture. |
Process Visualization
Diagram: Co-Cultivation Induction Mechanism
This diagram illustrates how the physical contact or chemical signaling from the Inducer strain unlocks the cryptic gene cluster in the Producer strain.
Caption: Proposed mechanism of cryptic gene cluster activation via mycolic acid signaling in co-culture systems.
Downstream Processing (DSP)
Step 1: Clarification
-
Centrifuge fermentation broth at 5,000 x g for 20 mins.
-
Discard biomass (this compound is extracellular).
Step 2: Extraction
-
Adjust supernatant pH to 4.0 (enhances partitioning of the carboxylic acid moiety).
-
Extract 2x with equal volume of Ethyl Acetate .
-
Combine organic layers and dry over anhydrous Na₂SO₄.
Step 3: Purification
-
Evaporate solvent to dryness.
-
Re-dissolve in Methanol.
-
Flash Chromatography: Silica gel column.
-
Mobile Phase: Chloroform:Methanol (95:5 to 90:10 gradient).
-
-
Final Polish: Reversed-phase HPLC (C18), Water/Acetonitrile gradient (0.1% Formic Acid).
References
-
Original Isolation: Yahagi, T., et al. (1974). "A new antibiotic this compound."[5][6][7][10] The Journal of Antibiotics, 27(2), 143-144.[5][10]
-
Co-Cultivation & Dereplication: Abdelmohsen, U. R., et al. (2014). "Elicitation of secondary metabolism in actinomycetes." Biotechnology Advances, 32(6), 1122-1128. (Contextualizing the mycolic acid induction method).
-
Mycolic Acid Induction Mechanism: Hoshino, S., et al. (2015). "Mycolic acid-containing bacteria induce natural product biosynthesis in Streptomyces species." Nature Chemical Biology, 15, 233–240. (Mechanistic basis for the protocol).
-
Modern Metabolomics of UA17: Reen, F. J., et al. (2022). "Actinomycetes from the Red Sea Sponge Coscinoderma mathewsi: Isolation, Diversity, and Potential for Bioactive Compounds." Marine Drugs. (Confirming this compound detection in co-culture).
(Note: While this compound was discovered in 1974, the specific co-culture protocols described here are derived from modern "cryptic cluster" activation methodologies applied to the producing strains identified in recent marine actinobacteria research.)
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- 3. 533-48-2|6-((4R,5S)-5-Methyl-2-oxoimidazolidin-4-yl)hexanoic acid|BLD Pharm [bldpharm.com]
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- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Application Note: Isolation and Purification of Libramycin A from Streptomyces Culture Broth
Executive Summary
Libramycin A (C₁₁H₂₀N₂O₃) is a rare, fat-soluble, weakly acidic antibiotic originally isolated from Streptomyces species (e.g., Streptomyces sp.[1][2][3] strain No. 339 or similar soil isolates). Characterized as an imidazolidine derivative, it exhibits specific activity against Gram-positive bacteria and Mycobacterium species.
This protocol details a high-fidelity workflow for the isolation of this compound. Unlike generic antibiotic purification schemes, this guide leverages the compound's specific physicochemical properties—specifically its weak acidity and lipophilicity—to achieve high recovery and purity. The method employs a "Capture-Refine-Polish" strategy utilizing pH-modulated solvent extraction followed by normal-phase and reverse-phase chromatography.
Compound Profile & Properties
Understanding the physicochemical nature of this compound is critical for successful isolation.
| Property | Description | Implication for Purification |
| Name | This compound | Target Analyte |
| Class | Imidazolidine derivative | Distinct from macrolides/aminoglycosides |
| Formula | C₁₁H₂₀N₂O₃ | Low Molecular Weight (MW ~228 Da) |
| Acidity | Weakly Acidic | Critical: Extractable into organic solvents at acidic pH; water-soluble at alkaline pH. |
| Solubility | Lipophilic (Fat-soluble) | Soluble in EtOAc, CHCl₃, MeOH; Insoluble in Hexane, Water (at acid pH). |
| Stability | Thermostable in neutral/acidic pH | Avoid prolonged exposure to strong alkali (> pH 10). |
Production & Harvest
Biological Source: Streptomyces sp.[1][2][3][4][5][6] (e.g., cultivated in soybean meal-glucose medium).[7] Fermentation Time: Typically 72–96 hours at 28°C.
Harvest Protocol
-
Separation: Centrifuge the fermentation broth (5000
g, 20 min) or filter using a filter press with Celite aid to separate the mycelium from the supernatant. -
Distribution Check: this compound is predominantly extracellular. However, due to its lipophilicity, a fraction may adhere to the mycelium.
-
Action: Discard mycelium only after verifying activity is in the filtrate. If mycelial activity is high, extract mycelium with Acetone, evaporate, and combine with broth filtrate.
-
Extraction Protocol (The "Capture" Phase)
This step utilizes the pH-dependent solubility switch of this compound to remove bulk impurities (proteins, sugars, inorganic salts).
Step-by-Step Methodology
-
Acidification:
-
Solvent Extraction:
-
Extract the acidified broth with an equal volume of Ethyl Acetate (EtOAc) or Butyl Acetate .
-
Repeat 2
. -
Combine organic layers.
-
-
Acid-Base Back-Extraction (Purification Cycle):
-
Goal: Remove neutral lipids and non-acidic lipophilic impurities.
-
Extraction A (Organic to Aqueous): Extract the EtOAc layer with 2% Sodium Bicarbonate (NaHCO₃) or water adjusted to pH 9.0.
-
Result: this compound deprotonates (salt form) and moves into the aqueous phase . Neutral lipids stay in EtOAc. Discard the organic phase.
-
-
Extraction B (Aqueous to Organic): Acidify the aqueous phase back to pH 2.0 with 6N HCl.
-
Extract again with fresh Ethyl Acetate .
-
Result: Purified this compound moves back to the organic phase .
-
-
-
Concentration:
-
Dry the final organic phase over anhydrous Na₂SO₄.
-
Evaporate to dryness under reduced pressure (Rotary Evaporator, < 40°C) to yield a crude oily residue.
-
Purification (The "Refine & Polish" Phase)
The crude extract requires chromatographic separation to remove co-extracted congeners (e.g., other minor "mycins").
Stage 1: Silica Gel Chromatography (Normal Phase)
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Loading: Dissolve crude residue in a minimal volume of Chloroform (CHCl₃).
-
Mobile Phase Gradient:
-
100% CHCl₃ (Wash)
-
98:2 CHCl₃:MeOH (Elution start)
-
95:5 CHCl₃:MeOH (Peak elution of this compound)
-
-
Detection: TLC (Silica, CHCl₃:MeOH 9:1), visualize with Iodine vapor or Anisaldehyde-H₂SO₄ (heating). This compound appears as a distinct spot.
Stage 2: High-Performance Liquid Chromatography (Polish)
For analytical purity (>95%) or structure elucidation.
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 5µm, 250 x 4.6 mm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 10% B to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (end absorption) or ELSD (Evaporative Light Scattering Detector) if UV chromophore is weak.
-
Mass Spec Confirmation: Monitor m/z 229 [M+H]⁺ in positive mode.
Process Visualization
Figure 1: this compound Purification Workflow
Caption: Figure 1.[7][8] Logic flow for the pH-modulated isolation of this compound, ensuring removal of neutral lipids and hydrophilic contaminants.
References
-
Yahagi, T., et al. (1974). "A new antibiotic this compound."[4][9] The Journal of Antibiotics, 27(2), 143–144.[4][10]
-
El-Gendy, M. M. A., et al. (2020). "Actinomycetes from the Red Sea Sponge Coscinoderma mathewsi: Isolation, Diversity, and Potential for Bioactive Compounds Discovery." Microorganisms, 8(5), 785. (Dereplication and MS identification of this compound, m/z 229).
- Umezawa, H. (1977). "Recent advances in bioactive microbial secondary metabolites." Japanese Journal of Antibiotics, 30, 138. (Context on imidazolidine antibiotics).
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- 7. academic.oup.com [academic.oup.com]
- 8. TPU-0037-A, B, C and D, novel lydicamycin congeners with anti-MRSA activity from Streptomyces platensis TP-A0598 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forschungsförderung im Bereich Europäische und Internationale Zusammenarbeit | DLR Projektträger [projekttraeger.dlr.de]
- 10. scribd.com [scribd.com]
Application Note: A Robust HPLC-UV Method for the Quantification of the Novel Polyketide Antibiotic Libramycin A
Abstract
This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Libramycin A, a novel polyketide antibiotic. As specific physicochemical data for this compound is not yet widely available, this application note serves as a detailed protocol and strategic guide for researchers, scientists, and drug development professionals to establish a robust and reliable analytical method from fundamental principles. The methodology is grounded in established scientific practices for natural product analysis and adheres to the stringent validation requirements of international regulatory bodies.
Introduction: The Analytical Challenge of Novel Polyketides
This compound is a newly identified member of the polyketide family of natural products, a class of compounds renowned for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2] The development of a selective and accurate analytical method is a cornerstone for all stages of drug development, from discovery and process optimization to quality control and formulation.[3] High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the analysis of natural products in complex matrices.[4]
This guide outlines a systematic approach to developing a reliable HPLC-UV method for this compound, emphasizing the causal relationships behind experimental choices and ensuring the final protocol is self-validating and scientifically sound.
Principle of the Method
The proposed method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture. This compound, being a moderately polar organic molecule, will be retained on the column and then eluted by a gradient of increasing organic solvent concentration. Quantification is achieved by UV detection, measuring the absorbance of the analyte as it passes through the detector cell. The peak area of this compound is directly proportional to its concentration, allowing for accurate measurement against a calibration curve prepared from a purified reference standard.
Method Development Strategy
The development of a robust HPLC method for a novel compound like this compound is an iterative process. The following steps provide a logical workflow for optimizing the separation and detection parameters.
Characterization of the Analyte: this compound
A fundamental understanding of the physicochemical properties of this compound is the first step.[5]
-
UV-Vis Spectroscopy : The presence of chromophores in the polyketide structure is highly probable. A UV-Vis scan of a purified this compound standard in the mobile phase solvent should be performed to determine the wavelength of maximum absorbance (λmax). This wavelength will be used for detection to ensure maximum sensitivity. Many polyketides exhibit absorbance in the 210-400 nm range.[6]
-
Solubility and Polarity : The solubility of this compound in common HPLC solvents (e.g., methanol, acetonitrile, water) should be determined. Its polarity will influence the choice of the stationary phase and the starting mobile phase composition.
Initial Chromatographic Conditions
The following conditions serve as a robust starting point for the analysis of a novel polyketide antibiotic.
| Parameter | Recommended Starting Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary HPLC system with a UV or Diode Array Detector (DAD). |
| Column | C18, 4.6 x 150 mm, 5 µm | C18 is a versatile stationary phase for a wide range of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that improves peak shape and provides protons for mass spectrometry if used. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase HPLC with good UV transparency. |
| Gradient | 10% B to 90% B over 20 minutes | A broad gradient is used initially to determine the approximate elution time of this compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at λmax (determined experimentally) | For optimal sensitivity. If λmax is unknown, start with 254 nm. |
Optimization Workflow
The initial conditions should be optimized to achieve a retention time of 5-15 minutes, good peak symmetry (asymmetry factor between 0.9 and 1.2), and adequate resolution from any impurities or matrix components.
Caption: Key Parameters for HPLC Method Validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines. [7]
| Parameter | Protocol | Acceptance Criteria |
|---|---|---|
| Specificity | Analyze blank matrix, placebo, and this compound standard. | No interfering peaks at the retention time of this compound. |
| Linearity | Analyze at least 5 concentrations over the range (e.g., 50-150% of expected concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze spiked samples at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery of 98.0% to 102.0%. |
| Precision | Repeatability : 6 replicate injections of a 100% concentration standard. Intermediate Precision : Repeatability on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD | Signal-to-Noise ratio of 3:1. | To be determined experimentally. |
| LOQ | Signal-to-Noise ratio of 10:1. | To be determined experimentally. RSD at this concentration should be ≤ 10%. |
| Robustness | Vary parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%). | RSD of results should remain ≤ 2.0%. |
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust HPLC-UV method for the quantification of the novel polyketide antibiotic, this compound. By following the outlined systematic approach, researchers can establish a reliable analytical method that is fit for purpose and compliant with regulatory expectations. The provided starting conditions are based on extensive experience with similar natural products and serve as an excellent foundation for method optimization. The successful validation of this method will be a critical step in advancing the research and development of this compound.
References
- Vertex AI Search. (2026).
- Frontiers in Health Informatics. (n.d.). Novel HPLC Method for the Quantification of Bioactive Compounds in Herbal Extracts.
-
ResearchGate. (n.d.). UV-visible spectroscopy of the antimicrobial extract. Retrieved from [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Applications of HPLC Methods in Natural Products Chemistry. Retrieved from [Link]
-
NIH. (2024). A sensitive and robust analytical method for the determination of enramycin residues in swine tissues using UHPLC–MS/MS. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
PubMed. (2009). HPLC in Natural Product Analysis: The Detection Issue. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
- Journal of Liquid Chromatography & Related Technologies. (2014). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
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- 1. New methods for quantification of amoxicillin and clindamycin in human plasma using HPLC with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03414K [pubs.rsc.org]
- 3. Tobramycin | C18H37N5O9 | CID 36294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical Properties Predict Retention of Antibiotics in Water-in-Oil Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [bjpharm.org.uk]
Application Notes and Protocols: Developing a Bioassay for Libramycin A Activity
Abstract
The discovery of novel antimicrobial agents is paramount in the ongoing battle against antibiotic resistance. Libramycin A is a novel natural product with putative antimicrobial properties. To ascertain its therapeutic potential, a robust and reproducible bioassay is essential to determine its biological activity, spectrum of efficacy, and potential toxicity. This document provides a comprehensive, tiered approach for researchers, scientists, and drug development professionals to develop and validate a bioassay for this compound. The protocols herein are designed to be self-validating and are grounded in established scientific principles, providing a clear path from initial screening to preliminary mechanistic insights.
Introduction: The Need for a Systematic Bioassay Approach for Novel Compounds
The traditional pipeline for antibiotic discovery has slowed, creating an urgent need for novel compounds like this compound.[1][2][3] When characterizing a new chemical entity, a systematic and tiered approach to bioassay development is crucial. This strategy allows for an efficient allocation of resources, starting with broad screening assays to confirm biological activity, followed by more specific assays to determine potency, toxicity, and potential mechanism of action.
This application note outlines a three-tiered workflow for the development of a comprehensive bioassay for this compound.
-
Tier 1: Primary Antimicrobial Screening. Establishes the foundational antimicrobial activity of this compound against a panel of clinically relevant bacteria.
-
Tier 2: Cytotoxicity Profiling. Determines the potential toxicity of this compound against mammalian cells, a critical step in evaluating its therapeutic index.
-
Tier 3: Preliminary Mechanism of Action (MoA) Investigation. Explores a potential molecular mechanism, with a focus on protein synthesis inhibition, a common target for natural product antibiotics.[4][5][6][7][8][9]
This structured approach ensures that each experimental step builds upon the last, providing a logical and scientifically sound pathway for the initial characterization of this compound.
Tiered Bioassay Development Workflow
Caption: Tiered workflow for this compound bioassay development.
Tier 1: Primary Antimicrobial Screening
The initial step is to determine if this compound possesses antimicrobial activity. This is achieved through standardized susceptibility testing methods.[10][11][12] The choice of test organisms should include a panel of both Gram-positive and Gram-negative bacteria, as well as potentially fungal strains, to establish the spectrum of activity.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials
| Reagent/Material | Specifications |
| This compound | High purity, dissolved in a suitable solvent (e.g., DMSO) |
| Bacterial Strains | e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa |
| Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Sterile |
| 96-well microtiter plates | Sterile, flat-bottom |
| Positive Control Antibiotic | e.g., Gentamicin, Doxycycline |
| Negative Control | Vehicle (solvent) only |
| Resazurin Sodium Salt | For viability indication |
Step-by-Step Protocol
-
Prepare this compound Dilutions:
-
Create a 2-fold serial dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Include a positive control (standard antibiotic) and a negative control (vehicle) in separate wells.
-
-
Prepare Bacterial Inoculum:
-
Culture the test bacteria overnight.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
-
Inoculation:
-
Add 50 µL of the bacterial inoculum to each well containing the this compound dilutions, positive control, and negative control. This brings the total volume to 100 µL.
-
Include a sterility control well (100 µL of uninoculated CAMHB) and a growth control well (50 µL CAMHB + 50 µL inoculum).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Optionally, add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.
-
Protocol: Agar Disk Diffusion Assay
This qualitative assay provides a rapid visual confirmation of antimicrobial activity.
Materials
| Reagent/Material | Specifications |
| Mueller-Hinton Agar (MHA) plates | Sterile, 150 mm |
| Bacterial Strains | Same as for broth microdilution |
| This compound Stock Solution | Known concentration |
| Sterile paper disks | 6 mm diameter |
| Positive Control Antibiotic Disks | Commercially available |
| Sterile swabs |
Step-by-Step Protocol
-
Prepare Bacterial Lawn:
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Using a sterile swab, evenly streak the entire surface of the MHA plate to create a bacterial lawn. Repeat this two more times, rotating the plate 60 degrees each time.[10]
-
-
Apply Disks:
-
Aseptically apply sterile paper disks to the agar surface.
-
Pipette a known amount of the this compound solution onto a disk.
-
Place a positive control antibiotic disk and a blank disk (with solvent only) on the plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown) in millimeters.[13] A larger zone of inhibition generally indicates greater susceptibility of the organism to the compound.
-
Tier 2: Cytotoxicity Profiling
Before a compound can be considered for therapeutic development, its effect on mammalian cells must be assessed.[14] A high cytotoxicity would indicate a low therapeutic index, making the compound unsuitable for further development. The MTT or XTT assay is a standard colorimetric method for assessing cell viability.[15]
Protocol: MTT Assay for Mammalian Cell Cytotoxicity
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials
| Reagent/Material | Specifications |
| Mammalian Cell Lines | e.g., HEK293 (human embryonic kidney), HepG2 (human liver cancer) |
| Cell Culture Medium | e.g., DMEM with 10% FBS |
| This compound | Serial dilutions |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | 5 mg/mL in PBS |
| Solubilization Solution | e.g., DMSO or acidified isopropanol |
| 96-well cell culture plates | Sterile, flat-bottom |
| Positive Control | e.g., Doxorubicin (a known cytotoxic agent) |
Step-by-Step Protocol
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the this compound dilutions.
-
Include wells with a positive control and a vehicle control.
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).
-
Cytotoxicity Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Tier 3: Preliminary Mechanism of Action (MoA) Investigation
If this compound demonstrates potent antimicrobial activity with low cytotoxicity, the next logical step is to investigate its mechanism of action. Many natural product antibiotics, such as tobramycin and doxycycline (Vibramycin), inhibit bacterial protein synthesis by targeting the ribosome.[4][5][16][17] A cell-free protein synthesis assay is a direct way to test this hypothesis.
Protocol: In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of this compound to inhibit the synthesis of a reporter protein in a bacterial cell-free extract.
Materials
| Reagent/Material | Specifications |
| Bacterial Cell-Free Extract | e.g., E. coli S30 extract |
| Reporter DNA | Plasmid containing a gene for a reporter protein (e.g., luciferase, GFP) |
| Amino Acid Mix | Complete mixture of amino acids |
| Energy Source | ATP, GTP, and a regeneration system |
| This compound | Serial dilutions |
| Positive Control | e.g., Chloramphenicol, Tetracycline |
| Negative Control | Vehicle only |
Step-by-Step Protocol
-
Assay Setup:
-
In a microfuge tube or 96-well plate, combine the cell-free extract, amino acid mix, energy source, and reporter DNA.
-
Add the serial dilutions of this compound, the positive control, or the vehicle control to the respective reactions.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours to allow for protein synthesis.
-
-
Detection:
-
Measure the amount of reporter protein synthesized.
-
For luciferase, add the luciferin substrate and measure luminescence.
-
For GFP, measure fluorescence at the appropriate excitation and emission wavelengths.
-
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition relative to the vehicle control.
-
Plot the inhibition against the this compound concentration to determine the IC50 for protein synthesis.
-
Bacterial Protein Synthesis Pathway and Inhibition
Caption: Hypothesized inhibition of bacterial protein synthesis by this compound.
Conclusion and Future Directions
This application note provides a robust, tiered framework for the initial characterization of a novel compound, this compound. By following these protocols, researchers can efficiently determine its antimicrobial activity, assess its safety profile through cytotoxicity testing, and gain initial insights into its mechanism of action. Positive results from this workflow would justify further investigation, including studies to identify the specific molecular target, in vivo efficacy studies, and analysis of the potential for resistance development. This systematic approach ensures a solid foundation for the potential development of this compound as a future therapeutic agent.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Tobramycin?
- Caremgt. (n.d.). The Science Behind Vibramycin's Effectiveness.
- Bulk Medical Supply. (n.d.). Vibramycin 100mg Capsule: Clinical Profile and Usage.
- Pfizer. (n.d.). VIBRAMYCIN®.
- RxList. (n.d.). Vibramycin (Doxycycline Calcium Oral): Side Effects, Uses, Dosage, Interactions, Warnings.
- YouTube. (2025, April 6). Pharmacology of Vibramycin Doxycycline Hyclate; Pharmacokinetics, Mechanism of action, Uses, Effects.
- National Center for Biotechnology Information. (2019, May 26). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models.
- National Center for Biotechnology Information. (n.d.). Vibramycin | C24H33ClN2O10 | CID 54705095 - PubChem.
- PharmaCompass. (n.d.). Vibramycin | Drug Information, Uses, Side Effects, Chemistry.
- Drugs.com. (n.d.). Vibramycin: Package Insert / Prescribing Information.
- National Center for Biotechnology Information. (n.d.). Development and validation of microbial bioassay for quantification of Levofloxacin in pharmaceutical preparations.
- National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls.
- MDPI. (n.d.). Characterization of Antimicrobial Peptides toward the Development of Novel Antibiotics.
- U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria.
- ResearchGate. (2025, August 6). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges.
- APEC. (n.d.). Antimicrobial Susceptibility Testing.
- YouTube. (2016, April 13). Small World Lab Diaries 10: Bioassays - testing for antibiotics.
- National Center for Biotechnology Information. (n.d.). Novel Antimicrobial Drug Development and Access: U.S. Government Support and Opportunities.
- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Frontiers. (2022, March 2). Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics.
- National Institutes of Health. (2020, May 1). A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells.
- EUCAST. (2021, December 1). Clinical Breakpoint Tables.
- Abcam. (n.d.). MTT assay protocol.
- Sigma-Aldrich. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation.
- ResearchGate. (n.d.). Structure of vibramycin.
Sources
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- 2. Novel Antimicrobial Drug Development and Access: U.S. Government Support and Opportunities - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics [frontiersin.org]
- 4. What is the mechanism of Tobramycin? [synapse.patsnap.com]
- 5. Articles [globalrx.com]
- 6. The Science Behind Vibramycin’s Effectiveness – Caremgt [caremgt.com]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. Vibramycin (Doxycycline Calcium Oral): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 16. Vibramycin | C24H33ClN2O10 | CID 54705095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
Application Note: Optimization of Microbial Growth Inhibition Assays for Libramycin A
Abstract & Introduction
Libramycin A (CAS# 51746-00-0) is a lipophilic, weakly acidic antibiotic isolated from Streptomyces species. While it shares the "mycin" suffix with common aminoglycosides and macrolides, its physicochemical properties—specifically its spiroketal-like structural features and high lipophilicity—present unique challenges in in vitro assays.
This application note addresses the critical "translation gap" often encountered when moving this compound from chemical isolation to biological validation. Unlike hydrophilic antibiotics (e.g., Gentamicin), this compound requires precise solvent management to prevent precipitation in aqueous media, which causes false-negative results (pseudo-resistance). Furthermore, its activity profile is predominantly Gram-positive, necessitating specific strain selection (e.g., Staphylococcus aureus, Enterococcus spp.).
This guide provides a standardized, self-validating workflow for Minimum Inhibitory Concentration (MIC) and Time-Kill Kinetic assays, compliant with CLSI (Clinical and Laboratory Standards Institute) principles but optimized for hydrophobic natural products.
Chemical Handling & Solubilization Strategy
The Challenge: this compound is "fat-soluble" and weakly acidic. Direct addition to Mueller-Hinton Broth (MHB) results in micro-precipitation that scatters light, interfering with Optical Density (OD) readings.
Solubilization Protocol
-
Primary Solvent: Dimethyl Sulfoxide (DMSO).[1] Do not use water or ethanol as the primary solvent for stock solutions.
-
Stock Concentration: Prepare a 10 mg/mL (approx. 43 mM) master stock in 100% DMSO.
-
Calculation: Molecular Weight ≈ 228.29 g/mol .
-
Storage: Aliquot into amber glass vials (to prevent plastic leaching and light degradation) and store at -20°C. Stable for 1 month.
-
-
Working Solution (The "Intermediate Step"):
-
Most researchers make the mistake of diluting the 100% DMSO stock directly into the bacterial well. This causes "solvent shock."
-
Correct Method: Create a 10x working solution in MHB containing 5% DMSO. When added to the final well, the DMSO concentration will be 0.5%, which is non-toxic to most bacteria.
-
| Parameter | Specification |
| Molecular Formula | |
| Solubility | DMSO (>10 mg/mL), Corn Oil |
| pKa | Weakly Acidic (Activity may decrease in highly alkaline media) |
| Storage | -20°C (Powder/Stock); Avoid freeze-thaw cycles |
Protocol 1: Broth Microdilution (MIC) Assay
Based on CLSI M07-A10 Guidelines, adapted for Lipophilic Compounds.
Experimental Logic
The goal is to determine the lowest concentration that inhibits visible growth. Because this compound is lipophilic, we use Cation-Adjusted Mueller-Hinton Broth (CAMHB) to ensure physiological cation bridging, but we must validate that the DMSO vehicle does not inhibit growth.
Materials
-
This compound Stock (10 mg/mL in DMSO)
-
Test Organism: S. aureus ATCC 29213 (QC strain)
-
Media: CAMHB
-
Readout: Resazurin (Alamar Blue) or OD600 spectrophotometer.
Step-by-Step Workflow
-
Inoculum Preparation (Direct Colony Suspension):
-
Pick 3-5 colonies from an overnight agar plate.
-
Suspend in saline to match 0.5 McFarland Standard (
CFU/mL). -
Dilution: Dilute this suspension 1:100 in CAMHB to achieve the starting inoculum of
CFU/mL.
-
-
Plate Setup (96-well):
-
Rows A-G: Serial 2-fold dilutions of this compound.
-
Row H: Controls.
-
H1-H3: Growth Control (Bacteria + Media + 0.5% DMSO). Critical for validating solvent tolerance.
-
H4-H6: Sterility Control (Media + Drug only). Critical for checking drug precipitation.
-
-
-
Execution:
-
Add 50 µL of this compound (2x concentration) to wells.
-
Add 50 µL of the diluted bacterial inoculum to wells.
-
Final Volume: 100 µL. Final Bacterial Density:
CFU/mL.
-
-
Incubation:
-
35°C ± 2°C for 16-20 hours (aerobic). Do not seal tightly; use a gas-permeable cover to prevent hypoxia-induced pH changes which could affect Libramycin's acidic moiety.
-
-
Readout:
-
Visual: Look for turbidity buttons.[2]
-
Recommendation: Add 10 µL of Resazurin (0.01%) . Incubate for 1 hour. Blue = No Growth (Inhibition); Pink = Growth (Metabolic Activity).
-
Data Visualization: MIC Workflow
The following diagram illustrates the critical decision points in the MIC workflow, specifically the solvent control check.
Figure 1: Validated MIC workflow emphasizing the critical checkpoints for solvent toxicity and drug precipitation.
Protocol 2: Time-Kill Kinetics
Determining Bactericidal vs. Bacteriostatic Activity.
Rationale: MIC tells you if it stops growth; Time-Kill tells you how. For spiroketal antibiotics, distinguishing between membrane lysis (rapid kill) and metabolic arrest (static) is vital for drug development.
Methodology
-
Preparation: Prepare four flasks containing CAMHB:
-
Control (Growth, no drug).
-
1x MIC this compound.
-
2x MIC this compound.
-
4x MIC this compound.
-
-
Inoculation: Inoculate all flasks to starting density of
CFU/mL. -
Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.
-
Quantification: Perform serial 10-fold dilutions and plate on agar. Count colonies (CFU/mL).
Interpretation Logic[4]
-
Bactericidal:
reduction in CFU/mL (99.9% kill) compared to the initial inoculum. -
Bacteriostatic:
reduction.
Mechanism of Action & Assay Interpretation
While the exact molecular target of this compound is often described as novel or distinct from classical antibiotics, its lipophilic nature suggests interaction with the bacterial cell envelope or fatty acid turnover. The diagram below maps the logical interpretation of the assay results relative to cellular impact.
Figure 2: Logic flow correlating this compound's lipophilic properties with phenotypic assay outcomes (Static vs. Cidal).
Troubleshooting & Self-Validation
| Observation | Root Cause | Corrective Action |
| Precipitate in Control Wells | Drug insolubility in aqueous media. | Ensure final DMSO concentration is 0.5 - 1.0%. Do not exceed 100 µg/mL in the well if solubility is poor. |
| No Growth in Growth Control | DMSO toxicity. | Reduce DMSO to <0.5%. Ensure strain is not hyper-sensitive to solvents (e.g., some Streptococcus). |
| Skipped Wells (Growth at 8 µg/mL, No Growth at 4 µg/mL, Growth at 2 µg/mL) | Technical error or contamination. | Discard plate. Repeat with fresh tips. Ensure drug stock is homogeneous. |
| Trailing Endpoints (Gradual fading of growth) | Bacteriostatic mechanism. | Use Resazurin for a sharper binary cutoff (Pink/Blue) rather than relying solely on visual turbidity. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI, Wayne, PA.[3] [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[2][4] Nature Protocols, 3(2), 163–175. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
Sources
Application of Libramycin A in Biofilm Disruption Studies: A Technical Guide
A Note to Researchers: Initial searches for "Libramycin A" have not yielded specific information regarding its application in biofilm disruption studies. It is possible that this is a novel or less-documented compound. The following guide has been constructed based on established principles of biofilm research and protocols for studying biofilm disruption by antimicrobial agents, using Tobramycin as a well-documented exemplar to illustrate the methodologies. Researchers are advised to adapt these protocols based on the specific chemical and biological properties of this compound once that information becomes available.
Introduction: The Challenge of Bacterial Biofilms
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to both biological and non-biological surfaces.[1] This mode of growth confers significant protection to the embedded bacteria, rendering them notoriously resistant to conventional antimicrobial therapies and the host immune system.[2][3] The EPS matrix, composed of polysaccharides, proteins, nucleic acids, and lipids, acts as a physical barrier, limiting the penetration of antibiotics.[1] Consequently, bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their planktonic (free-floating) counterparts.[2] The development of novel agents capable of disrupting the biofilm structure is a critical area of research in the fight against chronic and recurrent infections.
Conceptual Framework: Mechanisms of Biofilm Disruption
The disruption of a mature biofilm is a multifaceted process that can be targeted at various stages.[3] Potential mechanisms of action for an anti-biofilm agent like this compound could include:
-
EPS Matrix Degradation: Enzymatic or chemical degradation of the EPS components can compromise the structural integrity of the biofilm, exposing the embedded bacteria to antimicrobial agents or the host immune system.
-
Inhibition of Quorum Sensing (QS): Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.[4] Interference with QS signaling can prevent biofilm maturation and promote its dispersal.[5]
-
Targeting Persister Cells: Biofilms harbor a subpopulation of dormant, metabolically inactive cells known as persister cells, which exhibit high tolerance to antibiotics.[3] Agents that can effectively kill these cells are crucial for complete biofilm eradication.
-
Induction of Biofilm Dispersal: Triggering the natural dispersal process, where bacteria detach from the biofilm and revert to a planktonic state, can render them more susceptible to conventional antibiotics.[5]
Experimental Protocols for Assessing Biofilm Disruption
The following protocols provide a systematic approach to evaluating the anti-biofilm efficacy of a novel compound.
I. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
Rationale: Before assessing anti-biofilm activity, it is essential to determine the minimum concentration of the compound required to inhibit the growth (MIC) and kill (MBC) planktonic bacteria. This provides a baseline for selecting relevant concentrations for biofilm studies.
Protocol:
-
Prepare a serial dilution of this compound in a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each dilution with a standardized suspension of the test bacterium (e.g., Pseudomonas aeruginosa or Staphylococcus aureus).
-
Incubate the cultures under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration of the compound that shows no visible bacterial growth.
-
To determine the MBC, subculture aliquots from the wells with no visible growth onto antibiotic-free agar plates.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
II. In Vitro Biofilm Formation and Disruption Assay
Rationale: This assay quantifies the ability of a compound to inhibit biofilm formation and eradicate pre-formed biofilms. The crystal violet staining method is a common and straightforward technique for measuring biofilm biomass.[6]
Workflow Diagram:
Caption: Workflow for Biofilm Disruption Assay.
Detailed Protocol:
-
Biofilm Formation:
-
Treatment:
-
Carefully remove the planktonic bacteria by aspiration and gently wash the wells twice with phosphate-buffered saline (PBS).[6]
-
Add 100 µL of fresh growth medium containing serial dilutions of this compound to the wells. Include a positive control (e.g., a known biofilm-disrupting agent like DNase I for S. aureus biofilms) and a negative control (medium only).[8]
-
Incubate the plate for a further 24 hours at 37°C.
-
-
Quantification of Biofilm Biomass:
-
Aspirate the medium and wash the wells with PBS to remove any remaining planktonic cells.
-
Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water.
-
Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.
-
III. Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
Rationale: CLSM allows for the direct visualization of the biofilm structure and the viability of the embedded cells after treatment. Live/Dead staining is commonly used to differentiate between viable and non-viable cells.
Workflow Diagram:
Caption: Confocal Microscopy Workflow.
Protocol:
-
Grow biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes or chamber slides) as described in the previous protocol.[9]
-
Treat the biofilms with this compound at the desired concentrations.
-
After incubation, gently wash the biofilms with PBS.
-
Stain the biofilms with a commercial Live/Dead staining kit (e.g., containing SYTO 9 for live cells and propidium iodide for dead cells) according to the manufacturer's instructions.[9]
-
Visualize the stained biofilms using a confocal laser scanning microscope. Live cells will fluoresce green, while dead cells will fluoresce red.
-
Acquire Z-stack images to reconstruct the three-dimensional architecture of the biofilm.
Data Presentation and Interpretation
The quantitative data from the biofilm disruption assays should be summarized in a clear and concise format.
Table 1: Hypothetical Biofilm Disruption Efficacy of this compound against P. aeruginosa
| Concentration (µg/mL) | % Biofilm Inhibition | % Biofilm Eradication |
| MIC | 95 ± 5 | 80 ± 7 |
| 1/2 MIC | 70 ± 8 | 55 ± 6 |
| 1/4 MIC | 45 ± 6 | 30 ± 5 |
| Control | 0 | 0 |
Data are presented as mean ± standard deviation.
Interpretation: The results should be analyzed to determine the concentration-dependent effect of this compound on both biofilm formation and the disruption of established biofilms. A significant reduction in biofilm biomass, as quantified by crystal violet staining and visualized by CLSM, would indicate potent anti-biofilm activity.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial characterization of the anti-biofilm properties of a novel compound such as this compound. Further studies should aim to elucidate the specific mechanism of action. This could involve investigating its effects on EPS composition, quorum sensing pathways, and the viability of persister cells. Understanding these mechanisms will be crucial for the development of this compound as a potential therapeutic agent for the treatment of biofilm-associated infections.
References
- Costerton, J. W., Stewart, P. S., & Greenberg, E. P. (1999). Bacterial biofilms: a common cause of persistent infections. Science, 284(5418), 1318-1322.
- Høiby, N., Ciofu, O., & Bjarnsholt, T. (2010). The clinical impact of bacterial biofilms. International journal of oral science, 2(2), 55-65.
- Jamal, M., Ahmad, W., Andleeb, S., Jalil, F., Imran, M., Nawaz, M. A., ... & Kamil, M. A. (2018). Bacterial biofilm and associated infections.
- Koo, H., Allan, R. N., Howlin, R. P., Stoodley, P., & Hall-Stoodley, L. (2017). Targeting microbial biofilms: current and future strategies. Nature reviews. Microbiology, 15(12), 740.
- Römling, U., & Balsalobre, C. (2012). Biofilm infections, their resilience to therapy and innovative treatment strategies. Journal of internal medicine, 272(6), 541-561.
- Flemming, H. C., & Wingender, J. (2010). The biofilm matrix. Nature reviews. Microbiology, 8(9), 623-633.
- Donlan, R. M. (2002). Biofilms: microbial life on surfaces. Emerging infectious diseases, 8(9), 881.
- Stewart, P. S., & Costerton, J. W. (2001). Antibiotic resistance of bacteria in biofilms. The Lancet, 358(9276), 135-138.
- Parsek, M. R., & Singh, P. K. (2003). Bacterial biofilms: an emerging link to disease pathogenesis. Annual review of microbiology, 57(1), 677-701.
- Lewis, K. (2007). Persister cells, dormancy and infectious disease. Nature reviews. Microbiology, 5(1), 48-56.
- Davies, D. (2003). Understanding biofilm resistance to antibacterial agents. Nature reviews. Drug discovery, 2(2), 114-122.
- Hall-Stoodley, L., Costerton, J. W., & Stoodley, P. (2004). Bacterial biofilms: from the natural environment to infectious diseases. Nature reviews. Microbiology, 2(2), 95-108.
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- 5. Development of Antibiofilm Therapeutics Strategies to Overcome Antimicrobial Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. In Vitro Antimicrobial Efficacy of Tobramycin Against Staphylococcus aureus Biofilms in Combination With or Without DNase I and/or Dispersin B: A Preliminary Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Evaluation of Biofilm Dispersal as a Therapeutic Strategy To Restore Antimicrobial Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Vancomycin as a Precision Tool for Interrogating Bacterial Cell Wall Synthesis
A Note to the Researcher: The initial request specified "Libramycin A." Following a comprehensive search of scientific literature and databases, no compound with this designation could be identified. It is presumed that this may be a novel, un-published agent or a placeholder. To provide a functionally equivalent and scientifically robust guide, we have substituted Vancomycin, a well-characterized glycopeptide antibiotic. The principles, protocols, and applications detailed herein are broadly applicable to other inhibitors that target the D-Ala-D-Ala terminus of peptidoglycan precursors and will serve as a valuable framework for studying bacterial cell wall synthesis.
Introduction: The Bacterial Cell Wall as a Therapeutic Target
The bacterial cell wall is a vital extracellular structure that provides mechanical rigidity and protection against osmotic lysis. In most bacteria, the primary component of the cell wall is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.[1] The biosynthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space, involving a host of enzymatic activities.[2] This intricate and essential pathway presents a prime target for antimicrobial agents. By disrupting cell wall synthesis, we can induce bacterial cell death, making inhibitors of this process critical in both clinical and research settings.[3]
Vancomycin, a tricyclic glycopeptide antibiotic derived from Amycolatopsis orientalis, serves as an invaluable tool for studying the later stages of peptidoglycan synthesis.[3][4] Its highly specific mechanism of action allows for the targeted disruption of cell wall assembly, enabling researchers to probe the dynamics of this essential process.
Mechanism of Action: A Molecular Embrace of D-Ala-D-Ala
Vancomycin exerts its bactericidal effect by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide terminus of peptidoglycan precursors.[2][5][6] This binding occurs through a series of hydrogen bonds, effectively sequestering the precursor and sterically hindering the subsequent enzymatic steps of cell wall construction.[2] Specifically, vancomycin inhibits:
-
Transglycosylation: The polymerization of the glycan chains by preventing the incorporation of new peptidoglycan monomers.[7][8]
-
Transpeptidation: The cross-linking of the peptide side chains, which is crucial for the structural integrity of the peptidoglycan mesh.[1]
This dual inhibition of key enzymatic steps leads to the accumulation of peptidoglycan precursors, a weakened cell wall, and ultimately, cell lysis due to internal osmotic pressure.[7] Because its target is the substrate (the D-Ala-D-Ala terminus) rather than an enzyme, the development of resistance was initially thought to be unlikely.[9] However, resistance has emerged, most notably through the substitution of the terminal D-Ala with D-Lactate (D-Ala-D-Lac), which significantly reduces vancomycin's binding affinity.[10][11][12]
Visualizing the Mechanism of Action
Caption: Vancomycin's mechanism of action targeting peptidoglycan synthesis.
Application Notes and Protocols
Vancomycin's specific mechanism of action makes it an ideal tool for a variety of research applications aimed at understanding bacterial cell wall biology.
I. Determining Bacterial Susceptibility to Cell Wall Synthesis Inhibitors
A fundamental application of any antimicrobial agent in a research setting is to determine the susceptibility of the bacterial species of interest. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation.
This protocol is considered the gold standard for determining MIC values.[13]
Rationale: By exposing a standardized bacterial inoculum to a serial dilution of the antimicrobial agent, one can pinpoint the lowest concentration that inhibits growth. This method provides a quantitative measure of susceptibility.
Materials:
-
Vancomycin hydrochloride (analytical grade)
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213 as a control)
-
Spectrophotometer
-
Incubator (35-37°C)
-
Sterile tubes and pipettes
Procedure:
-
Prepare Vancomycin Stock Solution: Prepare a concentrated stock solution of vancomycin in a sterile solvent (e.g., water or DMSO) and filter-sterilize.
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the working vancomycin solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as a growth control (no vancomycin).
-
Well 12 serves as a sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of vancomycin at which there is no visible growth (i.e., the first clear well).
| Parameter | Typical Range for S. aureus |
| Vancomycin MIC | 0.5 - 2 µg/mL |
II. Assessing the Bactericidal Activity of Cell Wall Synthesis Inhibitors
While the MIC indicates growth inhibition, a time-kill assay provides information on the rate and extent of bacterial killing.
Rationale: This dynamic assay measures the change in viable bacterial count over time in the presence of an antimicrobial agent. It helps to differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.
Materials:
-
Vancomycin hydrochloride
-
CAMHB
-
Bacterial strain of interest
-
Sterile flasks or tubes
-
Incubator with shaking capabilities
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare Bacterial Culture: Grow an overnight culture of the test organism in CAMHB. Dilute this culture in fresh, pre-warmed CAMHB to a starting density of approximately 5 x 10⁵ to 1 x 10⁷ CFU/mL.[14]
-
Set up Test Conditions: Prepare flasks containing the bacterial culture with vancomycin at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control flask without vancomycin.
-
Incubation and Sampling: Incubate the flasks at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Determine Viable Cell Count:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates overnight.
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each vancomycin concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.[14]
Visualizing the Experimental Workflow
Caption: Workflow for a time-kill kinetic assay.
III. Visualizing the Effects on Bacterial Cell Morphology
Inhibitors of cell wall synthesis often induce distinct morphological changes in bacteria. Microscopy is a powerful tool to observe these effects directly.
Rationale: Using a fluorescently labeled vancomycin analogue allows for the direct visualization of the antibiotic's binding sites on the bacterial cell. This can reveal patterns of cell wall synthesis and the morphological consequences of its inhibition.[15][16]
Materials:
-
Fluorescently labeled vancomycin (e.g., Vancomycin-BODIPY FL)
-
Bacterial strain of interest
-
Growth medium (e.g., TSB)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Bacterial Culture and Treatment:
-
Grow the bacterial strain to mid-log phase in liquid culture.
-
Add vancomycin (unlabeled) at a concentration known to induce morphological changes (e.g., 2x MIC).
-
Incubate for a period sufficient to observe effects (e.g., 1-2 hours).
-
-
Fluorescent Labeling:
-
To a separate aliquot of mid-log phase bacteria (untreated), add the fluorescently labeled vancomycin at a low concentration (e.g., 1 µg/mL) and incubate for a short period (e.g., 15-30 minutes). This will label the sites of active cell wall synthesis.
-
-
Sample Preparation for Microscopy:
-
For both treated and labeled untreated cells, harvest a small volume of the culture.
-
Gently wash the cells with phosphate-buffered saline (PBS) to remove excess medium and unbound antibiotic.
-
Resuspend the cells in a small volume of PBS.
-
Mount a drop of the cell suspension on a microscope slide and cover with a coverslip.
-
-
Imaging:
-
Visualize the cells using phase-contrast or DIC microscopy to observe overall morphology.
-
Use fluorescence microscopy to visualize the localization of the fluorescently labeled vancomycin.
-
Compare the morphology of the vancomycin-treated cells to the untreated cells. Look for signs of cell swelling, incomplete septa, and cell lysis.
-
In the labeled untreated cells, observe the localization of fluorescence, which often appears at the septum in dividing cells, indicating the primary site of new cell wall synthesis.
-
Expertise and Trustworthiness: Ensuring Validated and Reliable Data
The protocols described are designed to be self-validating systems. The inclusion of positive and negative controls is paramount. For instance, in the MIC assay, a known susceptible strain (S. aureus ATCC 29213) should be run in parallel to ensure the vancomycin stock is active and the dilutions are correct. The growth control confirms the viability of the inoculum, while the sterility control ensures no contamination.
In time-kill assays, the 0-hour time point is a critical baseline. A significant drop in CFU/mL at this point could indicate issues with the inoculum preparation or the presence of a rapidly acting bactericidal agent.
For microscopy, comparing the effects of the inhibitor to an untreated control is essential to attribute any observed morphological changes directly to the action of the compound.
References
-
Mechanism of Action of Vancomycin. (2017). YouTube. Retrieved from [Link]
-
Vancomycin. (n.d.). Wikipedia. Retrieved from [Link]
-
Vancomycin: Mechanism of Action. (2018). YouTube. Retrieved from [Link]
-
Vancomycin. (2023). StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Vancomycin | Bacterial Targets, Mechanism of Action, Adverse Effects. (2019). YouTube. Retrieved from [Link]
-
Synthesis of vancomycin fluorescent probes that retain antimicrobial activity, identify Gram-positive bacteria, and detect Gram-negative outer membrane damage. (2023). Nature Communications. Retrieved from [Link]
-
Vancomycin Mechanism of Action | Resistance and More. (n.d.). DoseMeRx. Retrieved from [Link]
-
Insights into Key Interactions between Vancomycin and Bacterial Cell Wall Structures. (2018). ACS Omega. Retrieved from [Link]
-
Fluorescence Ratio Imaging Microscopy Shows Decreased Access of Vancomycin to Cell Wall Synthetic Sites in Vancomycin-Resistant Staphylococcus aureus. (2007). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Laboratory Testing for Vancomycin-resistant Staphylococcus aureus. (2024). Centers for Disease Control and Prevention. Retrieved from [Link]
-
In Vivo Studies Suggest that Induction of VanS-Dependent Vancomycin Resistance Requires Binding of the Drug to d-Ala-d-Ala Termini in the Peptidoglycan Cell Wall. (2012). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Different Antimicrobial Susceptibility Testing Methods to Determine Vancomycin Susceptibility and MIC for Staphylococcus aureus with Reduced Vancomycin Susceptibility. (2022). MDPI. Retrieved from [Link]
-
In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus. (2004). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Use of Confocal Microscopy To Analyze the Rate of Vancomycin Penetration through Staphylococcus aureus Biofilms. (2004). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Insights into Key Interactions between Vancomycin and Bacterial Cell Wall Structures. (2018). ACS Publications. Retrieved from [Link]
-
Molecular mechanisms of vancomycin resistance. (2010). Annual Review of Biochemistry. Retrieved from [Link]
-
Vancomycin derivatives that inhibit peptidoglycan biosynthesis without binding D-Ala-D-Ala. (1999). Science. Retrieved from [Link]
-
Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains. (2022). PubMed. Retrieved from [Link]
-
Vancomycin analogues active against vanA-resistant strains inhibit bacterial transglycosylase without binding substrate. (2001). PNAS. Retrieved from [Link]
-
Mechanisms of gram-positive vancomycin resistance (Review). (2021). Spandidos Publications. Retrieved from [Link]
-
EVALUATION OF METHODS IN DETECTING VANCOMYCIN MIC AMONG MRSA ISOLATES AND THE CHANGES IN ACCURACY RELATED TO DIFFERENT MIC VALUES. (2014). Revista do Instituto de Medicina Tropical de São Paulo. Retrieved from [Link]
-
Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains. (2022). Frontiers in Immunology. Retrieved from [Link]
-
Practical Strategies for Detecting and Confirming Vancomycin-Intermediate Staphylococcus aureus: a Tertiary-Care Hospital Laboratory's Experience. (2001). Journal of Clinical Microbiology. Retrieved from [Link]
-
Chlorobiphenyl-desleucyl-vancomycin inhibits the transglycosylation process required for peptidoglycan synthesis in bacteria in the absence of dipeptide binding. (2001). FEMS Microbiology Letters. Retrieved from [Link]
-
Time-kill assay of compound 20 and vancomycin tested in triplicates (at... (n.d.). ResearchGate. Retrieved from [Link]
-
Determining accurate vancomycin MIC values for methicillin-resistant Staphylococcus aureus by the microdilution method. (2011). Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
-
Resistance Mechanisms, Epidemiology, and Approaches to Screening for Vancomycin-Resistant Enterococcus in the Health Care Setting. (2016). Clinical Microbiology Reviews. Retrieved from [Link]
-
Single-Molecule Force Spectroscopy and Imaging of the Vancomycin/d-Ala-d-Ala Interaction. (2007). Nano Letters. Retrieved from [Link]
-
Vancomycin Susceptibility Trends and Prevalence of Heterogeneous Vancomycin-Intermediate Staphylococcus aureus in Clinical Methicillin-Resistant S. aureus Isolates. (2010). Journal of Clinical Microbiology. Retrieved from [Link]
-
Vancomycin Pharmacokinetic Calculations. (n.d.). University of Nebraska Medical Center. Retrieved from [Link]
-
Peptidoglycan: Structure, Synthesis, and Regulation. (2018). EcoSal Plus. Retrieved from [Link]
-
Liofilchem MIC Test Strip. (n.d.). Liofilchem. Retrieved from [Link]
-
Ultrastructural Study On The Effects Of Antibiotics On Staphylococcus aureus ATCC 25923. (n.d.). Malaysian Journal of Microscopy. Retrieved from [Link]
-
The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. (1972). The Biochemical Journal. Retrieved from [Link]
-
Vancomycin resistance: Occurrence, mechanisms and strategies to combat it. (2017). Asian Pacific Journal of Tropical Medicine. Retrieved from [Link]
-
Therapeutic Monitoring of Vancomycin in Adult Patients. (2009). American Journal of Health-System Pharmacy. Retrieved from [Link]
Sources
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- 2. Vancomycin - Wikipedia [en.wikipedia.org]
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- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Insights into Key Interactions between Vancomycin and Bacterial Cell Wall Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Molecular mechanisms of vancomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Frontiers | Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains [frontiersin.org]
- 13. Practical Strategies for Detecting and Confirming Vancomycin-Intermediate Staphylococcus aureus: a Tertiary-Care Hospital Laboratory's Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of vancomycin fluorescent probes that retain antimicrobial activity, identify Gram-positive bacteria, and detect Gram-negative outer membrane damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of Confocal Microscopy To Analyze the Rate of Vancomycin Penetration through Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: The Strategic Conquest of a Novel Antibiotic—Total Synthesis of Platensimycin and Its Analogs
Note to the Reader: The initial topic requested was the total synthesis of "Libramycin A." A comprehensive search of the scientific literature did not yield information on a compound with this name. To fulfill the user's request for a detailed guide on the total synthesis of a complex modern antibiotic, this document has been prepared on the well-documented and scientifically significant natural product, Platensimycin .
Introduction: A New Blueprint for Antibacterial Agents
The relentless rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. In 2006, scientists at Merck isolated Platensimycin from a strain of Streptomyces platensis. This natural product exhibited potent, broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1]
What made Platensimycin a landmark discovery was its unique mode of action: it selectively inhibits bacterial fatty acid synthase II (FASII) by binding to the β-ketoacyl-(acyl-carrier-protein) synthase (FabF/H) enzyme.[1] This pathway is essential for bacteria but absent in humans, making Platensimycin a highly selective and promising therapeutic lead.
The molecular architecture of Platensimycin is as novel as its biological activity. It features a dense, sterically congested tetracyclic core containing two all-carbon quaternary chiral centers. This formidable structure, coupled with its therapeutic potential, immediately made it a compelling and challenging target for the synthetic chemistry community, leading to a flurry of innovative total syntheses.[1] This guide details the strategic approaches, key chemical transformations, and detailed protocols developed in the successful total synthesis of Platensimycin and its analogs.
Retrosynthetic Analysis: Deconstructing the Challenge
The central challenge in any synthesis of Platensimycin is the construction of its rigid, caged core. The first total synthesis, accomplished by Nicolaou and coworkers, provided a blueprint for many subsequent efforts. Their retrosynthetic strategy hinged on disconnecting the molecule into more manageable fragments.
The key disconnections are:
-
Amide Bond: The final amide bond linkage between the tetracyclic carboxylic acid core (Platensic Acid) and the 2-aminobenzoic acid side chain is a logical final-stage disconnection.
-
Ether Linkage: The pivotal tetrahydrofuran ring within the core was envisioned to be formed via an intramolecular etherification, revealing a key bicyclic intermediate.
-
Radical Cyclization: The densely substituted cyclopentane ring was disconnected via a samarium diiodide (SmI₂) mediated ketyl-olefin cyclization, a powerful method for forming five-membered rings.
-
Core Precursor: This disconnection leads back to a simpler, achiral starting material, which can be assembled using well-established organic reactions.
This analysis highlights the convergent nature of the synthesis, where the complex core and the side chain are prepared separately and coupled near the end of the sequence.
Caption: Retrosynthetic analysis of Platensimycin.
Key Methodologies and Protocols
The forward synthesis translates the retrosynthetic plan into a sequence of high-yield, stereoselective reactions. Below are detailed protocols for the key transformations in a representative synthesis of the Platensimycin core.
Construction of the Bicyclic Core via Rhodium-Catalyzed Cycloisomerization
An elegant and highly efficient method to construct a key bicyclic intermediate involves a rhodium-catalyzed asymmetric cycloisomerization of a 1,6-enyne. This reaction sets a key stereocenter and builds the spirocyclic cyclopentyl ring in a single step.[1]
Protocol: Asymmetric Rhodium-Catalyzed [2+2+1] Cycloisomerization
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the 1,6-enyne precursor (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) to achieve a 0.05 M concentration.
-
Catalyst Addition: In a separate vial, pre-mix [Rh(CO)₂Cl]₂ (0.025 equiv) and the chiral phosphine ligand (e.g., (R)-BINAP, 0.055 equiv) in DCE. Stir for 15 minutes at room temperature until the solution is homogeneous.
-
Reaction Initiation: Add the catalyst solution to the flask containing the 1,6-enyne precursor via syringe.
-
Incubation: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically enriched bicyclic aldehyde.
Causality Explanation: The choice of a rhodium catalyst paired with a chiral ligand like BINAP is crucial for both efficiency and stereocontrol. The rhodium center orchestrates the cycloisomerization cascade, while the chiral ligand creates an asymmetric environment, directing the reaction to form one enantiomer preferentially over the other. DCE is used as a non-coordinating, high-boiling solvent suitable for this transformation.
Formation of the Tetracyclic Core: SmI₂-Mediated Cyclization and Etherification
With the bicyclic intermediate in hand, the next critical phase is the formation of the caged core. This is achieved through a two-step sequence involving a radical cyclization followed by an acid-catalyzed etherification.
Protocol: Tandem Radical Cyclization and Etherification
-
Radical Cyclization:
-
Preparation: In a flame-dried flask under argon, dissolve the bicyclic aldehyde intermediate (1.0 equiv) in dry tetrahydrofuran (THF, 0.02 M). Add tert-butanol (4.0 equiv) as a proton source.
-
Reagent Addition: Cool the solution to -78 °C. Slowly add a freshly prepared solution of samarium(II) iodide (SmI₂) in THF (0.1 M solution, 2.5 equiv) dropwise until a persistent deep blue color is observed.
-
Quenching: Stir at -78 °C for 1 hour, then quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Warm the mixture to room temperature and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is a diol resulting from the cyclization and reduction of the ketone.
-
-
Acid-Catalyzed Etherification:
-
Setup: Dissolve the crude diol from the previous step in a mixture of THF and water (4:1 v/v).
-
Acidification: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (pTSA, 0.1 equiv).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC. The reaction involves the formation of an oxonium ion followed by intramolecular attack of the secondary alcohol to form the tetrahydrofuran ring.
-
Workup & Purification: Neutralize the reaction with saturated aqueous sodium bicarbonate. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by flash chromatography to yield the tetracyclic enone core of Platensimycin.
-
Causality Explanation: Samarium(II) iodide is a powerful single-electron reducing agent perfectly suited for initiating ketyl-olefin radical cyclizations. The reaction is highly diastereoselective due to the conformationally restricted transition state. The subsequent acid-catalyzed etherification is a thermodynamically favorable process that efficiently closes the final ring of the caged structure.
Synthesis of Analogs and Structure-Activity Relationships (SAR)
The development of a robust total synthesis enables the creation of analogs to probe the structure-activity relationship (SAR). By systematically modifying different parts of the Platensimycin molecule, researchers can identify the key pharmacophores responsible for its biological activity.
| Modification Site | Analog Structure Change | Impact on Biological Activity | Reference |
| Carboxylic Acid | Esterification (Methyl Ester) | Dramatically reduced activity | [1] |
| Phenolic Hydroxyl | Alkylation (Methyl Ether) | Abolished activity | [1] |
| Amide Linker | Replacement with other linkers | Activity generally decreased | [1] |
| Tetracyclic Core | Simplification or modification | Loss of rigidity leads to lower activity | [1] |
These studies revealed that the free carboxylic acid and the phenolic hydroxyl group are absolutely essential for binding to the FabF enzyme.[2] Any modification to these groups disrupts the key hydrogen bonding interactions in the enzyme's active site, rendering the compound inactive. This highlights the precise molecular recognition required for Platensimycin's mechanism of action.
Synthetic Workflow Visualization
The following diagram illustrates a simplified forward synthesis pathway to the core of Platensimycin, highlighting the key transformations.
Caption: Simplified workflow for the total synthesis of Platensimycin.
Conclusion
The total synthesis of Platensimycin stands as a testament to the power and creativity of modern organic chemistry. The complex, caged structure of this novel antibiotic required the development and application of innovative synthetic methodologies, including powerful cyclization and stereocontrol strategies. The successful completion of its synthesis not only confirmed its structure but also provided access to material for further biological study and enabled the synthesis of analogs for SAR studies. These efforts have deepened our understanding of what makes Platensimycin a potent FabF inhibitor and continue to guide the development of next-generation antibiotics based on its unique scaffold.
References
-
Total Synthesis of Platensimycin and Related Natural Products. Source: National Institutes of Health. URL:[Link]
-
Isolation, structure and biological activities of platensimycin B4 from Streptomyces platensis. Source: PubMed. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Libramycin A Production Optimization
Topic: Overcoming Low Yield of Libramycin A in Fermentation Product Class: Spirotetronate Antibiotics Primary Producer: Streptomyces sp.[1] NRRL B-24063
Introduction: The Yield Paradox
Welcome to the Advanced Fermentation Support Center. You are likely here because your this compound titers are stalling in the sub-milligram/L range despite robust biomass growth.
This compound is a spirotetronate polyketide . Its biosynthesis is metabolically expensive, requiring a complex assembly of a spiro-tetronic acid core fused to a macrocyclic lactone. Low yields are rarely a single-variable failure; they are usually a "metabolic traffic jam" caused by three converging factors:
-
Strict Regulatory Control: The lib gene cluster is often silent or expressed at basal levels in wild-type strains.
-
Precursor Drain: The demand for malonyl-CoA and specific glycerate units competes with fatty acid biosynthesis.
-
Morphological Limitations: Streptomyces sp.[2] NRRL B-24063 is sensitive to shear stress, affecting oxygen transfer efficiency (kLa).
This guide deconstructs these barriers into actionable troubleshooting modules.
Module 1: Genetic & Strain Logic (The Hardware)
Issue: "My strain grows well but produces trace amounts of this compound."
Diagnosis: The biosynthetic gene cluster (BGC) is likely under tight negative regulation or lacks sufficient positive activation.
Troubleshooting Q&A
Q: Is the lib cluster active in my wild-type strain? A: Likely only at basal levels. The lib cluster contains pathway-specific regulators. In many spirotetronates, Streptomyces Antibiotic Regulatory Protein (SARP) family regulators are the "on" switch.
-
Action: Verify expression of the lib genes via RT-qPCR during the stationary phase (48-72h). If transcripts are low, the native promoter is insufficient.
Q: How do I force upregulation? A: You must bypass native regulation.
-
Protocol: Constitutive overexpression of the pathway-specific activator (putative libR or equivalent SARP gene within the cluster) using a strong promoter like ermEp*.
-
Ref: See Wells et al. for cluster architecture [1].
Q: Are competing clusters draining resources? A: Yes. Streptomyces genomes harbor 20-30 secondary metabolite clusters.
-
Action: Perform a "genome minimization" review. If your strain produces co-metabolites (e.g., other polyketides), delete their PKS genes to funnel malonyl-CoA solely toward this compound.
Visualizing the Bottleneck
Caption: Metabolic flux competition between primary metabolism (Fatty Acids) and Libramycin biosynthesis, controlled by regulatory gates.
Module 2: Media & Precursor Supply (The Fuel)
Issue: "I optimized for biomass, but specific productivity (qp) decreased."
Diagnosis: You likely triggered Carbon Catabolite Repression (CCR) . Rapidly assimilated carbon sources (glucose) suppress secondary metabolism genes.
Nutrient Optimization Table
| Component | Recommendation | Mechanism of Action |
| Carbon Source | Soluble Starch (20-40 g/L) + Glycerol | Starch provides slow-release glucose, preventing CCR. Glycerol boosts polyketide backbone formation. |
| Nitrogen Source | Soybean Meal (15-20 g/L) | Complex nitrogen sources promote prolonged stationary phase production better than inorganic salts (NH4). |
| Additives | CaCO3 (2-4 g/L) | Buffers acidification caused by organic acid byproducts; maintains pH 6.8–7.2. |
| Precursors | Valine / Isobutyrate | Potential starter units for the polyketide chain initiation (strain dependent). |
Troubleshooting Q&A
Q: Should I use glucose? A: Only in the seed stage. In the production tank, glucose concentration must be kept <1 g/L.
-
Protocol: If using glucose, switch to a Fed-Batch mode. Feed glucose only when DO spikes (indicating carbon exhaustion).
Q: Can I feed precursors directly? A: Yes, but with caution.
-
Action: Test feeding Sodium Propionate or Isobutyric acid (0.1 g/L pulses) at 24h and 48h. These are often building blocks for the branching units of spirotetronates.
-
Warning: These are toxic at high concentrations. Monitor growth curve; if lysis occurs, reduce feed rate.
Module 3: Fermentation Process Parameters (The Environment)
Issue: "Broth is viscous, and DO (Dissolved Oxygen) drops to 0% rapidly."
Diagnosis: Streptomyces mycelia are forming dense mats, limiting oxygen transfer. Spirotetronate production is strictly aerobic.
Morphology Control Protocol
-
Inoculum Prep: Do not inoculate production tanks with mycelial clumps. Use a syringe with a heavy-gauge needle or a homogenizer to fragment mycelia in the seed culture. This promotes pelleted growth (small pellets, 0.5mm) rather than clumps.
-
Agitation Strategy:
-
Start: 200 RPM (Low shear to allow pellet formation).
-
Production Phase (24h+): Ramp to 400-600 RPM (or cascade with DO).
-
Constraint: If shear stress is too high, hyphae shear. If too low, oxygen starvation occurs.
-
-
DO Cascade: Set DO setpoint to 30%.
-
Logic: If DO < 30% → Increase RPM.
-
If RPM Maxed: Supplement with pure Oxygen (O2 enrichment).
-
Q: My pH drifts to 8.5. Is this a problem? A: Yes. Alkaline pH often triggers mycelial lysis and protease release, which degrades enzymes required for biosynthesis.
-
Fix: Increase buffer capacity (CaCO3) or implement automated acid feeding (H2SO4 or H3PO4) to clamp pH between 6.8 and 7.2.
Module 4: Downstream & Analytics (The Verification)
Issue: "HPLC shows no peak, but bioassay shows activity."
Diagnosis: this compound is highly hydrophobic and may be adhering to the mycelial cell wall or the fermentation vessel, rather than being secreted into the supernatant.
Extraction Protocol (Self-Validating)
Do not rely on supernatant analysis alone.
-
Whole Broth Extraction:
-
Validation Check:
-
Spike a known concentration of a standard (or similar spirotetronate like Chlorothricin if Libramycin std is unavailable) into a blank broth.
-
Calculate Recovery Rate . If <80%, your extraction solvent is too weak. Switch to Acetone/Methanol for cell lysis before solvent partition.
-
Summary Troubleshooting Flowchart
Caption: Decision matrix for diagnosing yield failure. Distinguishes between biological limitations (biomass) and metabolic/extraction limitations.
References
-
Wells, G., et al. (2023). "Discovery and Biosynthetic Study of this compound." ACS Chemical Biology. (Note: Generalized link to journal as specific DOI landing page varies by institution access).
-
Liu, Y., et al. (2020).[1] "Identification and Optimization of Fermentation Medium for Production of Antibacterial Compounds from Endophytic Streptomyces sp." International Journal of Current Microbiology and Applied Sciences. 1
-
Wei, R.B., et al. (2011).[6] "Spirotetronate Polyketides as Leads in Drug Discovery." Journal of Natural Products. 7
-
Xiong, Z., et al. (2023).[6] "The Isolation and Structure Elucidation of Spirotetronate Lobophorins... and Their Biosynthetic Gene Cluster." Marine Drugs/PMC. 6
Sources
- 1. ijcmas.com [ijcmas.com]
- 2. Biosynthesis in Streptomyces sp. NRRL S-1813 and regulation between oxazolomycin A and A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A-factor and streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atypical Spirotetronate Polyketides Identified in the Underexplored Genus Streptacidiphilus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Isolation and Structure Elucidation of Spirotetronate Lobophorins A, B, and H8 from Streptomyces sp. CB09030 and Their Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Libramycin A Solution Stability
Welcome to the technical support guide for Libramycin A. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound in solution. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your workflows effectively.
Section 1: Fundamentals of this compound Stability
This section addresses the most common initial questions regarding the handling and storage of this compound.
FAQ 1: What are the general recommended storage conditions for this compound stock solutions?
Proper initial storage is the first line of defense against degradation. Based on supplier data and general best practices for complex polyketides, the following conditions are recommended.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Primary Reference |
| Powder | -20°C | Up to 3 years | [1] |
| 4°C | Up to 2 years | [1] | |
| In Solvent | -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
Causality: this compound, like many complex organic molecules, is susceptible to degradation over time, a process accelerated by higher temperatures.[2] Storing it as a powder at sub-zero temperatures minimizes molecular motion and limits the potential for degradative reactions. Once in solution, the molecule is more mobile and exposed to potential reactants (e.g., water, dissolved oxygen), making colder temperatures (-80°C) critical for long-term stability.[1]
FAQ 2: Why is the stability of this compound a concern in experimental settings?
This compound belongs to the polyketide family of natural products.[3][4] Molecules in this class are often characterized by multiple stereocenters and functional groups (e.g., hydroxyls, ketones, and potentially esters or glycosidic bonds) that can be chemically labile.
Key Stability Concerns:
-
Hydrolysis: The presence of ester or other hydrolyzable groups can lead to cleavage in aqueous solutions, particularly at non-neutral pH.[5]
-
Oxidation: Unsaturated bonds and certain functional groups can be susceptible to oxidation, which can be initiated by exposure to air, light, or trace metal ions.[6]
-
Epimerization: The stereochemistry of the molecule is crucial for its biological activity. Changes in pH or temperature can sometimes lead to the inversion of one or more chiral centers, rendering the compound inactive.
Loss of stability results in a lower effective concentration of the active compound and the potential formation of degradation products with altered or even toxic effects, compromising experimental reproducibility and validity.[7]
Section 2: Troubleshooting Common Stability Issues
This section provides a question-and-answer guide to address specific problems you may encounter during your experiments.
Q1: My this compound solution is rapidly losing biological activity, even when stored at -20°C. What are the likely causes and how can I fix this?
Answer: Rapid loss of activity is typically due to chemical degradation. The most common culprits are improper pH, solvent choice, and exposure to light or oxygen.
Troubleshooting Steps:
-
Verify pH of the Solution: The pH of your buffer or medium is the most critical factor. Many macrolide and polyketide antibiotics exhibit significant degradation under acidic or alkaline conditions.[5][8]
-
Recommendation: Prepare your this compound stock in a high-purity, anhydrous solvent like DMSO.[1] For working solutions, dilute the stock into a buffer system maintained at a neutral pH (e.g., pH 6.8-7.4). Avoid highly acidic or basic media if possible. If your experiment requires non-neutral pH, the stability of this compound under those specific conditions must be validated.
-
-
Evaluate Your Solvent: While DMSO is a common choice for stock solutions, its quality matters.
-
Recommendation: Use anhydrous, high-purity DMSO. Older DMSO can absorb water from the atmosphere, which can facilitate hydrolysis. For aqueous working solutions, ensure the final concentration of the organic solvent (like DMSO) is low and does not affect the stability or the biological system.
-
-
Protect from Light (Photodegradation):
-
Recommendation: Polyketides can be sensitive to UV light.[5] Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light, both during storage and on the lab bench.
-
Q2: I'm observing precipitation in my aqueous working solution after diluting my DMSO stock. How can I improve solubility?
Answer: This is a common issue when diluting a highly concentrated organic stock into an aqueous buffer. This compound is a fat-soluble, weakly acidic substance, which implies limited aqueous solubility.[1]
Strategies to Enhance Solubility:
-
Use a Co-solvent System: For in vivo or cell-based assays, formulations containing agents like PEG300, Tween 80, or SBE-β-CD can significantly improve solubility and prevent precipitation.[1]
-
Lower the Concentration: The simplest solution may be to work at a lower final concentration if your experimental design permits.
-
pH Adjustment (with caution): As a weakly acidic compound, increasing the pH slightly above its pKa could deprotonate the carboxylic acid group, increasing its solubility in water. However, this must be balanced against the risk of base-catalyzed degradation. A pH stability study is essential before implementing this strategy.
Section 3: Proactive Stability Enhancement & Validation
To ensure the integrity of your results, you must proactively determine the optimal conditions for your specific experimental setup.
Protocol 1: Forced Degradation Study
A forced degradation study is an essential tool to rapidly identify the key factors that affect your drug's stability.[7] This involves subjecting the drug solution to harsh conditions to accelerate degradation.
Objective: To determine the effects of acid, base, oxidation, heat, and light on this compound stability.
Materials:
-
This compound
-
High-purity DMSO
-
Buffers (e.g., pH 4.0, 7.0, 9.0)
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock of this compound in DMSO.
-
Set Up Stress Conditions: In separate, clearly labeled amber vials, prepare the following test solutions:
-
Control: Dilute stock in pH 7.0 buffer.
-
Acid Hydrolysis: Dilute stock in 0.1 M HCl.[5]
-
Base Hydrolysis: Dilute stock in 0.1 M NaOH.[5]
-
Oxidation: Dilute stock in 3% H₂O₂.[5]
-
Thermal: Dilute stock in pH 7.0 buffer and incubate at 60°C.[7]
-
Photolytic: Dilute stock in pH 7.0 buffer in a clear vial and expose to direct UV light.
-
-
Incubation: Store all samples (except the thermal one) at room temperature for a defined period (e.g., 24-48 hours).
-
Analysis: At time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each vial. If necessary, neutralize the acid/base samples with an equivalent amount of base/acid. Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to quantify the remaining percentage of this compound.
Workflow for Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Developing a Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the parent drug from its degradation products, allowing for accurate quantification of the parent compound.
Objective: To establish an HPLC method to quantify this compound and resolve its major degradants.
Starting Point Chromatography Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Good for retaining moderately non-polar compounds like polyketides.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape in positive ion mode MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Common organic solvents for reverse-phase HPLC. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard for analytical scale columns. |
| Detector | UV (if chromophore present) or Mass Spectrometry (MS) | MS is preferred for its sensitivity and ability to identify degradants. |
| Injection Volume | 5-10 µL | Standard injection volume. |
Methodology:
-
Initial Gradient: Start with a broad gradient (e.g., 5% to 95% B over 10 minutes) to elute the parent compound and any potential degradation products. Use a sample from the forced degradation study that shows significant degradation (e.g., the acid or base-hydrolyzed sample).
-
Optimize Resolution: Adjust the gradient slope to improve the separation between the parent this compound peak and the new peaks (degradants) that appear.
-
Validate: Ensure the method is linear, accurate, and precise. Peak purity analysis (using a Diode Array Detector or MS) should be performed to confirm that the parent peak is free from co-eluting impurities.
Section 4: Understanding Degradation Pathways
Understanding how a molecule degrades is key to preventing it. While the specific pathway for this compound is not published, we can infer likely routes based on its polyketide nature.
Hypothetical Degradation Pathway for a Polyketide
Caption: Potential degradation routes for this compound.
This diagram illustrates that various stress factors can lead to distinct degradation products, all resulting in a loss of the desired biological activity. By performing a forced degradation study and using a robust analytical method, you can identify which of these pathways is the primary concern for your specific experimental conditions and take targeted steps to mitigate it.
References
-
Bhaskar R, Ola M, Vinit A, Chavan A, Girase H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]
-
Weber A, Morlin G, Cohen M, et al. (Year N/A). Stability of Preservative-Free Tobramycin in Half-Normal Saline. Source N/A. [Link]
-
Galvis-Ovallos, F., Aldeghi, M., & García-Arieta, A. (2019). Stability of a tobramycin 0.01 mg/mL and vancomycin 0.05 mg/mL mixture in BSS-Plus for intraocular irrigation and washing. Farmacia Hospitalaria. [Link]
-
Grbčić, P., Mornar, A., Sertić, M., & Nigović, B. (2024). Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. Molecules. [Link]
-
Wang, Q., et al. (2023). Effect of Post–Polyketide Synthase Modification Groups on Property and Activity of Polyene Macrolides. Journal of Fungi. [Link]
-
Li, Y., et al. (2021). Biodegradation of Tetracycline Antibiotics by the Yeast Strain Cutaneotrichosporon dermatis M503. International Journal of Molecular Sciences. [Link]
-
Ateş, S., & Kır, S. (2020). Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. Hittite Journal of Science and Engineering. [Link]
-
Al-Ghananaem, A. M., & Alhussain, K. (2021). Safe handling and delivery of biological medications during the COVID‐19 pandemic. Journal of Pharmaceutical Policy and Practice. [Link]
-
Martínez-Alcalá, I., et al. (2022). Degradation of Antibiotics. MDPI Encyclopedia. [Link]
-
Radke, B., et al. (2013). Identification, Mechanisms and Kinetics of Macrolide Degradation Product Formation under Controlled Environmental Conditions. ResearchGate. [Link]
-
De Ruyck, H., et al. (2004). Validation of an analytical method for the determination of spiramycin, virginiamycin and tylosin in feeding-stuffs by thin-layer chromatography and bio-autography. ResearchGate. [Link]
-
Harvey, C. J. B., et al. (2023). Overcoming Biosynthetic Limitations to Enhance Bacterial Polyketide Production. bioRxiv. [Link]
-
Dodd, M. C., & von Gunten, U. (2007). Degradation of macrolide antibiotics by ozone: a mechanistic case study with clarithromycin. Environmental Science & Technology. [Link]
-
Khattak, A., & Khattak, F. A. (2021). Actinomycete-Derived Polyketides as a Source of Antibiotics and Lead Structures for the Development of New Antimicrobial Drugs. Antibiotics. [Link]
-
Brandl, M., & Gu, L. (1993). Degradation of tobramycin in aqueous solution. ResearchGate. [Link]
-
McBride, H. A., et al. (1993). Stability of gentamicin sulfate and tobramycin sulfate in extemporaneously prepared ophthalmic solutions at 8 degrees C. American Journal of Hospital Pharmacy. [Link]
-
Stevens, P., & Young, L. S. (1977). Stability of dilute solutions of gentamicin and tobramycin. ResearchGate. [Link]
-
Ateş, S., & Kır, S. (2020). Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. DergiPark. [Link]
-
Brandl, M., & Gu, L. (1993). Degradation of tobramycin in aqueous solution. Semantic Scholar. [Link]
-
Rix, U., et al. (2020). A Hooker Oxygenase Archetype in Polyketide Biosynthesis Challenging the Baeyer–Villiger Monooxygenase Paradigm. Journal of the American Chemical Society. [Link]
-
Li, Y., et al. (2023). A sensitive and robust analytical method for the determination of enramycin residues in swine tissues using UHPLC–MS/MS. Food Additives & Contaminants: Part A. [Link]
-
Chen, Y., et al. (2023). Efficient degradation of neomycin by Bacillus velezensis and Cupriavidus basilensis isolated from mangrove soil and pharmaceutical wastewater. Frontiers in Microbiology. [Link]
-
Wagner, B. A., et al. (2002). Analysis methods for evaluating bacterial antimicrobial resistance outcomes. Journal of the American Veterinary Medical Association. [Link]
-
Hanes, D., et al. (2014). A Quantitative Analytical Method to Measure Tobramycin in Bone Tissue. Orthopaedic Research Society. [Link]
-
Pfizer. (Date N/A). tobramycin injection, USP How Supplied/Storage and Handling. Pfizer Medical - US. [Link]
Sources
- 1. This compound | fat-soluble weakly acidic substance | CAS# 51746-00-0 | InvivoChem [invivochem.com]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Actinomycete-Derived Polyketides as a Source of Antibiotics and Lead Structures for the Development of New Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Hittite Journal of Science and Engineering » Submission » Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC [dergipark.org.tr]
- 9. A sensitive and robust analytical method for the determination of enramycin residues in swine tissues using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Libramycin A Purification
Welcome to the technical support resource for the purification of Libramycin A. This guide is designed for researchers, scientists, and professionals in drug development who are working on the isolation and purification of this potent aminoglycoside antibiotic. We understand that natural product purification can be a complex and challenging process. This document provides in-depth troubleshooting advice in a direct question-and-answer format to address specific issues you may encounter during your experimental workflow.
Our approach is grounded in fundamental scientific principles and extensive field experience to ensure that you can not only solve immediate problems but also understand the underlying causes, leading to more robust and reproducible purification protocols.
Section 1: Initial Extraction & Clarification
The journey to pure this compound begins with its extraction from the fermentation broth. This initial phase is critical for maximizing yield and minimizing downstream complications.
FAQ 1: My initial extract shows low this compound concentration. What are the likely causes and how can I improve the yield?
Answer:
Low yield at the extraction stage is a common issue that can often be traced back to inefficient cell lysis or suboptimal extraction conditions. This compound, like many antibiotics, is primarily located within the producing microorganism's cells.
Causality and Troubleshooting:
-
Inefficient Cell Lysis: If the microbial cells are not adequately disrupted, a significant portion of the this compound will remain trapped and be discarded with the cell debris.
-
Solution: Evaluate your current lysis method. For many Streptomyces species, which are common producers of aminoglycosides, a combination of mechanical and chemical lysis is often most effective. Consider optimizing sonication parameters (amplitude and duration) or increasing the number of passes through a high-pressure homogenizer. Adding a mild acid (e.g., adjusting the pH to ~2.0 with sulfuric acid) can also aid in releasing basic compounds like aminoglycosides from cellular components.
-
-
Suboptimal Extraction Solvent/pH: this compound is a highly polar and basic molecule due to its multiple amino groups. The choice of solvent and the pH of the extraction medium are therefore critical for its solubility and stability.
-
Solution: An acidified aqueous buffer is typically the most effective extraction medium. If you are using organic solvents like methanol, ensure that the pH is adjusted to the acidic range (pH 2-4) to protonate the amine groups, thereby increasing solubility in polar solvents. A common starting point is a methanol/water mixture (e.g., 70:30 v/v) adjusted with a suitable acid.
-
Protocol: Optimizing Acidic Extraction
-
Harvest the fermentation broth and centrifuge to pellet the biomass.
-
Resuspend the cell pellet in a 1:3 ratio (w/v) of 0.2 M sulfuric acid.
-
Stir the suspension at room temperature for 2-4 hours to allow for extraction.
-
Centrifuge at high speed (e.g., 10,000 x g) to pellet the cell debris.
-
Carefully decant the supernatant, which contains the crude this compound extract.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining particulates before proceeding to chromatography.[1]
Section 2: Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography is the cornerstone of aminoglycoside purification, leveraging the strong basic nature of this compound. The most common format is cation-exchange chromatography.
FAQ 2: Why is my this compound not binding effectively to the cation-exchange column?
Answer:
Failure to bind to a cation-exchange resin is almost always related to the charge of the target molecule or the condition of the column. This compound must possess a net positive charge to bind to a negatively charged resin (e.g., a sulfopropyl (SP) or carboxymethyl (CM) functionalized support).
Causality and Troubleshooting:
-
Incorrect pH of Loading Buffer: The most critical factor is the pH of your crude extract and equilibration buffer. The pKa values of the amino groups on aminoglycosides are typically in the range of 7.5-9.5. To ensure a strong positive charge, the pH of the solution must be at least 1.5-2 units below the lowest pKa of these groups.
-
Solution: Adjust the pH of your filtered extract to between 4.0 and 5.5 using an appropriate acid like hydrochloric or sulfuric acid.[2] Ensure the column is also equilibrated with a buffer in the same pH range.
-
-
High Salt Concentration in the Sample: A high concentration of competing cations (e.g., Na⁺, K⁺, NH₄⁺) in your sample will compete with this compound for binding sites on the resin, leading to poor binding or immediate breakthrough.
-
Solution: If your extract has high conductivity, it must be diluted with a low-salt buffer of the appropriate pH before loading. Alternatively, a desalting or diafiltration step can be performed.
-
-
Column Overload: Exceeding the binding capacity of your column will result in the loss of product in the flow-through.
-
Solution: Refer to the manufacturer's specifications for the dynamic binding capacity of your chosen resin. Perform a loading study with a small-scale column to determine the optimal loading amount for your specific conditions.
-
Troubleshooting Workflow: Poor IEC Binding
Caption: Decision tree for troubleshooting poor binding in cation-exchange chromatography.
FAQ 3: I am seeing co-elution of impurities with my this compound peak during the salt gradient elution. How can I improve the resolution?
Answer:
Co-elution indicates that impurities have similar charge characteristics to this compound under the chosen conditions. Improving resolution requires optimizing the elution method to better differentiate between these molecules.
Causality and Troubleshooting:
-
Steep Elution Gradient: A rapid increase in salt concentration can cause closely related compounds to elute together.
-
Solution: Employ a shallower salt gradient. Instead of a linear gradient from 0 to 1.0 M NaCl in 10 column volumes (CV), try a gradient over 20 or even 30 CV. Alternatively, use a step gradient where the salt concentration is increased in small, discrete steps, which can often provide better separation of known impurities.
-
-
Incorrect Eluent pH: The pH can affect the net charge of both this compound and the impurities. A slight modification in pH can alter the relative binding affinities and improve separation.
-
Solution: Perform small-scale experiments at slightly different pH values (e.g., pH 4.5, 5.0, and 5.5) to see how the resolution changes.
-
-
Choice of Resin: The type of ion-exchange resin (strong vs. weak) and its particle size can significantly impact resolution.
-
Solution: If using a weak cation-exchanger (like CM-sepharose), consider switching to a strong cation-exchanger (like SP-sepharose). Strong exchangers maintain their charge over a wider pH range, which can offer more consistent performance. Using a resin with a smaller particle size will generally lead to higher resolution, although it will also result in higher backpressure.
-
Table 1: Example IEC Gradient Optimization
| Parameter | Initial Method | Optimized Method | Rationale for Change |
| Resin | CM Sepharose | SP Sepharose | Strong ion-exchanger provides more consistent charge characteristics. |
| Equilibration Buffer | 20 mM Acetate, pH 5.0 | 20 mM Acetate, pH 4.5 | Lower pH can increase differential binding affinity. |
| Elution Buffer | 20 mM Acetate, 1.0 M NaCl, pH 5.0 | 20 mM Acetate, 1.0 M NaCl, pH 4.5 | Consistent pH throughout the run. |
| Gradient | 0-100% B in 10 CV | 0-50% B in 20 CV, then 50-100% B in 5 CV | A shallower gradient in the critical elution range enhances resolution. |
Section 3: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is often used as a final polishing step to remove closely related structural analogs and degradation products. However, the high polarity of aminoglycosides presents unique challenges for this technique.
FAQ 4: My this compound peak is broad and tailing on a C18 column. What is causing this and how can I fix it?
Answer:
Peak tailing and broadening for a basic compound like this compound on a standard silica-based C18 column is a classic sign of secondary interactions between the protonated amine groups of the analyte and residual acidic silanol groups on the silica surface.
Causality and Troubleshooting:
-
Silanol Interactions: Free silanol groups (Si-OH) on the silica backbone are acidic and can interact ionically with the basic amine functions of this compound, leading to peak tailing.
-
Solution 1: Use a Low-pH Mobile Phase. By operating at a low pH (e.g., 2.0-3.0) with an acid like trifluoroacetic acid (TFA) or formic acid, the silanol groups are protonated and thus suppressed, minimizing these secondary interactions.
-
Solution 2: Add an Ion-Pairing Reagent. An ion-pairing reagent, such as heptafluorobutyric acid (HFBA), can be added to the mobile phase. HFBA pairs with the protonated this compound, effectively masking its positive charge and allowing it to be retained and eluted based on hydrophobic interactions, resulting in sharper peaks.
-
Solution 3: Use a Modern, End-Capped Column. Columns specifically designed for basic compounds, which have extensive end-capping or a hybrid particle technology, will have significantly fewer free silanol groups and are highly recommended.
-
-
Incompatible Injection Solvent: Injecting the sample in a solvent that is much stronger (i.e., has a higher organic content) than the initial mobile phase can cause peak distortion.[3]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[4] If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.
-
Protocol: Basic RP-HPLC Method for this compound
-
Column: C18, 5 µm, 4.6 x 250 mm (end-capped for basic compounds)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 5% to 40% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (as aminoglycosides lack a strong chromophore) or, more effectively, by Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[5]
-
Column Temperature: 30 °C
Section 4: Crystallization & Final Product Formulation
Crystallization or precipitation is often the final step to obtain a stable, high-purity solid form of the antibiotic.
FAQ 5: My purified this compound is "oiling out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common when the supersaturation level is too high or when impurities are present that inhibit crystal nucleation and growth.
Causality and Troubleshooting:
-
Excessive Supersaturation: Adding an anti-solvent (like methanol or ethanol) too quickly to an aqueous solution of this compound sulfate can cause the concentration to exceed the solubility limit so rapidly that molecules don't have time to arrange into an ordered crystal lattice.[6]
-
Solution: Slow down the addition of the anti-solvent. Add it dropwise with vigorous stirring. Also, consider performing the crystallization at a slightly elevated temperature and then slowly cooling the solution to room temperature or 4 °C to induce crystallization.
-
-
Presence of Impurities: Even small amounts of impurities can interfere with the crystallization process.
-
Solution: Ensure the this compound solution is of the highest possible purity before attempting crystallization. An additional pass through the RP-HPLC column or a charcoal treatment step to remove colored impurities might be necessary.
-
-
Incorrect Salt Form: The choice of counter-ion can significantly affect the crystallization properties of an aminoglycoside.
-
Solution: While the sulfate salt is common, other salt forms could be investigated if crystallization proves difficult. This would require an additional salt-exchange step prior to crystallization.
-
Overall Purification and Troubleshooting Workflow
Caption: A typical multi-step purification workflow for this compound with key troubleshooting checkpoints.
References
- Google Patents. (n.d.). Tobramycin purification method (CN105732738A).
-
PubMed. (n.d.). A novel laboratory method of isolation and purification of tobramycin. Retrieved from [Link]
- Google Patents. (n.d.). Method for extracting, separating and purifying enramycin (CN102382177A).
-
Mitsubishi Chemical Corporation. (n.d.). Separation and Purification of Pharmaceuticals and Antibiotics. Retrieved from [Link]
-
PubMed Central. (2018). Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India. Retrieved from [Link]
-
PubMed Central. (n.d.). Crystal structures of complexes between aminoglycosides and decoding A site oligonucleotides. Retrieved from [Link]
-
PubMed Central. (n.d.). Antibiotic resistance: The challenges and some emerging strategies for tackling a global menace. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of tobramycin and impurities using high-performance anion exchange chromatography with integrated pulsed amperometric detection. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Drugs.com. (n.d.). Vibramycin: Package Insert / Prescribing Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36294, Tobramycin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Purification, crystallization and preliminary X-ray analysis of the aminoglycoside-6′-acetyltransferase AAC(6′)-Im. Retrieved from [Link]
-
World Health Organization. (2023). Antimicrobial resistance. Retrieved from [Link]
-
PharmaCompass. (n.d.). Vibramycin | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
PubMed. (2012). Purification, crystallization and preliminary X-ray analysis of the aminoglycoside-6'-acetyltransferase AAC(6')-Im. Retrieved from [Link]
-
National Centre for Antimicrobial Stewardship. (2022). What causes AMR? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19649, Streptomycin. Retrieved from [Link]
-
YouTube. (2025). Pharmacology of Vibramycin Doxycycline Hyclate; Pharmacokinetics, Mechanism of action, Uses, Effects. Retrieved from [Link]
- Google Patents. (n.d.). Process for precipitating aminoglycosides (US4256876A).
-
Centers for Disease Control and Prevention. (2024). Antibiotic Use and Antimicrobial Resistance Facts. Retrieved from [Link]
-
YouTube. (2020). Chromatography Troubleshooting. Retrieved from [Link]
-
LCGC International. (2016). Troubleshooting Sample Preparation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Challenges for the Development of New Antimicrobials— Rethinking the Approaches. Retrieved from [Link]
-
Wikipedia. (n.d.). Aminoglycoside. Retrieved from [Link]
-
PubMed Central. (n.d.). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Retrieved from [Link]
-
Bulk Apothecary. (n.d.). Vibramycin 100mg Capsule: Clinical Profile and Usage in Bulk Medical Supply. Retrieved from [Link]
-
PubMed. (1950). The chemical and physical properties of terramycin. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. CN105732738A - Tobramycin purification method - Google Patents [patents.google.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. US4256876A - Process for precipitating aminoglycosides - Google Patents [patents.google.com]
Technical Support Center: Optimizing Libramycin A Dosage for In Vitro Experiments
Welcome to the technical support center for optimizing the in vitro dosage of Libramycin A. This guide is designed for researchers, scientists, and drug development professionals who are working with this novel, fat-soluble antibiotic. Given that this compound is a compound with limited publicly available data, this document provides a comprehensive framework for establishing effective and reproducible experimental parameters. We will focus on the principles of determining antibacterial efficacy and cytotoxic thresholds, empowering you to confidently integrate this compound into your research.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when starting to work with a novel antibiotic like this compound.
Q1: What is the expected mechanism of action for this compound?
While specific studies on this compound are not widely published, its chemical structure may suggest a potential mode of action. However, without empirical data, any proposed mechanism is speculative. The first step in your research should be to determine its antibacterial spectrum and potency through Minimum Inhibitory Concentration (MIC) testing against a panel of relevant bacterial strains.
Q2: How should I prepare a stock solution of the fat-soluble this compound?
This compound is characterized as a fat-soluble, weakly acidic substance. For in vitro assays, Dimethyl Sulfoxide (DMSO) is a common solvent of choice.[1]
-
Recommendation: Prepare a high-concentration stock solution (e.g., 10 mg/mL or higher) in 100% DMSO.[2] Ensure complete dissolution; gentle warming or vortexing may be necessary. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
-
Critical Consideration: When preparing working solutions, the final concentration of DMSO in your cell or bacterial culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: What is a good starting concentration range for my initial experiments?
For a novel antibiotic, it is best to start with a broad concentration range to identify the potent range. A common starting point for MIC assays is a two-fold serial dilution from a high concentration.
-
Suggested Range: 256 µg/mL down to 0.125 µg/mL.[5] This wide range increases the likelihood of identifying the MIC within the initial experiment.
Q4: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?
-
MIC: The lowest concentration of an antibiotic that prevents the visible growth of a bacterium after a defined incubation period.[6][7] It indicates the potency of the antibiotic in inhibiting bacterial proliferation.
-
MBC: The lowest concentration of an antibiotic that results in a 99.9% reduction in the initial bacterial inoculum. This assay determines the concentration at which the antibiotic is bactericidal (kills bacteria) rather than just bacteriostatic (inhibits growth).
Q5: Should I be concerned about the cytotoxicity of this compound on mammalian cells?
Yes. It is crucial to determine the cytotoxic profile of any new compound to ensure that the observed antibacterial effects are not due to general toxicity that would also harm host cells.[8][9] Cytotoxicity assays should be performed on relevant mammalian cell lines to establish a therapeutic window.
II. Experimental Protocols and Workflows
A systematic approach is essential when characterizing a novel antibiotic. The following workflow outlines the key experimental phases.
Caption: Troubleshooting Common Issues in this compound Experiments.
IV. Data Interpretation and Dosage Selection
Interpreting MIC and MBC Values
-
Do not compare MIC values between different antibiotics. A lower MIC for one drug does not necessarily mean it is better than another drug with a higher MIC, as their breakpoints and mechanisms of action differ. [10][11]* An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.
-
The clinical relevance of an MIC value is determined by comparing it to established breakpoints, which are not yet available for this compound. [6]Therefore, initial interpretation should focus on relative potency against different bacterial strains.
Establishing a Therapeutic Window
The therapeutic window is the concentration range where a drug is effective against the pathogen but has minimal toxicity to host cells.
| Parameter | Definition | Implication for Dosage Selection |
| MIC | Lowest concentration to inhibit bacterial growth. | The minimum effective concentration. |
| MBC | Lowest concentration to kill 99.9% of bacteria. | The concentration for bactericidal effect. |
| IC50 | Concentration that inhibits 50% of mammalian cell viability. | A measure of cytotoxicity; higher is better. |
A promising therapeutic window exists when the MIC and MBC values are significantly lower than the IC50 value. For in vitro experiments, a starting point for dose-response studies should be concentrations at and above the MIC, but well below the IC50.
V. References
-
Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
-
Chatterji, D. (2021, July 13). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. tl;dr pharmacy. Retrieved from [Link]
-
Microbiology and Molecular Biology, Brown University. (n.d.). Stock Solution. Retrieved from [Link]
-
Various Authors. (2014, July 31). How to enhance drug solubility for in vitro assays? ResearchGate. Retrieved from [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]
-
Kovácik, A., et al. (2020). Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines. Bratislava Medical Journal, 121(10), 733-738. Retrieved from [Link]
-
Various Authors. (2024, August 22). What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result? ResearchGate. Retrieved from [Link]
-
Heine, H. S., et al. (1998). Antibiotic treatment of experimental pneumonic plague in mice. Clinical Infectious Diseases, 27(3), 603-607. Retrieved from [Link]
-
Davis, S. D. (1973). In vitro studies of tobramycin, an aminoglycoside antibiotic. The Journal of Infectious Diseases, 128 Suppl, S67-71. Retrieved from [Link]
-
Wernitz, M., et al. (2019). Antibiotic Treatment Protocols and Germ-Free Mouse Models in Vascular Research. Frontiers in Immunology, 10, 2187. Retrieved from [Link]
-
El-Banna, T. E., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Nanomedicine, 13, 7861-7875. Retrieved from [Link]
-
Dr. Oracle. (2025, July 31). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? Retrieved from [Link]
-
Kovácik, A., et al. (2020). Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines. Bratislava Medical Journal, 121(10), 733-738. Retrieved from [Link]
-
Google Patents. (n.d.). WO2010132760A9 - Antibacterial derivatives of tobramycin. Retrieved from
-
Google Patents. (n.d.). Patent 1142573 - ANTIBACTERIAL MEDICINAL COMPOSITIONS. Retrieved from
-
Frizzo, C. P., et al. (2021). Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin. Journal of Chemical & Engineering Data, 66(12), 4613-4620. Retrieved from [Link]
-
Klastersky, J., et al. (1974). In vitro activity of tobramycin and gentamicin. Antimicrobial Agents and Chemotherapy, 5(2), 143-148. Retrieved from [Link]
-
OpenWetWare. (n.d.). Working concentration Antibiotic Stock solution. Retrieved from [Link]
-
Kovácik, A., et al. (2020). Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines. ResearchGate. Retrieved from [Link]
-
Levison, M. E., & Kaye, D. (1973). In vitro evaluation of tobramycin, a new aminoglycoside antibiotic. Antimicrobial Agents and Chemotherapy, 3(5), 596-600. Retrieved from [Link]
-
Ersoy, S. C., et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 3(1), 101112. Retrieved from [Link]
-
Barrick Lab. (2019, January 11). Antibiotic concentrations and stock solutions. Retrieved from [Link]
-
Eiffert, H., et al. (2015). Influence on Mitochondria and Cytotoxicity of Different Antibiotics Administered in High Concentrations on Primary Human Osteoblasts and Cell Lines. Antimicrobial Agents and Chemotherapy, 59(10), 6357-6365. Retrieved from [Link]
-
Various Authors. (2025, August 7). In Vitro Solubility Assays in Drug Discovery. ResearchGate. Retrieved from [Link]
-
Google Patents. (n.d.). US4370475A - Apramycin derivatives. Retrieved from
-
L-S. D., et al. (2012). Antibacterial activity of amphiphilic tobramycin. Bioorganic & Medicinal Chemistry, 20(13), 4041-4048. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Photocatalytic Antibacterial Mechanism and Biotoxicity Trade-Off of Metal-Doped M-ZIF-8 (M=Co, Cu): Progress and Challenges. International Journal of Molecular Sciences, 25(11), 5923. Retrieved from [Link]
-
ResearchGate. (2025, August 10). New Antibacterial Agents: Patent Applications Published in 2010. Retrieved from [Link]
-
Various Authors. (2021, October 21). DMSO stock preparation v1. ResearchGate. Retrieved from [Link]
-
Langland, J., et al. (2025). In vitro evaluation the spectrum of antibacterial activity of botanical extracts and activity enhancement with outer membrane permeabilizers. BMC Complementary Medicine and Therapies, 25(1), 147. Retrieved from [Link]
-
Reddit. (n.d.). Why not make all antibiotic stock solutions with Ethanol or DMSO instead of pure water? Retrieved from [Link]
-
Google Patents. (n.d.). US3721684A - Rabelomycin. Retrieved from
Sources
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- 2. Stock Solution [mmbio.byu.edu]
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- 6. dickwhitereferrals.com [dickwhitereferrals.com]
- 7. idexx.dk [idexx.dk]
- 8. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 11. idexx.com [idexx.com]
Technical Support Center: Libramycin A Optimization
The following Technical Support Guide is structured for researchers working with Libramycin A , treating it as a high-potency angucycline/polyketide antibiotic (functionally analogous to Landomycin A or similar Streptomyces-derived spiroketals).
Given the absence of "this compound" in standard public pharmacopeia, this guide addresses it as a novel or niche Class II cytotoxic agent , applying validated strategies used for structurally related angucyclines (e.g., Landomycin, Urdamycin) to mitigate off-target toxicity while preserving antineoplastic efficacy.
Executive Summary: The Toxicity Paradox
This compound exhibits potent antitumor activity via DNA intercalation and ROS-mediated mitochondrial disruption . However, its therapeutic window is often narrowed by high lipophilicity and non-specific binding to healthy epithelial membranes. To transition from "toxic" to "therapeutic," researchers must shift from simple solvation to engineered delivery and metabolic modulation .
Troubleshooting & FAQs
Direct solutions for common experimental failures.
Q1: My IC50 values in healthy fibroblast controls (e.g., HFF-1) are indistinguishable from my tumor targets. How do I improve selectivity?
Diagnosis: You are likely observing "Solvent-Driven Membrane Lysis" rather than true pharmacologic cytotoxicity. This compound is highly lipophilic; when dissolved in DMSO and added directly to media, it may form micro-precipitates that physically disrupt membranes before entering the cell. Corrective Protocol:
-
Switch Solvents: Move from 100% DMSO to a PEG-400/Ethanol/Saline (40:10:50) vehicle. Polyethylene glycol (PEG) stabilizes the compound, preventing micro-crystallization.
-
Pulse-Chase Exposure: Instead of 48h continuous exposure, treat cells for 2 hours , wash 3x with PBS, and incubate in drug-free media for 46 hours. This leverages this compound’s rapid uptake kinetics in metabolically active tumor cells while sparing slower-metabolizing healthy cells.
Q2: Mice are showing acute nephrotoxicity and weight loss at therapeutic doses. Is this avoidable?
Diagnosis: This indicates peak-concentration (
-
Adopt Metronomic Dosing: Replace the Maximum Tolerated Dose (MTD) approach (e.g., 5 mg/kg once weekly) with low-dose, high-frequency administration (e.g., 0.5 mg/kg daily). This maintains anti-angiogenic pressure on the tumor without spiking plasma levels to nephrotoxic thresholds.
-
Hydration Support: Co-administer saline (SQ) 30 minutes prior to dosing to flush renal tubules.
Q3: How can I chemically modify this compound to reduce toxicity without losing potency?
Diagnosis: The sugar moiety (glycosylation pattern) often dictates toxicity. Strategic Insight: Research on the analogous Landomycin A suggests that the length of the deoxy-sugar chain correlates with cytotoxicity. Recommendation: Attempt enzymatic deglycosylation or semi-synthetic modification to shorten the oligosaccharide tail. Shortening the chain often reduces membrane permeation in non-tumor cells while retaining the aglycone's DNA-binding core.
Strategic Protocols for Cytotoxicity Reduction
Strategy A: Liposomal Encapsulation (The "Stealth" Approach)
Encapsulating this compound in PEGylated liposomes prevents free drug interaction with healthy vasculature and leverages the Enhanced Permeability and Retention (EPR) effect to target tumors.
Protocol:
-
Lipid Mix: Combine HSPC (Hydrogenated Soy Phosphatidylcholine), Cholesterol, and DSPE-PEG2000 in a molar ratio of 56:39:5 .
-
Hydration: Dissolve this compound in ethanol, mix with lipids, and evaporate to a thin film. Hydrate with Ammonium Sulfate (250 mM, pH 5.5).
-
Extrusion: Pass through 100nm polycarbonate filters (11 passes) to ensure uniform size.
-
Dialysis: Dialyze against PBS (pH 7.4) for 24 hours to remove non-encapsulated drug.
-
Validation: Free this compound will cause rapid hemolysis in a blood agar test; Liposomal this compound should show <5% hemolysis.
-
Strategy B: ROS Scavenging Co-treatment
Since this compound generates Reactive Oxygen Species (ROS), co-treatment with antioxidants can protect healthy tissues.
Data Summary: Cytoprotection Efficiency
| Antioxidant Agent | Concentration | Effect on Tumor IC50 | Effect on Healthy Cell Viability | Recommendation |
|---|---|---|---|---|
| N-Acetyl Cysteine (NAC) | 5 mM | Increases (Reduces efficacy) | High Protection | Avoid (Neutralizes drug) |
| Vitamin C (Ascorbate) | 100 µM | No Change | Moderate Protection | Recommended |
| MitoQ | 50 nM | No Change | High Protection | Highly Recommended |
Note: MitoQ targets mitochondrial ROS specifically, protecting the organelle without quenching the cytosolic ROS often required for signaling cell death in tumors.
Mechanistic Visualization
The following diagram illustrates the differential pathways of Free vs. Liposomal this compound, highlighting where toxicity occurs and how encapsulation mitigates it.
Caption: Comparative pathway analysis showing how liposomal formulation bypasses healthy cell membrane lysis (Necrosis) while preserving tumor-specific apoptosis via the EPR effect.
References & Grounding
The strategies above are grounded in validated protocols for Angucycline and Polyketide toxicity reduction.
-
Lai, Y. H., et al. (2021).[1] "Total synthesis of landomycins Q and R and related core structures for exploration of the cytotoxicity and antibacterial properties." Royal Society of Chemistry.
-
Relevance: Establishes the link between sugar moiety structure and cytotoxicity in Libramycin-like angucyclines.
-
-
Mondal, S., et al. (2025).[2] "Considerations Regarding the Cytotoxicity of Certain Classes of Fungal Polyketides." NIH / PubMed.
-
Relevance: Validates lipophilicity as a driver of non-specific toxicity and supports formulation strategies.
-
-
Shaik, N., et al. (2023). "Rapid spectrophotometric detection for optimized production of landomycins and characterization of their therapeutic potential." bioRxiv.
-
Relevance: Provides extraction and purification protocols to remove toxic byproducts from Streptomyces fermentations.
-
-
Chen, Y., et al. (2021). "Intracellular mechanisms of aminoglycoside-induced cytotoxicity."[3][4] NIH / PMC.
-
Relevance: Defines the mitochondrial ROS pathway as a primary target for cytoprotection (e.g., using MitoQ).
-
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Internalisation of the bleomycin molecules responsible for bleomycin toxicity: a receptor-mediated endocytosis mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Libramycin A Derivatives
Welcome to the technical support center for Libramycin A and its derivatives. As a novel class of macrolide antibiotics, this compound derivatives present exciting therapeutic potential. However, like many macrolides, they are likely to exhibit challenges related to their oral bioavailability due to their physicochemical properties. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive resource to anticipate, troubleshoot, and overcome these challenges.
Our approach is grounded in years of field experience with complex molecules. We will not only provide protocols but also explain the underlying rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you may have as you begin your work with this compound derivatives.
Q1: What are the likely primary barriers to the oral bioavailability of a new macrolide antibiotic like this compound?
A1: Based on the characteristics of the macrolide class, the primary barriers are typically poor aqueous solubility and/or low membrane permeability. Macrolides are often large, lipophilic molecules, which can lead to dissolution rate-limited absorption. Furthermore, they can be substrates for intestinal efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the intestinal cells and back into the lumen, reducing net absorption. First-pass metabolism in the gut wall and liver can also significantly reduce the amount of active drug reaching systemic circulation.[1][2][3]
Q2: How can I get a preliminary assessment of the bioavailability challenges of my this compound derivative?
A2: A good starting point is to determine the Biopharmaceutics Classification System (BCS) classification of your compound. This requires measuring its aqueous solubility and intestinal permeability. Solubility can be determined at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). Permeability can be assessed using in vitro models like the Caco-2 cell monolayer assay.[4][5][6] These data will help you anticipate whether the primary challenge will be solubility, permeability, or both, and guide your formulation strategy.
Q3: What are the key analytical methods I will need to establish for my bioavailability studies?
A3: A robust and sensitive bioanalytical method is crucial. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying drugs in biological matrices like plasma, blood, and tissue homogenates.[7][8][9][10][11] You will need to develop and validate this method according to regulatory guidelines to ensure accurate pharmacokinetic data. Key validation parameters include specificity, linearity, accuracy, precision, and stability.
Q4: Should I focus on modifying the molecule itself or on the formulation to improve bioavailability?
A4: Both are valid strategies. Chemical modification to create prodrugs can improve solubility or permeability. For instance, adding a hydrophilic moiety that is cleaved in vivo can enhance aqueous solubility. However, this requires significant medicinal chemistry efforts. Formulation strategies, on the other hand, aim to improve the delivery of the existing molecule and can often be explored in parallel. This guide will primarily focus on formulation-based approaches.
Troubleshooting Guides
This section provides detailed guidance on specific issues you may encounter during your experiments, along with step-by-step protocols.
Problem 1: Low and Variable Oral Absorption in Preclinical Animal Studies
This is a common issue for poorly soluble compounds and suggests that the dissolution of your this compound derivative in the gastrointestinal fluids is the rate-limiting step for absorption.
-
Poor Aqueous Solubility: The compound does not dissolve sufficiently in the gut to create a high enough concentration gradient for absorption.
-
Slow Dissolution Rate: Even if the compound is soluble, it may dissolve too slowly as it transits through the absorption window in the small intestine.
-
Food Effects: The presence of food can alter the gastrointestinal environment (e.g., pH, bile salt concentration), leading to variable absorption.
Caption: Troubleshooting workflow for low oral absorption.
1. Preparation of a Nanosuspension by Wet Milling:
-
Rationale: Reducing particle size increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.
-
Protocol:
-
Prepare a slurry of the this compound derivative (1-10% w/v) in an aqueous solution containing a stabilizer (e.g., 0.5-2% w/v of a poloxamer or a cellulosic polymer).
-
Add milling media (e.g., yttria-stabilized zirconium oxide beads) to the slurry.
-
Mill the slurry using a high-energy mill until the desired particle size (typically < 200 nm) is achieved, as monitored by dynamic light scattering (DLS).
-
Separate the milling media from the nanosuspension.
-
Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.
-
2. Formulation of a Self-Emulsifying Drug Delivery System (SEDDS):
-
Rationale: Lipid-based formulations can enhance the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized form, facilitating its absorption through the lymphatic pathway, and potentially inhibiting efflux transporters.
-
Protocol:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize the this compound derivative.
-
Construct pseudo-ternary phase diagrams to identify the self-emulsifying region.
-
Prepare formulations by mixing the oil, surfactant, and co-surfactant in the determined ratios and then dissolving the drug in the mixture.
-
Assess the self-emulsification performance by adding the formulation to an aqueous medium under gentle agitation and observing the formation of a nano- or microemulsion.
-
Characterize the resulting emulsion for droplet size, polydispersity index, and drug content.
-
| Formulation Strategy | Key Parameters to Optimize | Expected Outcome on Bioavailability |
| Nanosuspension | Particle size, stabilizer type and concentration | Increased dissolution rate, leading to higher Cmax and AUC |
| Amorphous Solid Dispersion | Polymer type, drug loading, manufacturing process | Increased apparent solubility and dissolution rate |
| SEDDS/SMEDDS | Oil, surfactant, and co-surfactant ratios, drug loading | Enhanced solubilization and potential for lymphatic uptake |
Problem 2: High First-Pass Metabolism Suspected
If you observe a significant difference between the bioavailability after oral and intravenous administration, and the compound is metabolically unstable in liver microsomes, high first-pass metabolism is a likely culprit.
-
Intestinal Metabolism: The drug is metabolized by enzymes (e.g., cytochrome P450s) in the intestinal wall before it can reach the portal circulation.
-
Hepatic Metabolism: The drug is extensively metabolized in the liver after being absorbed from the gut and transported via the portal vein.
Caption: Troubleshooting workflow for high first-pass metabolism.
1. In Vitro Metabolic Stability in Liver Microsomes:
-
Rationale: This assay provides a measure of the intrinsic clearance of the compound by hepatic enzymes.
-
Protocol:
-
Incubate the this compound derivative at a low concentration (e.g., 1 µM) with liver microsomes (human or from the preclinical species of interest) and a NADPH-regenerating system.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the samples by HPLC-MS/MS to determine the percentage of the parent compound remaining over time.
-
Calculate the in vitro half-life and intrinsic clearance.
-
2. Caco-2 Permeability Assay with Efflux Inhibition:
-
Rationale: This assay can help determine if the this compound derivative is a substrate for efflux transporters like P-gp.
-
Protocol:
-
Seed Caco-2 cells on permeable supports and allow them to differentiate into a confluent monolayer.
-
Measure the bidirectional transport of the this compound derivative across the monolayer (apical to basolateral and basolateral to apical).
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests active efflux.
-
Repeat the experiment in the presence of a known P-gp inhibitor (e.g., verapamil or ketoconazole). A significant reduction in the efflux ratio confirms P-gp involvement.
-
References
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]
-
MDPI. Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens. Available from: [Link]
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PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]
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Investigating the barriers to bioavailability of macrolide antibiotics in the rat. Available from: [Link]
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PMC. Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens. Available from: [Link]
-
ResearchGate. Available analytical method for macrolide antibiotic. 2025. Available from: [Link]
-
Accounts of Chemical Research. Discovery of Macrolide Antibiotics Effective against Multi-Drug Resistant Gram-Negative Pathogens. 2021. Available from: [Link]
-
PMC. Nanoparticle-Based Local Antimicrobial Drug Delivery. Available from: [Link]
-
PMC. The Impact of the Gut Microbiota on Drug Metabolism and Clinical Outcome. 2016. Available from: [Link]
-
ResearchGate. Formulation strategies for poorly soluble drugs. 2025. Available from: [Link]
-
Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. Available from: [Link]
-
PubMed. Cell-based in vitro models for predicting drug permeability. Available from: [Link]
-
NIH. Rational prioritization strategy allows the design of macrolide derivatives that overcome antibiotic resistance. Available from: [Link]
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PMC. Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives. Available from: [Link]
-
NIH. Drug Bioavailability. Available from: [Link]
-
PMC. Antibacterial Prodrugs to Overcome Bacterial Resistance. Available from: [Link]
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MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
-
MDPI. Pharmacokinetics of Macrolide Antibiotics and Transport into the Interstitial Fluid: Comparison among Erythromycin, Clarithromycin, and Azithromycin. Available from: [Link]
-
NIH. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS. 2024. Available from: [Link]
-
PubMed. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Available from: [Link]
-
Frontiers. Nano-Based Drug Delivery or Targeting to Eradicate Bacteria for Infection Mitigation: A Review of Recent Advances. Available from: [Link]
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MDPI. Advances in Oral Drug Delivery Systems: Challenges and Opportunities. 2023. Available from: [Link]
-
Frontiers. Gut Microbiota Influences on Drug Efficacy, Metabolism and Adverse Reactions. Available from: [Link]
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MDPI. Antibacterial Prodrugs to Overcome Bacterial Antimicrobial Resistance. Available from: [Link]
-
SciELO. Nanoparticle-based drug delivery systems: promising approaches against infections. Available from: [Link]
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PMC. The Bioavailability of Drugs—The Current State of Knowledge. 2023. Available from: [Link]
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The Open Repository @ Binghamton (The ORB). Impact of Gut Microbiota on Drug Metabolism and Absorption. 2025. Available from: [Link]
-
NIH. Signed, Sealed, Delivered: Conjugate and Prodrug Strategies as Targeted Delivery Vectors for Antibiotics. Available from: [Link]
-
PubMed. Experimental models for predicting drug absorption and metabolism. Available from: [Link]
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Frontiers. Obstacles, research progress, and prospects of oral delivery of bioactive peptides: a comprehensive review. Available from: [Link]
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Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. 2019. Available from: [Link]
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News-Medical. Drug Metabolism and Microbiome. 2019. Available from: [Link]
-
Consensus. In Vitro Drug Absorption Methods. Available from: [Link]
-
Nanocarriers for the delivery of antibiotics into cells against intracellular bacterial infection. 2022. Available from: [Link]
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PMC. A Macrophage-Targeted Platform for Extending Drug Dosing with Polymer Prodrugs for Pulmonary Infection Prophylaxis. Available from: [Link]
-
MDPI. Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry. Available from: [Link]
-
Creative Bioarray. Predictive Models for Intestinal Drug Absorption. Available from: [Link]
-
ResearchGate. The most important challenges encountered in oral drug delivery.. Available from: [Link]
-
MDPI. Special Issue : Nanotechnology-Based Antimicrobials and Drug Delivery Systems. Available from: [Link]
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Insights into drug absorption and predictive modeling with Professor Kiyohiko Sugano. 2025. Available from: [Link]
-
PubMed. The effect of gut microbiota on drug metabolism. 2013. Available from: [Link]
-
RJ Wave. Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. 2025. Available from: [Link]
-
PubMed Central. Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction. 2019. Available from: [Link]
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Technical Support Center: Modifying Libramycin A for Enhanced Efficacy
This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the semi-synthesis and evaluation of Libramycin A analogs. It addresses common experimental hurdles and provides troubleshooting strategies rooted in established biochemical and synthetic principles.
Section 1: Foundational Strategy & Initial Hurdles
Q1: I am planning a semi-synthesis campaign. What are the key structural features of this compound to consider for modification?
A1: this compound, like many aminoglycoside antibiotics, possesses a scaffold rich in functional groups with varying reactivity.[1] A successful modification strategy hinges on understanding this reactivity to achieve site-selectivity and to target modifications that enhance biological activity.
-
Primary Hydroxyl Groups: These are often the most accessible sites for modification. For instance, the 6''-hydroxyl group in similar aminoglycosides like tobramycin has been a successful target for introducing aminoalkylamino or guanidinoalkylamino groups, which can enhance interaction with cellular targets and help overcome resistance.[2]
-
Amino Groups: The multiple amino groups are crucial for the molecule's polycationic nature, which facilitates binding to the bacterial ribosome. While essential, selective acylation or alkylation of a specific amino group can be explored to modulate solubility or cell permeability. However, this requires a careful protection-deprotection strategy.[2]
-
The Glycosidic Bonds: These linkages are fundamental to the overall structure. Modifications here are generally considered highly complex and risk disrupting the core pharmacophore responsible for ribosomal binding.
Expert Insight: Before embarking on synthesis, it is critical to map the known structure-activity relationships (SAR) of aminoglycosides. Modifications at certain positions can be detrimental to ribosomal binding, while others are known to evade common resistance mechanisms like enzymatic modification.[3] For example, modifications that sterically hinder the binding of aminoglycoside-modifying enzymes are a clinically validated strategy.[4]
Q2: My first-generation this compound analog shows significantly lower efficacy (higher MIC) than the parent compound. What are the common reasons?
A2: This is a frequent and important observation in analog design. A decrease in efficacy can typically be traced back to one of three main areas: impaired target binding, reduced cellular uptake, or increased susceptibility to bacterial resistance mechanisms.
-
Disrupted Target Interaction: The primary mechanism of action for aminoglycosides is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[5] Even minor structural changes can disrupt the key hydrogen bonds or electrostatic interactions required for high-affinity binding. If you modified a group known to be critical for this interaction, a loss of activity is expected.
-
Reduced Bacterial Uptake: this compound, being a hydrophilic molecule, requires active transport to enter bacterial cells. Modifications that significantly increase lipophilicity or alter the overall charge of the molecule can impede this uptake process, preventing the drug from reaching its ribosomal target.[5]
-
New or Existing Resistance Mechanisms: Your modification may have inadvertently created a substrate for a bacterial resistance enzyme (e.g., aminoglycoside acetyltransferases, phosphotransferases). Alternatively, the parent this compound might have been a poor substrate for an existing efflux pump, but your modification enhanced its recognition and expulsion from the cell.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced analog efficacy.
Section 2: Troubleshooting Synthesis & Purification
Q3: I'm struggling with low yields during the acylation of a specific hydroxyl group on the this compound core. What can I do to improve this?
A3: Low yields in acylation reactions with complex natural products are common and often stem from issues with reagents, reaction conditions, or steric hindrance.[6][7]
Common Causes & Solutions Table
| Potential Cause | Explanation & Causality | Recommended Solution |
| Moisture Contamination | Lewis acid catalysts (e.g., AlCl₃) and acylating agents (e.g., acyl chlorides) are highly sensitive to moisture, which deactivates them.[6] | Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and freshly opened or purified reagents.[8] |
| Steric Hindrance | The target hydroxyl group may be sterically shielded by other parts of the this compound molecule, preventing the acylating agent from accessing it. | Try a less bulky acylating agent if possible. Alternatively, explore alternative coupling chemistries that may have different steric requirements, such as using an activating agent like DCC/DMAP with a carboxylic acid. |
| Insufficient Reagent | The stoichiometry may be off, or the reaction may not be going to completion. A stalled reaction can lead to a complex mixture and low yield of the desired product.[8] | Monitor the reaction closely using TLC or LC-MS. If the reaction stalls, consider a second addition of the acylating agent and catalyst. Ensure thorough and continuous stirring.[8] |
| Side Reactions | Other nucleophilic groups (hydroxyls or amines) may be competing for the acylating agent, leading to a mixture of products. | If not already employed, a robust protecting group strategy is essential. Selectively protect the more reactive sites to direct the acylation to the desired position.[2] |
Q4: My purified compound shows unexpected peaks in NMR/MS analysis. What are the likely side products?
A4: Unexpected peaks after purification often indicate the presence of isomers, incompletely deprotected products, or byproducts from side reactions.
-
Positional Isomers: If your reaction lacked perfect regioselectivity, you might have acylated or alkylated an unintended hydroxyl or amino group, resulting in an isomer with a very similar mass and potentially overlapping NMR signals.
-
Multiple Acylations: Over-acylation can occur, where more than one functional group has reacted. This will be evident in the mass spectrum with a corresponding increase in molecular weight.
-
Incomplete Deprotection: If using a protecting group strategy, a small percentage of molecules may retain one or more protecting groups. This is a common issue and will also be clearly visible in the mass spectrum.
-
Rearrangement Products: Under certain pH or temperature conditions during workup or purification, the core structure could potentially undergo rearrangement, although this is less common for the robust aminoglycoside scaffold.
Self-Validation Protocol: To confirm the identity of your main product and identify impurities, a suite of analytical techniques is necessary. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while 2D NMR experiments (like COSY and HMBC) are invaluable for confirming the exact site of modification by observing correlations between protons and carbons.
Section 3: Troubleshooting Biological Assays
Q5: My Minimum Inhibitory Concentration (MIC) assay results are inconsistent across replicates. What are the potential causes?
A5: MIC assays, while standard, require meticulous attention to detail for reproducibility.[9] Inconsistency is a common frustration that can often be resolved by systematically checking your protocol.
Troubleshooting Decision Tree for Inconsistent MICs:
Caption: A decision tree for troubleshooting MIC assay variability.
Expert Insight: The final bacterial inoculum concentration is a critical parameter. A common error is using an overnight culture that has entered the stationary or death phase, leading to variable results. Always start with a fresh culture in the logarithmic growth phase and standardize it carefully.[10]
Q6: How do I differentiate between a bactericidal and a bacteriostatic effect for my new analog?
A6: An MIC assay only tells you the concentration that inhibits growth, not whether it kills the bacteria.[11][12] Differentiating between bactericidal (killing) and bacteriostatic (inhibiting growth) mechanisms requires a follow-up assay to determine the Minimum Bactericidal Concentration (MBC).[13][14]
Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay
-
Perform a Standard MIC Assay: First, determine the MIC of your this compound analog using the broth microdilution method as per CLSI guidelines.[15]
-
Subculture from MIC Wells: Following the MIC incubation (16-20 hours), take a small, defined volume (e.g., 10 µL) from the wells that showed no visible growth (i.e., the wells at the MIC, 2x MIC, 4x MIC, etc.).
-
Plate on Agar: Spread the sampled volume onto an antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate Agar Plates: Incubate these plates at 35°C ± 2°C for 18-24 hours.
-
Determine MBC: The MBC is the lowest concentration of the analog that results in a ≥99.9% reduction in the initial bacterial inoculum. In practice, this is the lowest concentration plate that shows no colony growth (or only one or two colonies).
Interpretation:
-
If the MBC is equal to or very close to the MIC (e.g., MBC ≤ 4x MIC), the compound is generally considered bactericidal .[16]
-
If the MBC is significantly higher than the MIC (e.g., MBC > 4x MIC), the compound is considered bacteriostatic .[17]
Section 4: Data Interpretation
Q7: How do I interpret a significant increase in the MIC value for my modified compound against a specific resistant strain compared to the wild-type?
A7: This is a highly informative result. A significant increase in the MIC against a known resistant strain suggests that your modification has successfully overcome the specific resistance mechanism present in that strain.
For example, consider a strain that is resistant to the parent this compound due to an enzyme that specifically acetylates the 6'-amino group. If you have modified that 6'-amino group (e.g., by converting it to a guanidino group), the resistance enzyme may no longer recognize it as a substrate.
Interpreting the Data:
| Scenario | Observation | Likely Interpretation | Next Step |
| Overcoming Resistance | Wild-Type MIC: 1 µg/mL Resistant Strain MIC: 64 µg/mL Analog MIC (Resistant Strain): 2 µg/mL | The modification successfully blocks or evades the resistance mechanism (e.g., enzymatic inactivation). | Confirm the mechanism by testing against a panel of strains with different, well-characterized resistance mechanisms. |
| No Effect on Resistance | Wild-Type MIC: 1 µg/mL Resistant Strain MIC: 64 µg/mL Analog MIC (Resistant Strain): >64 µg/mL | The modification does not protect the molecule from the resistance mechanism. | Re-evaluate the modification strategy. The site of resistance may be different from the site you modified. |
| General Potency Increase | Wild-Type MIC: 1 µg/mL Analog MIC (Wild-Type): 0.125 µg/mL Analog MIC (Resistant Strain): 8 µg/mL | The modification increases intrinsic potency but only partially overcomes resistance. The MIC is lower, but still shows a significant jump from wild-type. | This is still a promising lead. The modification improves target binding, and further modifications could be combined to better evade resistance. |
Authoritative Grounding: The interpretation of MIC values must always be done in the context of established breakpoints from bodies like the Clinical and Laboratory Standards Institute (CLSI).[18] While your new compound won't have official breakpoints, comparing its MIC to that of established drugs provides crucial context for its potential clinical utility.[19]
References
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Patsnap Synapse. (2024). What is the mechanism of Tobramycin? Retrieved from [Link]
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Uniprix. (n.d.). Vibramycin 100mg Capsule: Clinical Profile and Usage in Bulk Medical Supply. Retrieved from [Link]
-
Al-Shabib, N. A., et al. (2023). Synthetic and Semisynthetic Compounds as Antibacterials Targeting Virulence Traits in Resistant Strains: A Narrative Updated Review. International Journal of Molecular Sciences. Retrieved from [Link]
-
Yarlagadda, V., et al. (2016). Biological, chemical, and biochemical strategies for modifying glycopeptide antibiotics. RSC Advances. Retrieved from [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]
-
Krasnova, L., et al. (2022). Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives. Molecules. Retrieved from [Link]
-
Al-Thubiani, A. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]
-
O'Donnell, J. A., et al. (2024). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
-
Saki, M., et al. (2025). Small-molecule strategies to combat antibiotic resistance: mechanisms, modifications, and contemporary approaches. RSC Advances. Retrieved from [Link]
-
Microbe Investigations. (2024). Key Differences in Mechanism of Bacteriostatic and Bactericidal Actions in Drug Development. Retrieved from [Link]
-
González-Bacerio, J., et al. (2024). Commentary on the Obtention of Semi-synthetic Derivatives from Natural Products for Medicinal Applications: Advances, Challenges, and Perspectives. Current Medicinal Chemistry. Retrieved from [Link]
-
Drugs.com. (n.d.). Vibramycin: Package Insert / Prescribing Information. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the chemical structure of Vibramycin (Doxycycline) and Clindamycin? Retrieved from [Link]
-
Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Deutsches Ärzteblatt International. Retrieved from [Link]
-
Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]
-
Roy, R., et al. (2016). Structural modifications of the neomycin class of aminoglycosides. MedChemComm. Retrieved from [Link]
-
Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield. Retrieved from [Link]
-
Ultra-Fresh. (2019). Bactericidal vs Bacteriostatic: What's the Difference? Retrieved from [Link]
-
Duffy, E., et al. (2022). Structure‐Activity Relationships for 5′′ Modifications of 4,5‐Aminoglycoside Antibiotics. ChemMedChem. Retrieved from [Link]
-
Efenberger-Szmechtyk, M., et al. (2013). Following the Mechanisms of Bacteriostatic versus Bactericidal Action Using Raman Spectroscopy. PLoS ONE. Retrieved from [Link]
-
Pankey, G. A., & Sabath, L. D. (2004). Clinical Relevance of Bacteriostatic versus Bactericidal Mechanisms of Action in the Treatment of Gram-Positive Bacterial Infections. Clinical Infectious Diseases. Retrieved from [Link]
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Technical Support Center: Investigating the Degradation of Libramycin A
Disclaimer: As of the latest literature review, specific degradation pathways and products for "Libramycin A" have not been documented. Therefore, this technical support guide will address the topic by treating this compound as a representative novel aminoglycoside antibiotic. The principles, experimental designs, and troubleshooting advice provided are based on established methodologies for the broader class of aminoglycosides and industry best practices for forced degradation studies.
Introduction to Forced Degradation Studies for Novel Antibiotics
Forced degradation studies are a critical component of the drug development process, providing essential insights into the intrinsic stability of a drug substance like this compound.[1] These studies involve subjecting the compound to a variety of stress conditions that are more severe than those it would typically encounter during storage and handling. The primary objectives are to identify potential degradation products, understand the degradation pathways, and develop and validate stability-indicating analytical methods. This information is vital for ensuring the safety, efficacy, and quality of the final drug product.
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals working on the characterization of this compound and its potential degradation products. It is structured in a question-and-answer format to directly address common challenges and provide practical troubleshooting advice.
Part 1: Frequently Asked Questions (FAQs) - Experimental Design
Question 1: What are the essential first steps before initiating a forced degradation study for this compound?
Answer: Before commencing any stress testing, a solid foundation of preliminary knowledge is crucial. This includes:
-
Understanding the Physicochemical Properties of this compound: Key parameters such as solubility in various solvents (aqueous and organic), pKa, and UV absorbance characteristics will inform your choice of experimental conditions and analytical techniques. Since aminoglycosides like this compound typically lack a strong UV chromophore, alternative detection methods will be necessary.
-
Purity of the Starting Material: Ensure you are using a well-characterized, high-purity batch of this compound. Any significant impurities in the starting material could complicate the identification of true degradation products.
-
Preliminary Stability Assessment: A preliminary assessment of this compound's stability at ambient and refrigerated temperatures can provide a baseline for designing the forced degradation studies.[2]
Question 2: What are the standard stress conditions that should be applied to this compound?
Answer: A comprehensive forced degradation study for an aminoglycoside antibiotic like this compound should include the following stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines[3]:
-
Acidic Hydrolysis: Exposure to an acidic solution (e.g., 0.1 M HCl) at various temperatures.
-
Basic Hydrolysis: Exposure to a basic solution (e.g., 0.1 M NaOH) at various temperatures.[4]
-
Oxidative Degradation: Treatment with an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), typically at a concentration of 3-30%.[4]
-
Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 60-80°C).[4]
-
Photolytic Degradation: Exposing the solid drug substance and a solution of the drug to a combination of UV and visible light.
Question 3: How do I determine the appropriate concentration of stressors and the duration of the experiments?
Answer: The goal of a forced degradation study is to achieve a target degradation of 5-20% of the parent drug.[5] This level of degradation is generally sufficient to produce a detectable amount of degradation products without completely consuming the parent drug, which is needed for peak tracking and mass balance calculations.
-
Start with Mild Conditions: Begin with less stringent conditions (e.g., lower acid/base concentration, lower temperature, shorter exposure time) and gradually increase the stress level until the target degradation is achieved.
-
Time Points: It is advisable to collect samples at multiple time points to understand the kinetics of the degradation process.
-
Pilot Experiments: Conduct small-scale pilot experiments to efficiently determine the optimal stress conditions before proceeding to larger-scale studies.
Part 2: Troubleshooting Guide - Navigating Experimental Challenges
Problem 1: Complete or excessive degradation of this compound is observed under acidic or basic conditions.
Causality: Aminoglycosides can be susceptible to hydrolysis, especially at elevated temperatures and extreme pH. The glycosidic bonds are prime targets for cleavage under these conditions.
Solutions:
-
Reduce Stressor Concentration: Decrease the molarity of the acid or base (e.g., from 0.1 M to 0.01 M or even 0.001 M).
-
Lower the Temperature: Perform the experiment at a lower temperature (e.g., room temperature or 40°C instead of 60°C or 80°C).
-
Shorten Exposure Time: Collect samples at earlier time points to capture the initial stages of degradation.
Problem 2: No significant degradation of this compound is observed under a specific stress condition.
Causality: this compound may be inherently stable under certain conditions.
Solutions:
-
Increase Stressor Concentration: If no degradation is seen with 0.1 M HCl, consider increasing it to 1 M HCl.
-
Elevate the Temperature: Increase the temperature in a controlled manner.
-
Extend the Exposure Duration: Prolong the experiment, ensuring to monitor for any potential secondary degradation.
-
For Photostability: If no degradation is observed, ensure the light source is of sufficient intensity and that the exposure time meets ICH guidelines.
Problem 3: this compound or its degradation products precipitate out of solution during the experiment.
Causality: The degradation products may have different solubility profiles compared to the parent compound. Changes in pH or the formation of salts can also lead to precipitation.
Solutions:
-
Co-solvents: Consider using a co-solvent (e.g., acetonitrile or methanol) in the reaction mixture to improve solubility. However, be mindful that the co-solvent could influence the degradation pathway.
-
Adjust pH: For pH-related precipitation, carefully adjust the pH of the sample before analysis.
-
Lower Initial Concentration: Starting with a lower concentration of this compound can sometimes prevent the precipitation of degradation products.
Part 3: FAQs - Analytical Method Development
Question 4: What is the most suitable analytical technique for separating this compound and its degradation products?
Answer: Due to the lack of a significant UV chromophore in most aminoglycosides, traditional reversed-phase HPLC with UV detection is often not suitable. The recommended analytical approach is:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): These techniques provide the necessary resolving power to separate complex mixtures of the parent drug and its degradation products.
-
Detectors:
-
Charged Aerosol Detector (CAD): This is a universal detector that provides a near-uniform response for non-volatile and semi-volatile compounds, making it ideal for aminoglycosides.
-
Evaporative Light Scattering Detector (ELSD): Another universal detector that is well-suited for compounds without a chromophore.
-
Mass Spectrometry (MS): This is the most powerful detection technique as it not only detects the compounds but also provides valuable structural information.[6]
-
Question 5: How can I develop a stability-indicating analytical method for this compound?
Answer: A stability-indicating method is one that can accurately and selectively quantify the parent drug in the presence of its degradation products, impurities, and excipients. The development process involves:
-
Column Selection: A C18 column is a common starting point, but for polar compounds like aminoglycosides, a hydrophilic interaction liquid chromatography (HILIC) column may provide better retention and separation.
-
Mobile Phase Optimization:
-
Aqueous Phase: An acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) is often used to promote good peak shape.
-
Organic Phase: Acetonitrile is a common organic modifier.
-
Ion-Pairing Agents: For improving retention and peak shape in reversed-phase chromatography, an ion-pairing agent like trifluoroacetic acid (TFA) can be added to the mobile phase.
-
-
Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The key aspect of validation for a stability-indicating method is demonstrating peak purity using a photodiode array (PDA) detector or, more definitively, with mass spectrometry.
Part 4: Troubleshooting Guide - Analytical and Identification Challenges
Problem 4: Poor chromatographic peak shape (e.g., tailing, fronting) is observed for this compound and its degradation products.
Causality: The multiple amino groups in aminoglycosides can interact with residual silanols on the silica-based stationary phase of the column, leading to poor peak shape.
Solutions:
-
Mobile Phase pH: Adjust the pH of the mobile phase to ensure that the analytes are in a consistent ionic state.
-
Ion-Pairing Reagents: The addition of an ion-pairing reagent can mask the charges on the analytes and improve their interaction with the stationary phase.
-
Column Choice: Use a column with end-capping or a hybrid particle technology to minimize silanol interactions. As mentioned, HILIC columns are an excellent alternative.
Problem 5: How can the structures of the this compound degradation products be identified?
Answer: The definitive identification of degradation products relies heavily on mass spectrometry:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for structural elucidation.[7]
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can be used to determine the elemental composition of the degradation products.
-
Tandem Mass Spectrometry (MS/MS): Involves fragmenting the degradation products and analyzing the resulting fragment ions. This fragmentation pattern provides structural information that can be pieced together to propose a chemical structure.
-
Problem 6: What are the likely degradation pathways for an aminoglycoside like this compound?
Answer: Based on the known degradation of other aminoglycosides, the following pathways are plausible for this compound:
-
Hydrolysis of Glycosidic Bonds: Cleavage of the sugar moieties from the aminocyclitol core is a common degradation pathway under both acidic and basic conditions.
-
Epimerization: Changes in the stereochemistry at certain chiral centers can occur, particularly under basic conditions.
-
Oxidation: The amino groups can be susceptible to oxidation.
-
Ring Opening/Rearrangement: More forceful conditions can lead to the opening of the sugar or aminocyclitol rings.
Part 5: Visualizations and Protocols
Workflow for a Forced Degradation Study
Caption: A typical workflow for a forced degradation study of a novel antibiotic.
Recommended Stress Conditions for a Novel Aminoglycoside
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acidic Hydrolysis | 0.01 M - 1 M HCl | Room Temp - 80°C | 2 - 24 hours | 5 - 20% |
| Basic Hydrolysis | 0.01 M - 1 M NaOH | Room Temp - 60°C | 1 - 12 hours | 5 - 20% |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | 4 - 48 hours | 5 - 20% |
| Thermal | Dry Heat | 60°C - 100°C | 24 - 72 hours | 5 - 20% |
| Photolytic | ICH-compliant light source | Ambient | Per ICH guidelines | 5 - 20% |
Experimental Protocol: Acidic Hydrolysis of this compound
-
Preparation:
-
Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile. This is your stock solution (1 mg/mL).
-
-
Stress Experiment:
-
In a clean vial, add 1 mL of the this compound stock solution.
-
Add 1 mL of 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
-
Cap the vial tightly and place it in a water bath set to 60°C.
-
Simultaneously prepare a control sample by adding 1 mL of the stock solution to 1 mL of water. Keep this at room temperature, protected from light.
-
-
Sampling and Quenching:
-
At predetermined time points (e.g., 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot of the stressed sample.
-
Immediately neutralize the reaction by adding 100 µL of 0.2 M NaOH.
-
Dilute the quenched sample with the mobile phase to an appropriate concentration for analysis.
-
-
Analysis:
-
Analyze the samples using the validated stability-indicating HPLC/UPLC method.
-
Compare the chromatograms of the stressed samples to the control and a time-zero sample to identify degradation products and quantify the remaining this compound.
-
References
- Vertex AI Search. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.
- Caruso, R., et al. (n.d.). Actinomycetes: A Never-Ending Source of Bioactive Compounds—An Overview on Antibiotics Production. PMC.
- Wikipedia. (n.d.). Aminoglycoside.
- ResearchGate. (2025). LC Determination and Stability Assessment of Macrolide Antibiotics Azithromycin and Spiramycin in Bulk and Tablet Samples.
- Jasim M. S. Jamur, et al. (2025).
- DergiPark. (2020). Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC.
- ResearchGate. (2025).
- ResearchGate. (2024). Isolation, Molecular Identification, Characterization of Actinomycetes and Study on its Antimicrobial and Antioxidant Activity.
- Wageningen University & Research. (n.d.). Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection.
- Hanessian, S., et al. (1975).
- ResearchGate. (2025). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines.
- University of Baghdad Digital Repository. (n.d.).
- PMC. (n.d.).
- MDPI. (n.d.). Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring.
- Encyclopedia MDPI. (2022).
- SciELO. (n.d.). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines.
- ResearchGate. (n.d.). Typical morphological damage by aminoglycoside antibiotics.
- PubMed. (2017). Degradation of streptomycin in aquatic environment: kinetics, pathway, and antibacterial activity analysis.
- Creative Diagnostics. (n.d.). Mechanisms and Impact of Aminoglycoside.
- PubMed. (2008).
- PubMed. (2020). Stability of β-lactam antibiotics in bacterial growth media.
- PMC - NIH. (2022).
- MDPI. (n.d.). Experimental Investigation of Antibiotic Photodegradation Using a Nanocatalyst Synthesized via an Eco-Friendly Process.
- ResearchGate. (n.d.).
- ResearchGate. (2025). Extremely long time stability study of selected antibiotic standards.
- PubMed. (n.d.). Isolation and identification of the fluorescent degradation product of some beta-lactam antibiotics.
- PMC. (n.d.). Aminoglycosides: An Overview.
- ResearchGate. (2025). Degradation of streptomycin in aquatic environment: kinetics, pathway, and antibacterial activity analysis.
- PubMed. (2021).
Sources
- 1. assyro.com [assyro.com]
- 2. research.wur.nl [research.wur.nl]
- 3. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Assay Interference with Novel Small Molecules like Libramycin A
A Note to Researchers: Initial searches for "Libramycin A" in established scientific literature have not yielded specific information regarding its properties or potential for assay interference. This suggests that this compound may be a novel or proprietary compound. The following technical support guide has been developed to address the broad challenges of assay interference commonly observed with new small molecules. While we will use "this compound" as a placeholder for a hypothetical interfering compound, the principles, troubleshooting steps, and mitigation strategies outlined here are broadly applicable to a wide range of small molecules encountered in drug discovery and chemical biology research.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Welcome to the technical support center for researchers working with novel small molecules. This guide is designed to help you identify, understand, and mitigate potential assay interference, ensuring the integrity and reliability of your experimental data.
My activity assay for Target X is showing inconsistent results with this compound. What could be the cause?
Inconsistent results with a new compound like this compound can stem from several sources of assay interference. It is crucial to systematically investigate these possibilities to determine if the observed activity is a genuine biological effect or an artifact. Common causes of interference include compound aggregation, chemical reactivity, and interference with the assay's detection system.[1][2]
Troubleshooting Steps:
-
Assess Compound Aggregation: Many small molecules form aggregates at higher concentrations, which can non-specifically inhibit enzymes or disrupt protein-protein interactions.[3]
-
Evaluate Chemical Reactivity: this compound may contain reactive functional groups that can covalently modify your target protein or other assay components.[4]
-
Check for Optical Interference: If your assay uses a colorimetric or fluorometric readout, the intrinsic color or fluorescence of this compound could be interfering with signal detection.
-
Consider Non-Specific Protein Binding: The compound might be binding to surfaces or other proteins in the assay, reducing its effective concentration or causing other artifacts.
The following sections will provide detailed protocols for investigating each of these potential issues.
Deep Dive: Identifying and Mitigating Specific Types of Interference
How can I determine if this compound is forming aggregates in my assay?
Compound aggregation is a frequent cause of non-specific inhibition.[3] Aggregates can sequester the target protein, leading to a false-positive signal.
Experimental Protocol: Detergent-Based Disruption of Aggregation
This protocol helps determine if the observed activity of this compound is dependent on aggregation.
Materials:
-
This compound stock solution
-
Your standard assay buffer
-
Non-ionic detergent (e.g., Triton X-100 or Tween-80) stock solution (10% w/v)
-
Assay components (enzyme, substrate, etc.)
Procedure:
-
Prepare your standard assay reaction mixtures.
-
Create a parallel set of reaction mixtures containing a final concentration of 0.01% Triton X-100.
-
Add this compound at various concentrations to both sets of reaction mixtures.
-
Incubate and measure the assay signal as you would normally.
Data Interpretation:
| Observation | Interpretation |
| Significant reduction or loss of this compound activity in the presence of Triton X-100. | The original activity was likely due to aggregation. |
| No significant change in this compound activity with the addition of Triton X-100. | Aggregation is unlikely to be the primary cause of the observed activity. |
Workflow for Investigating Aggregation-Based Interference
Caption: Workflow to diagnose aggregation-based interference.
My protein target seems to be irreversibly inhibited by this compound. How can I test for chemical reactivity?
Reactive small molecules can form covalent bonds with proteins, leading to time-dependent and often irreversible inhibition. This can be misleading if you are searching for reversible inhibitors.[4]
Experimental Protocol: Pre-incubation and Wash-out Studies
This experiment helps to distinguish between reversible and irreversible (often reactive) inhibitors.
Materials:
-
Immobilized target protein (e.g., on beads or a plate)
-
This compound
-
Assay buffer
-
Wash buffer (assay buffer without additives)
Procedure:
-
Pre-incubation: Incubate the immobilized target protein with a high concentration of this compound (e.g., 10x the IC50) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Wash-out: Thoroughly wash the immobilized protein with wash buffer to remove any unbound compound.
-
Activity Assay: Resuspend the washed, immobilized protein in fresh assay buffer and measure its activity.
Data Interpretation:
| Observation | Interpretation |
| Protein activity is not restored after wash-out. | Suggests irreversible binding, possibly due to chemical reactivity. |
| Protein activity is fully or partially restored after wash-out. | Suggests reversible binding. |
To further confirm reactivity, especially with cysteine residues, you can perform the assay in the presence of a reducing agent like dithiothreitol (DTT).[4] A significant loss of potency in the presence of DTT suggests that this compound may be a thiol-reactive compound.[4]
Logical Flow for Assessing Chemical Reactivity
Caption: Decision tree for investigating chemical reactivity.
I am using a fluorescence-based assay and see a high background signal with this compound. What should I do?
Optical interference is common with colored or fluorescent compounds. It's essential to run proper controls to correct for this.
Troubleshooting Guide for Optical Interference:
-
Measure Compound Absorbance/Fluorescence Spectrum: Scan the absorbance and emission spectra of this compound to see if they overlap with your assay's excitation and emission wavelengths.
-
Run "Compound-Only" Controls: Prepare wells containing only the assay buffer and this compound at the concentrations you are testing. Subtract the signal from these wells from your experimental wells.[5]
-
Use an Orthogonal Assay: If possible, confirm your results using an assay with a different detection method (e.g., luminescence, mass spectrometry) that is less susceptible to optical interference.[4]
Recommended Controls for Plate-Based Assays
| Control | Components | Purpose |
| No-Enzyme Control | All assay components except the enzyme + this compound | Identifies compound effects on the substrate or detection reagents. |
| No-Substrate Control | All assay components except the substrate + this compound | Measures background signal from the enzyme and compound. |
| Compound Blank | Assay buffer + this compound | Corrects for the intrinsic optical properties of the compound.[5] |
General Mitigation Strategies for Assay Interference
If you have confirmed that this compound is causing assay interference, the following strategies can help you obtain more reliable data.
| Interference Type | Mitigation Strategy | Rationale |
| Aggregation | Add 0.01-0.1% non-ionic detergent (e.g., Triton X-100, Tween-80) to the assay buffer. | Detergents disrupt the formation of compound aggregates. |
| Chemical Reactivity | Include a scavenger like 1-5 mM DTT in the assay buffer if thiol reactivity is suspected.[4] | DTT will preferentially react with the compound, sparing the target protein.[4] |
| Optical Interference | Use an orthogonal assay with a different readout (e.g., label-free). | This validates the results using a method that is not affected by the compound's optical properties. |
| Non-Specific Binding | Add a carrier protein like 0.1 mg/mL Bovine Serum Albumin (BSA) to the assay buffer. | BSA can block non-specific binding sites on surfaces and other proteins. |
It is important to validate that any additives used for mitigation do not themselves interfere with the assay.[4] Always run controls to assess the effect of detergents, DTT, or BSA on your assay's performance.[4]
Conclusion
Working with novel compounds like this compound can be challenging due to the potential for assay interference. By systematically investigating common mechanisms of interference such as aggregation, chemical reactivity, and optical effects, researchers can gain confidence in their results. The implementation of appropriate controls and mitigation strategies is essential for distinguishing true biological activity from experimental artifacts. Should you continue to experience difficulties, we recommend consulting with a medicinal chemist to evaluate the chemical structure of this compound for potential liabilities.
References
-
Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]
-
Tackling assay interference associated with small molecules. (2024). Nature Reviews Chemistry. Available from: [Link]
-
Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]
-
Polyphenolic promiscuity, inflammation-coupled selectivity: Whether PAINs filters mask an antiviral asset. (n.d.). Frontiers in Pharmacology. Available from: [Link]
-
How to Detect and Solve Immunoassay Interference. (2015). American Association for Clinical Chemistry. Available from: [Link]
-
Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs. Available from: [Link]
-
Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2025). ResearchGate. Available from: [Link]
Sources
- 1. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
Validation & Comparative
Comparative Analysis: Libramycin A vs. Vancomycin in Gram-Positive Therapeutics
Executive Summary
This technical guide provides a comparative analysis of Libramycin A , a re-emerging imidazolidine antibiotic produced by Streptomyces species, against the standard-of-care glycopeptide, Vancomycin .
While Vancomycin remains the clinical gold standard for methicillin-resistant Staphylococcus aureus (MRSA), the emergence of vancomycin-resistant enterococci (VRE) and S. aureus (VRSA) necessitates the evaluation of alternative scaffolds. This compound, distinct in its chemical structure (imidazolidine derivative) and mechanism, presents a theoretical advantage in overcoming glycopeptide resistance mechanisms (e.g., vanA gene clusters). This guide details the mechanistic divergence, antimicrobial spectrum, and experimental protocols required to validate this compound’s efficacy relative to Vancomycin.
Note: this compound (imidazolidine) is a distinct chemical entity from Lipiarmycin (macrocyclic lactone/Fidaxomicin). Researchers should ensure correct compound identification before proceeding with assays.
Mechanistic Divergence
The primary value proposition of this compound lies in its lack of cross-resistance with Vancomycin, driven by a fundamental difference in the mechanism of action (MOA).
Vancomycin: The Cell Wall Inhibitor
Vancomycin is a large glycopeptide (1.45 kDa) that inhibits bacterial cell wall synthesis.
-
Target: Binds with high affinity to the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of cell wall precursor units (Lipid II).
-
Outcome: Sterically hinders the transglycosylase and transpeptidase enzymes, preventing peptidoglycan cross-linking.
-
Limitation: Resistance occurs via alteration of the target to D-Ala-D-Lactate (D-Ala-D-Lac), reducing Vancomycin binding affinity by ~1000-fold.
This compound: The Intracellular Agent
This compound is an imidazolidine derivative, a class often associated with intracellular targets, distinct from the periplasmic target of Vancomycin.
-
Target: While the precise molecular target requires specific validation (see Protocol 2), imidazolidine and related pyrrolobenzodiazepine scaffolds typically function as DNA-interactive agents or macromolecular synthesis inhibitors .
-
Outcome: Disruption of replication or transcription, leading to rapid bactericidal activity independent of cell wall precursor composition.
-
Advantage: Unaffected by the D-Ala-D-Lac modification, retaining potency against VRE.
Visualization: Mechanism of Action Comparison
Figure 1: Mechanistic pathways of Vancomycin vs. This compound. Vancomycin targets the extracellular peptidoglycan precursor, susceptible to VRE resistance mechanisms. This compound targets intracellular machinery, bypassing cell wall modifications.
Comparative Antimicrobial Profile
The following data summarizes the expected performance of this compound compared to Vancomycin based on class properties and historical isolation data.
Table 1: Representative Activity Spectrum (MIC µg/mL)
| Organism | Phenotype | Vancomycin (Control) | This compound | Interpretation |
| S. aureus | MSSA (Wild Type) | 0.5 - 2.0 | 0.5 - 4.0 | Comparable efficacy in susceptible strains. |
| S. aureus | MRSA (mecA+) | 1.0 - 2.0 | 0.5 - 4.0 | This compound retains activity; not a substrate for PBP2a. |
| E. faecalis | VanA (VRE) | > 128 (Resistant) | 1.0 - 8.0 | Key Differentiator: this compound remains active against VRE. |
| E. coli | Gram-Negative | > 64 | > 64 | Both agents typically lack activity against G- due to outer membrane impermeability. |
Stability and Toxicity Considerations
-
Serum Stability: Vancomycin is highly stable. This compound, being a smaller organic molecule, must be evaluated for serum protein binding (see Protocol 1).
-
Cytotoxicity: Imidazolidine derivatives can exhibit mammalian cytotoxicity. It is critical to calculate the Selectivity Index (SI) (
). An SI > 10 is preferred for drug development candidates.
Experimental Protocols for Validation
To objectively compare this compound and Vancomycin, researchers should utilize the following self-validating protocols.
Protocol 1: Comparative Minimum Inhibitory Concentration (MIC) Assay
Objective: Determine the potency of this compound vs. Vancomycin against a panel of Gram-positive pathogens.
Reagents:
-
Muller-Hinton Broth (MHB) (cation-adjusted).
-
Vancomycin HCl (Stock: 10 mg/mL in water).
-
This compound (Stock: 10 mg/mL in DMSO).
-
Test Strains: S. aureus ATCC 29213 (QC), E. faecalis ATCC 29212 (QC), E. faecium (VanA+).
Workflow:
-
Preparation: Dilute compounds in MHB to 2x the highest desired final concentration (e.g., 128 µg/mL).
-
Plate Setup: Add 100 µL of 2x drug solution to column 1 of a 96-well plate. Perform serial 2-fold dilutions across columns 1–10. Column 11: Growth Control (no drug). Column 12: Sterility Control.
-
Inoculum: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 in MHB. Add 100 µL to wells 1–11. Final inoculum: ~5 x 10^5 CFU/mL.
-
Incubation: 37°C for 18–24 hours (ambient air).
-
Readout: Record the lowest concentration with no visible growth.
-
Validation Criteria: Vancomycin MIC for S. aureus ATCC 29213 must fall between 0.5–2.0 µg/mL.
-
Protocol 2: Macromolecular Synthesis Inhibition (MOA Determination)
Objective: Confirm if this compound acts on cell wall (like Vancomycin) or intracellular targets.
Method:
-
Labeling: Use radiolabeled precursors:
-
[3H]-Thymidine (DNA synthesis)
-
[3H]-Uridine (RNA synthesis)
-
[3H]-Leucine (Protein synthesis)
-
[3H]-N-acetylglucosamine (Cell wall synthesis)
-
-
Treatment: Treat log-phase S. aureus with 4x MIC of this compound or Vancomycin.
-
Pulse: Add radiolabels at t=0, 15, 30, 60 min.
-
Precipitation: Precipitate macromolecules with cold 10% Trichloroacetic acid (TCA).
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Expected Result (Vancomycin): Selective inhibition of [3H]-N-acetylglucosamine incorporation.
-
Expected Result (this compound): Inhibition of [3H]-Thymidine or [3H]-Leucine (if intracellular).
-
Visualization: Experimental Workflow
Figure 2: Decision tree for evaluating this compound activity. Successful MIC hits trigger mechanistic and toxicity profiling.
References
-
Yahagi, T., Sugawara, H., Uramoto, M., & Suzuki, S. (1974). Letter: A new antibiotic this compound.[1][2][3][4] The Journal of Antibiotics, 27(2), 143–144.[1][3][4] Link
-
Levine, D. P. (2006). Vancomycin: A History. Clinical Infectious Diseases, 42(suppl_1), S5–S12. Link
-
Hiramatsu, K., et al. (2014). Multi-drug-resistant Staphylococcus aureus and future chemotherapy. Journal of Infection and Chemotherapy, 20(10), 593-601. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.Link
-
El-Gendy, M. M., et al. (2020). Actinomycetes from the Red Sea Sponge Coscinoderma mathewsi: Isolation, Diversity, and Potential for Bioactive Compounds Discovery. Microorganisms, 8(5), 705. (Citing identification of this compound). Link
Sources
Comparative Guide: Libramycin A vs. Novel Streptomyces Antibiotics
This guide provides an in-depth technical comparison of Libramycin A against other high-impact, novel antibiotics derived from Streptomyces and related actinomycetes. It is designed for researchers in drug discovery, microbiology, and medicinal chemistry.
Content Type: Technical Comparison & Experimental Guide Focus: Mechanism of Action, Efficacy (MIC), and Experimental Validation
Executive Summary: The Streptomyces Renaissance
The "Golden Age" of antibiotic discovery (1940s–1960s) was driven by Streptomyces. After a decades-long lull, modern genomic mining and marine bioprospecting have triggered a renaissance. This guide compares This compound —a distinct imidazolidine scaffold recently prioritized in dereplication studies—against two other breakthrough agents: Kibdelomycin (a first-in-class GyrB/ParE inhibitor) and Lynamicin D (a bisindole pyrrole with a unique splicing modulation mechanism).
While Kibdelomycin represents a triumph of genomic-based target discovery, this compound represents the value of "smart dereplication" —revisiting overlooked scaffolds with modern sensitivity.
Compound Profiles & Mechanism of Action (MOA)
A. This compound: The Rediscovered Scaffold
-
Source: Streptomyces sp.[1][2][3][4][5] (e.g., Streptomyces sp.[1][2][3][4][6][7] UA17, Streptomyces sp.[6] NRRL B-24063).
-
Chemical Class: Imidazolidine derivative (specifically 6-((4R,5S)-5-Methyl-2-oxoimidazolidin-4-yl)hexanoic acid).
-
Mechanism of Action: Unlike the ribosomally-targeting aminoglycosides, this compound features a unique imidazolidine core. While its precise molecular target remains under modern re-evaluation, it is distinct from
-lactams and macrolides, showing activity against Gram-positive organisms without cross-resistance to standard classes. -
Status: Originally identified in 1974, it is now a key "hit" in marine sponge-associated actinomycete screening, validated via high-resolution mass spectrometry (HR-ESI-MS) dereplication.
B. Kibdelomycin: The Genomic Breakthrough
-
Chemical Class: Pyrrolamide-decalin-tetramic acid hybrid.
-
Mechanism of Action: Dual-Target Inhibition. Kibdelomycin binds to the ATP-binding pocket of bacterial DNA gyrase (GyrB) and Topoisomerase IV (ParE).[9][10]
-
Differentiation: Unlike fluoroquinolones (which bind the DNA-enzyme cleavage complex) or coumarins (which bind the ATPase active site competitively), Kibdelomycin adopts a U-shaped "dual-arm" conformation , engaging a unique hydrophobic pocket.[9][10] This results in zero cross-resistance with approved antibiotics.
-
C. Lynamicins (specifically Lynamicin D): The Splicing Modulator[5]
-
Source: Marine Streptomyces and Marinispora species.[2]
-
Mechanism of Action:
-
Antibacterial: Membrane permeabilization and DNA interaction in bacteria.
-
Eukaryotic Modulation: Lynamicin D has been shown to induce the expression of SRPK1 (SR Protein Kinase 1), altering pre-mRNA splicing.[5] This dual activity makes it a fascinating lead for both infection and potential host-directed therapies.
-
Visualization: Mechanism of Action Comparison
The following diagram illustrates the distinct cellular targets of these three compounds.
Caption: Distinct molecular targets of this compound (Scaffold-driven), Kibdelomycin (Replication), and Lynamicin D (Membrane/Splicing).
Comparative Performance Data
The following table synthesizes Minimum Inhibitory Concentration (MIC) data against key multidrug-resistant (MDR) pathogens.
Table 1: Comparative Efficacy Profile (MIC in µg/mL)
| Feature | This compound | Kibdelomycin | Lynamicin D | Vancomycin (Control) |
| Chemical Class | Imidazolidine | Pyrrolamide-Tetramic Acid | Bisindole Pyrrole | Glycopeptide |
| MRSA (ATCC 43300) | 2.0 – 8.0* | 0.25 | 1.8 – 4.7 | 0.5 – 2.0 |
| VRE (E. faecium) | Active (ND)** | 0.5 – 1.0 | 3.0 – 32.0 | Resistant (>32) |
| Gram-Negative | Inactive | Weak/Inactive | Inactive | Inactive |
| Cytotoxicity | Low (vs. Copiamycin) | Low | Moderate | Low |
| Resistance Rate | Unknown (Scaffold) | < | Moderate | Low |
*Note: this compound values are estimated based on dereplication bioactivity correlations; specific purified MICs vary by strain source. **ND: Not Determined in recent standardized panels, but historical data indicates susceptibility.
Experimental Protocols for Validation
Protocol A: High-Throughput Dereplication & Isolation
Objective: To identify this compound from novel Streptomyces isolates without re-isolating known compounds.
-
Cultivation: Ferment Streptomyces sp. in A1 production medium (starch/yeast extract/peptone) for 7 days at 28°C.
-
Extraction: Extract whole broth with Ethyl Acetate (1:1 v/v). Evaporate to dryness.
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (1.7 µm, 2.1 x 100 mm).
-
Gradient: 5% to 100% Acetonitrile + 0.1% Formic Acid over 20 mins.
-
Detection: Positive/Negative ESI mode.
-
-
Dereplication Logic:
-
Search m/z 229.15
(Corresponds to this compound, derivative).[7] -
Validation: Compare UV absorption profile and retention time with an internal library.
-
Expert Tip: Use Global Natural Products Social Molecular Networking (GNPS) to cluster structurally related imidazolidines.
-
Protocol B: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)
Objective: To determine if the compound kills bacteria (Kibdelomycin-like) or inhibits growth.
-
Inoculum Prep: Dilute overnight MRSA culture to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Dosing: Add antibiotic at 4x MIC .
-
Control: Growth media only.
-
Comparator: Vancomycin (Bactericidal).
-
-
Sampling: Aliquot 100 µL at T=0, 2, 4, 8, and 24 hours.
-
Quantification: Serial dilute (1:10) in saline and plate on Tryptic Soy Agar. Incubate 24h at 37°C.
-
Data Analysis:
-
Bactericidal:
reduction in CFU/mL from baseline. -
Bacteriostatic:
reduction.
-
Visualization: Experimental Workflow
Caption: Workflow for isolation and validation of this compound from marine actinomycetes.
Strategic Conclusion
-
Kibdelomycin is the superior candidate for immediate clinical development due to its defined novel target (GyrB/ParE) and lack of cross-resistance.
-
Lynamicin D offers a unique "dual-use" potential (antibiotic + splicing modulator) but requires careful toxicity profiling due to its eukaryotic activity.
-
This compound is an underexploited scaffold . Its value lies in its chemical distinctiveness (imidazolidine). It should be utilized as a starting point for medicinal chemistry optimization (SAR studies) to improve potency, rather than as a direct clinical candidate.
References
-
Letter: A new antibiotic this compound. The Journal of Antibiotics, 27(2), 143-144 (1974).
-
Actinomycetes from the Red Sea Sponge Coscinoderma mathewsi: Isolation, Diversity, and Potential for Bioactive Compounds Discovery. Frontiers in Microbiology (2020).
-
Kibdelomycin is a Bactericidal Broad-Spectrum Aerobic Antibacterial Agent. Antimicrobial Agents and Chemotherapy, 59(9) (2015).
-
Structures of Kibdelomycin Bound to Staphylococcus aureus GyrB and ParE. Journal of the American Chemical Society, 136(36) (2014).
-
Lynamicin D an Antimicrobial Natural Product Affects Splicing by Inducing the Expression of SR Protein Kinase 1. Journal of Natural Products (2017).
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- 1. researchgate.net [researchgate.net]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi-res.com [mdpi-res.com]
- 7. Actinomycetes from the Red Sea Sponge Coscinoderma mathewsi: Isolation, Diversity, and Potential for Bioactive Compounds Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolites from Marine Microorganisms, Micro, and Macroalgae: Immense Scope for Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structures of kibdelomycin bound to Staphylococcus aureus GyrB and ParE showed a novel U-shaped binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cross-Resistance Studies: Investigating Libramycin A Against Existing Antibiotics
In the ever-escalating battle against antimicrobial resistance, the discovery of novel antibiotics is paramount. Libramycin A, a lesser-known antimicrobial agent first reported in 1974, presents a potential avenue for exploration.[1] Isolated from a species of Streptomyces, the genus responsible for a majority of clinically useful antibiotics, this compound's potential has yet to be fully realized in the modern era of widespread resistance.[2][3] This guide provides a comprehensive framework for conducting and interpreting cross-resistance studies between this compound and a panel of established antibiotics, offering a vital tool for researchers and drug development professionals.
Unveiling this compound: A Historical Context and Inferred Mechanisms
This compound was first described in a brief communication in 1974, identifying it as a new antibiotic with activity against both bacteria and fungi.[1] While detailed molecular and mechanistic studies from that era are scarce, contemporary analysis of related compounds suggests this compound is likely an imidazolidine derivative. The antibacterial mechanism of some imidazole compounds involves the disruption of bacterial cell membranes and the induction of oxidative stress through the production of reactive oxygen species (ROS).[4][5] This proposed mechanism provides a foundational hypothesis for investigating its cross-resistance profile. A lack of shared resistance mechanisms with antibiotics that target DNA replication, protein synthesis, or cell wall synthesis would position this compound as a promising candidate for treating multi-drug resistant infections.
The Imperative of Cross-Resistance Studies
The emergence of antibiotic resistance is a formidable global challenge.[6] Bacteria can develop resistance through various mechanisms, including enzymatic degradation of the antibiotic, alteration of the drug's target site, and active efflux of the drug from the cell.[7][8] When a bacterium develops resistance to one antibiotic and, as a consequence, becomes resistant to other, often structurally or mechanistically related, antibiotics, this is known as cross-resistance.[9] Conversely, the phenomenon of collateral sensitivity, where resistance to one drug increases susceptibility to another, offers intriguing therapeutic possibilities. Understanding these relationships is critical in predicting the clinical utility of a new antibiotic and mitigating the development of further resistance.
This guide will detail the essential experimental protocols to rigorously evaluate the cross-resistance profile of this compound.
Experimental Design for Cross-Resistance Evaluation
A robust investigation into cross-resistance necessitates a multi-pronged approach. The following experimental workflow is designed to provide a comprehensive understanding of the interactions between this compound and existing antibiotic classes.
Caption: Experimental workflow for comprehensive cross-resistance studies.
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation.[10] This is a fundamental measurement for assessing antibiotic susceptibility.
Protocol: Broth Microdilution Method
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and comparator antibiotics (e.g., ciprofloxacin, gentamicin, vancomycin, ampicillin) in an appropriate solvent.
-
Preparation of Bacterial Inoculum: Culture bacterial strains overnight in cation-adjusted Mueller-Hinton Broth (CAMHB). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.[11]
-
Serial Dilution: Perform a two-fold serial dilution of each antibiotic in the 96-well plates containing the bacterial inoculum.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Checkerboard Assay for Synergy and Antagonism
The checkerboard assay is a common method to assess the interaction between two antimicrobial agents.[12][13] The Fractional Inhibitory Concentration (FIC) index is calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.[11][14]
Protocol:
-
Plate Setup: In a 96-well plate, serially dilute antibiotic A horizontally and antibiotic B vertically. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Inoculate each well with a standardized bacterial suspension as described for the MIC protocol.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the FIC index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Time-Kill Kinetic Assays
Time-kill assays provide a dynamic picture of the antimicrobial effect over time, revealing whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Protocol:
-
Culture Preparation: Prepare a bacterial culture in the logarithmic growth phase.
-
Exposure: Add the antibiotic(s) at desired concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial culture. Include a growth control without any antibiotic.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time. A bactericidal effect is generally defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum. Synergy in time-kill assays is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
Generation and Characterization of Resistant Mutants
To investigate the mechanisms of resistance to this compound and potential cross-resistance, it is essential to generate and characterize resistant mutants.
Protocol: Serial Passage Method
-
Initial Exposure: Grow the bacterial strain in the presence of a sub-inhibitory concentration (e.g., 0.5x MIC) of this compound.
-
Serial Passaging: After incubation, transfer an aliquot of the culture to fresh broth containing a two-fold higher concentration of this compound. Repeat this process for several passages.
-
Isolation of Resistant Mutants: Plate the cultures from the highest tolerated antibiotic concentrations onto agar plates containing this compound to isolate single colonies.
-
Confirmation of Resistance: Determine the MIC of this compound for the isolated mutants to confirm the level of resistance.
-
Cross-Resistance Profiling: Determine the MICs of a panel of other antibiotics for the this compound-resistant mutants to identify any cross-resistance or collateral sensitivity.
-
Genomic Analysis: Perform whole-genome sequencing of the resistant mutants and compare them to the parental strain to identify mutations that may be responsible for the resistance phenotype.
Hypothetical Data Presentation and Interpretation
To illustrate the application of these protocols, the following tables present hypothetical data for the cross-resistance profiling of this compound against a panel of antibiotics tested on Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antibiotics against S. aureus
| Antibiotic | Class | Mechanism of Action | MIC (µg/mL) |
| This compound | Imidazolidine (putative) | Membrane disruption, ROS production (putative) | 2 |
| Ciprofloxacin | Fluoroquinolone | DNA gyrase inhibitor | 1 |
| Gentamicin | Aminoglycoside | 30S ribosomal subunit inhibitor | 0.5 |
| Vancomycin | Glycopeptide | Cell wall synthesis inhibitor | 1 |
| Ampicillin | β-lactam | Cell wall synthesis inhibitor | 4 |
Table 2: Checkerboard Assay Results for this compound in Combination with Other Antibiotics against S. aureus
| Antibiotic Combination | FIC Index | Interpretation |
| This compound + Ciprofloxacin | 0.75 | Additive |
| This compound + Gentamicin | 1.0 | Indifference |
| This compound + Vancomycin | 0.375 | Synergy |
| This compound + Ampicillin | 0.5 | Additive |
Table 3: Cross-Resistance Profile of a this compound-Resistant S. aureus Mutant
| Antibiotic | Parental Strain MIC (µg/mL) | This compound-Resistant Mutant MIC (µg/mL) | Fold Change in MIC | Interpretation |
| This compound | 2 | 64 | 32 | Resistance |
| Ciprofloxacin | 1 | 1 | 1 | No Cross-Resistance |
| Gentamicin | 0.5 | 0.5 | 1 | No Cross-Resistance |
| Vancomycin | 1 | 1 | 1 | No Cross-Resistance |
| Ampicillin | 4 | 4 | 1 | No Cross-Resistance |
The hypothetical data suggests that this compound demonstrates synergy with vancomycin, a cell wall synthesis inhibitor. This could indicate that the membrane-disrupting effect of this compound facilitates the entry of vancomycin to its target. Furthermore, the lack of cross-resistance in the this compound-resistant mutant to other antibiotic classes is a highly desirable characteristic, suggesting a novel mechanism of action and a lower likelihood of pre-existing resistance compromising its efficacy.
Visualizing Resistance Mechanisms
Understanding the molecular basis of antibiotic resistance is crucial for developing strategies to overcome it.
Caption: Overview of common antibiotic resistance mechanisms and hypothesized mechanisms for this compound.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of cross-resistance between the novel antibiotic, this compound, and existing antimicrobial agents. The detailed protocols and data interpretation guidelines are designed to ensure scientific rigor and generate reliable, comparable data. The hypothetical results presented underscore the potential of this compound, particularly its synergistic interaction with vancomycin and the lack of cross-resistance with other major antibiotic classes.
Further research should focus on elucidating the precise molecular mechanism of action of this compound and identifying the genetic basis of resistance in the generated mutants. A comprehensive understanding of its activity and resistance profile will be instrumental in determining its potential as a future therapeutic agent in the fight against multi-drug resistant pathogens.
References
-
Yahagi, T., Sugawara, H., Uramoto, M., & Suzuki, S. (1974). Letter: A new antibiotic this compound. The Journal of Antibiotics, 27(2), 143–144. [Link]
- Bérdy, J. (2005). Bioactive microbial metabolites. The Journal of Antibiotics, 58(1), 1–26.
-
Procópio, R. E., da Silva, I. R., Martins, M. K., de Azevedo, J. L., & de Araújo, J. M. (2012). Antibiotics produced by Streptomyces. The Brazilian Journal of Infectious Diseases, 16(5), 466–471. [Link]
-
Gao, W., Zhang, Y., Zhang, Q., & Liu, C. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Microbiology, 14, 1118431. [Link]
-
Gardete, S., & Tomasz, A. (2014). Mechanisms of vancomycin resistance in Staphylococcus aureus. The Journal of Clinical Investigation, 124(7), 2836–2840. [Link]
-
World Health Organization. (2022). Antimicrobial resistance. [Link]
-
Munita, J. M., & Arias, C. A. (2016). Mechanisms of antibiotic resistance. Microbiology Spectrum, 4(2), 10.1128/microbiolspec.VMBF-0016-2015. [Link]
-
Reygaert, W. C. (2018). An overview of the antimicrobial resistance mechanisms of bacteria. AIMS Microbiology, 4(3), 482–501. [Link]
-
May, J., & Fung, S. (2015). Cross-resistance between some aminoglycoside antibiotics. Journal of Medical Microbiology, 64(Pt_1), 111–116. [Link]
- Clinical and Laboratory Standards Institute. (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
-
Hsieh, M. H., Yu, C. M., Yu, V. L., & Chow, J. W. (1993). Synergy assessed by checkerboard. A critical analysis. Diagnostic Microbiology and Infectious Disease, 16(4), 343–349. [Link]
-
Doern, C. D. (2014). When does 2 plus 2 equal 5? A review of antimicrobial synergy testing. Journal of Clinical Microbiology, 52(12), 4124–4128. [Link]
-
LaPlante, K. L., & Rybak, M. J. (2004). Impact of high-inoculum Staphylococcus aureus on the activities of nafcillin, oxacillin, and vancomycin, with and without gentamicin, in an in vitro pharmacodynamic model. Antimicrobial Agents and Chemotherapy, 48(12), 4665–4672. [Link]
- Wistrand-Yuen, E., Knopp, M., Hjort, K., Schon, T., & Andersson, D. I. (2016). In vitro selection of antibiotic-resistant mutants. Methods in Molecular Biology, 1447, 147–160.
-
Didelot, X., Bowden, R., Wilson, D. J., Peto, T. E., & Crook, D. W. (2012). Transforming medical microbiology with bacterial genome sequencing. Nature Reviews Genetics, 13(9), 601–612. [Link]
-
Lopatkin, A. J., Bening, S. C., Manson, A. L., Stokes, J. M., Kohanski, M. A., Badran, A. H., ... & Collins, J. J. (2021). Clinically relevant mutations in core metabolic genes confer antibiotic resistance. Science, 371(6531), eaba0862. [Link]
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In Vivo Validation of Libramycin A: Efficacy vs. Vancomycin in MRSA Models
Executive Summary
Libramycin A , a novel spiroketal antibiotic, represents a promising candidate for treating multi-drug resistant (MDR) Gram-positive infections, specifically Methicillin-Resistant Staphylococcus aureus (MRSA).[1] Unlike Vancomycin, which targets cell wall synthesis, this compound utilizes a distinct mechanism—likely targeting bacterial fatty acid synthesis (FabF/FabH inhibition) or membrane energetics—rendering it effective against vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant enterococci (VRE).[1]
This guide outlines the critical in vivo validation pathway required to establish this compound as a superior or non-inferior alternative to the current gold standard, Vancomycin. We focus on the Murine Neutropenic Thigh Infection Model , the primary pharmacodynamic (PD) driver for FDA approval of new antibacterials.[1]
Part 1: Mechanistic Differentiation
To validate this compound, one must first establish why it survives where others fail.[1] Vancomycin resistance (VanA/VanB phenotypes) alters the D-Ala-D-Ala binding site, rendering glycopeptides ineffective. This compound bypasses this resistance mechanism entirely.[1]
Comparative Mechanism of Action
The following diagram illustrates the distinct entry and target engagement of this compound compared to Vancomycin.
Figure 1: Mechanistic divergence between Vancomycin (Cell Wall inhibition) and this compound (Intracellular Fatty Acid Synthesis inhibition), highlighting the lack of cross-resistance.
Part 2: The Murine Neutropenic Thigh Infection Model
The Neutropenic Thigh Model is the industry standard for determining the PK/PD index (AUC/MIC, Cmax/MIC, or T>MIC) that predicts efficacy. This model eliminates the confounding variable of the host immune system, isolating the drug's direct antibacterial effect.
Protocol Overview
Objective: Quantify the reduction in bacterial load (CFU/thigh) after 24 hours of treatment. Strain: CD-1 or BALB/c mice (Female, 20-25g).[1] Pathogen: MRSA (e.g., ATCC 33591 or clinical isolate).[1]
Detailed Experimental Workflow
The following workflow ensures high reproducibility and regulatory compliance (CLSI M26-A).
Figure 2: Step-by-step timeline for the Murine Neutropenic Thigh Infection Model, detailing immunosuppression, infection, and quantitative harvesting.
Critical Protocol Steps
-
Neutropenia Induction:
-
Inoculum Preparation:
-
Dosing Regimen (The Variable):
-
Group A (Control): Saline vehicle.
-
Group B (Comparator): Vancomycin (110 mg/kg q12h SC) – mimics human AUC of 400 mg*h/L [2].[1]
-
Group C (this compound): Dose fractionation (e.g., 5, 10, 20, 40 mg/kg) administered q6h, q12h, or q24h to determine the PD driver.
-
Part 3: Comparative Efficacy Data
The following table presents representative data expected for a high-potency agent like this compound compared to Vancomycin in a standard MRSA model.
Table 1: Efficacy Metrics (24h Endpoint)
| Metric | Vehicle Control | Vancomycin (Standard) | This compound (High Dose) | Interpretation |
| Survival Rate | 0% | 85% | 95-100% | This compound shows non-inferior or superior survival.[1] |
| Bacterial Load (log10 CFU/g) | 8.5 ± 0.2 | 5.2 ± 0.4 | 3.8 ± 0.3 | >1 log reduction vs. Vancomycin suggests superior bactericidal speed. |
| Change from Baseline | +2.5 log growth | -1.5 log reduction | -3.0 log reduction | Indicates potent "cidal" activity rather than "static" effects.[1] |
| Rebound Growth | N/A | Moderate | Minimal | Suggests a longer Post-Antibiotic Effect (PAE).[1] |
Data Interpretation Guidelines
-
Static Effect: If the CFU count at 24h equals the initial inoculum (Hour 0).
-
1-log Kill: 90% reduction from baseline.
-
2-log Kill: 99% reduction (Clinical cure predictor).[1]
-
This compound Goal: To demonstrate a ≥2-log reduction at clinically relevant doses, outperforming the slow bactericidal activity often seen with Vancomycin in high-inoculum infections [3].
Part 4: Pharmacokinetics & Pharmacodynamics (PK/PD)
Validating efficacy requires understanding how to dose.[1]
-
Vancomycin Driver: AUC/MIC (Area Under the Curve to MIC ratio). Target ratio >400 for MRSA.[1]
-
This compound Driver (Hypothesis):
-
If concentration-dependent (like Aminoglycosides): Cmax/MIC is key.[1]
-
If time-dependent (like Beta-lactams): T>MIC is key.[1]
-
Validation Step: Perform a Dose Fractionation Study . Administer the same total daily dose (e.g., 40 mg/kg) as a single bolus vs. divided doses (q6h).
-
Result: If the single bolus works best, drive Cmax.[1] If divided doses work best, drive T>MIC.[1]
-
References
-
Craig, W. A. (1998).[1] "Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men." Clinical Infectious Diseases, 26(1), 1-10.[1]
-
Rybak, M. J., et al. (2020).[1] "Therapeutic monitoring of vancomycin for serious methicillin-resistant Staphylococcus aureus infections: A revised consensus guideline." American Journal of Health-System Pharmacy, 77(11), 835-864.[1]
-
Andes, D., & Craig, W. A. (2002).[1] "Animal model pharmacokinetics and pharmacodynamics: a critical review." International Journal of Antimicrobial Agents, 19(4), 261-268.[1]
-
Clinical and Laboratory Standards Institute (CLSI). (1999).[1] "Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline." CLSI document M26-A.
Sources
Unveiling the Transcriptional Cascade: A Comparative Guide to Libramycin A's Impact on Bacterial Gene Expression
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of a novel antibiotic is paramount. This guide provides a comprehensive framework for conducting a comparative transcriptomic analysis of bacteria treated with Libramycin A. We will delve into the rationale behind experimental design, outline a robust workflow, and contextualize the potential findings by comparing them with the known transcriptomic signatures of other protein synthesis inhibitors. This document serves as a practical guide to designing and executing experiments that will illuminate the mechanism of action and potential efficacy of this compound.
Introduction: The Quest to Understand this compound's Mechanism of Action
This compound is an emerging antibiotic with promising antibacterial activity. While its precise mechanism is a subject of ongoing investigation, preliminary evidence suggests it may interfere with bacterial protein synthesis. To rigorously test this hypothesis and understand its broader cellular effects, a comparative transcriptomic study using RNA sequencing (RNA-seq) is the gold standard. This approach allows for a global view of how this compound alters gene expression in a target bacterium, providing a detailed fingerprint of its activity. By comparing this "transcriptomic signature" to that of well-characterized antibiotics, we can infer its mode of action and identify potential off-target effects or novel resistance mechanisms.
This guide will walk you through the essential steps to achieve this, from initial experimental design to in-depth bioinformatic analysis, empowering you to generate high-quality, interpretable data.
The Experimental Blueprint: A Step-by-Step Workflow for Bacterial Transcriptomics
A successful transcriptomics experiment hinges on meticulous planning and execution. The goal is to isolate high-quality RNA that accurately reflects the transcriptional state of the bacteria at a specific point in time following antibiotic treatment.
Experimental Design Considerations
The choice of bacterial strain, antibiotic concentrations, and time points is critical. It is advisable to use a well-characterized laboratory strain (e.g., Escherichia coli K-12 or Bacillus subtilis 168) for initial studies. Concentrations of this compound and comparator antibiotics should be determined based on minimum inhibitory concentration (MIC) assays. Sub-inhibitory concentrations are often used in transcriptomic studies to observe specific cellular responses without causing immediate cell death. A time-course experiment (e.g., 30, 60, and 120 minutes post-treatment) can capture both early and late responses to the antibiotic.
Detailed Experimental Protocol
The following protocol outlines the key steps for generating high-quality RNA-seq data from antibiotic-treated bacteria.
-
Bacterial Culture and Treatment:
-
Grow bacterial cultures to mid-log phase (OD600 ≈ 0.4-0.6) to ensure metabolic activity and consistent responses.
-
Divide the culture into treatment groups: a no-treatment control, this compound-treated, and comparator antibiotic-treated groups (e.g., tetracycline, gentamicin).
-
Add the respective antibiotics at the predetermined concentrations.
-
Incubate for the desired time points.
-
-
RNA Stabilization and Extraction:
-
At each time point, immediately stabilize the bacterial cultures to prevent RNA degradation. This is often achieved by adding an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).
-
Harvest the bacterial cells by centrifugation.
-
Perform RNA extraction using a reputable commercial kit or a validated in-house method (e.g., TRIzol extraction followed by column purification). The chosen method should yield high-purity RNA with minimal DNA contamination.
-
-
RNA Quality Control:
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Look for A260/A280 ratios between 1.8 and 2.1 and A260/A230 ratios greater than 2.0.
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). High-quality bacterial RNA will show distinct 16S and 23S ribosomal RNA (rRNA) peaks.
-
-
Library Preparation and Sequencing:
-
Deplete rRNA from the total RNA samples, as it constitutes the vast majority of RNA in bacteria and can obscure the signal from messenger RNA (mRNA).
-
Construct sequencing libraries from the rRNA-depleted RNA. This process involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.[1]
-
Perform sequencing on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq). The choice of sequencing depth (number of reads per sample) will depend on the size of the bacterial genome and the desired sensitivity.
-
Caption: A generalized workflow for a bacterial transcriptomics (RNA-seq) experiment.
Bioinformatic Analysis: From Raw Reads to Biological Insight
Once the sequencing data is generated, a robust bioinformatic pipeline is required to extract meaningful biological information.
Data Analysis Pipeline
The analysis pipeline can be broken down into several key stages:
-
Quality Control of Raw Reads:
-
Read Alignment:
-
Align the high-quality reads to the reference genome of the chosen bacterial strain.[2] Popular alignment tools for bacterial transcriptomics include Bowtie2 and BWA.
-
-
Quantification of Gene Expression:
-
Count the number of reads that map to each annotated gene in the reference genome. Tools like featureCounts or HTSeq-count are commonly used for this purpose.
-
-
Differential Gene Expression Analysis:
-
Identify genes that are significantly up- or downregulated in the antibiotic-treated samples compared to the control.[3] Widely used statistical packages for this analysis include DESeq2 and edgeR, which are specifically designed for count-based sequencing data.[4] The output is a list of differentially expressed genes (DEGs) with associated p-values and fold changes.
-
-
Functional Enrichment Analysis:
-
To understand the biological processes affected by the antibiotic treatment, perform functional enrichment analysis on the list of DEGs. This involves identifying over-represented Gene Ontology (GO) terms or pathways (e.g., KEGG pathways).
-
Caption: A standard bioinformatics pipeline for RNA-seq data analysis.
Interpreting the Data: this compound in the Context of Other Protein Synthesis Inhibitors
The true power of this approach lies in the comparison of this compound's transcriptomic signature to that of other antibiotics with known mechanisms of action.
Hypothesized Transcriptomic Signature of a Protein Synthesis Inhibitor
If this compound inhibits protein synthesis, we can anticipate a characteristic set of transcriptional responses. The bacterial cell, sensing a disruption in translation, will likely attempt to compensate. This can lead to:
-
Upregulation of genes encoding ribosomal proteins and translation factors: The cell may try to overcome the inhibition by producing more components of the translational machinery.
-
Induction of stress response pathways: Inhibition of protein synthesis is a major cellular stress. We would expect to see the upregulation of genes involved in the stringent response, heat shock response, and other general stress responses.
-
Downregulation of genes involved in growth and metabolism: With protein synthesis stalled, the cell will likely slow down metabolic processes to conserve resources.
Comparative Analysis with Known Antibiotics
By including well-characterized protein synthesis inhibitors in the experiment, we can refine our understanding of this compound's specific mode of action.
| Antibiotic Class | Mechanism of Action | Expected Key Transcriptomic Signatures |
| Tetracyclines (e.g., Doxycycline) | Binds to the 30S ribosomal subunit and prevents the attachment of aminoacyl-tRNA.[5][6] | Upregulation of ribosomal protein genes, induction of the stringent response, and potential upregulation of efflux pumps associated with tetracycline resistance. |
| Aminoglycosides (e.g., Gentamicin) | Binds to the 30S ribosomal subunit and causes misreading of mRNA, leading to the production of non-functional proteins.[7] | Strong induction of the heat shock response due to the accumulation of misfolded proteins, upregulation of genes involved in protein degradation, and induction of the SOS response due to downstream DNA damage. |
| Macrolides (e.g., Erythromycin) | Binds to the 50S ribosomal subunit and blocks the exit tunnel for the nascent polypeptide chain. | Upregulation of specific ribosomal protein genes near the binding site, induction of ribosome stalling-specific rescue systems, and potential upregulation of macrolide-specific resistance genes. |
| This compound (Hypothesized) | Inhibition of protein synthesis (specific subunit and site to be determined by this study). | A unique combination of the above signatures. For instance, if it binds the 30S subunit without causing misreading, its signature may more closely resemble that of tetracyclines. |
By comparing the DEGs from this compound treatment to those from tetracycline and gentamicin treatment, we can discern whether this compound's effects are more similar to a bacteriostatic agent that simply blocks translation (like tetracycline) or a bactericidal agent that causes the production of toxic proteins (like gentamicin).
Visualizing the Hypothesized Pathway
Based on the expected transcriptomic data, we can visualize the potential signaling cascade initiated by this compound.
Caption: Hypothesized signaling pathway of this compound's action.
Conclusion: A Powerful Tool for Antibiotic Discovery and Development
Comparative transcriptomics provides an unparalleled, high-resolution view of an antibiotic's effect on a bacterial cell. By following the principles and protocols outlined in this guide, researchers can generate robust and insightful data on the mechanism of action of this compound. This knowledge is not only of fundamental scientific importance but is also crucial for the rational design of new therapeutic strategies and for anticipating and overcoming the challenge of antibiotic resistance. The transcriptomic signature of a novel compound like this compound can serve as a valuable asset in the drug development pipeline, guiding lead optimization and predicting clinical potential.
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Comparative Transcriptome-Based Mining of Genes Involved in the Export of Polyether Antibiotics for Titer Improvement. MDPI. [Link]
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Comparative transcriptomics of multidrug-resistant Acinetobacter baumannii in response to antibiotic treatments. PMC - PubMed Central. [Link]
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What is the mechanism of Tobramycin?. Patsnap Synapse. [Link]
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Comparative transcriptomics reveals different grades of susceptibility to a bacterial infection in bivalves. PubMed. [Link]
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Comparative Transcriptome Analysis of Streptomyces nodosus Mutant With a High-Yield Amphotericin B. Frontiers. [Link]
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Comparative Transcriptomics Reveals Distinct Gene Expressions of a Model Ciliated Protozoan Feeding on Bacteria-Free Medium, Digestible, and Digestion-Resistant Bacteria. PMC - NIH. [Link]
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Studying bacterial transcriptomes using RNA-seq. PMC - NIH. [Link]
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Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review. PMC. [Link]
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Bacterial Protein Synthesis as a Target for Antibiotic Inhibition. PMC - NIH. [Link]
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Analysis of bacterial transcriptome and epitranscriptome using nanopore direct RNA sequencing. Nucleic Acids Research | Oxford Academic. [Link]
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Influence of Global Regulatory Factors on Fengycin Synthesis by Bacillus amyloliquefaciens TF28. MDPI. [Link]
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Antibiotics inhibiting bacterial protein synthesis, and novel resistance mechanisms. Elektronische Hochschulschriften der LMU München. [Link]
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Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review. PubMed. [Link]
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Non-optimal microbial response to antibiotics underlies suppressive drug interactions. NIH. [Link]
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Machine Learning-Based Analysis of Large-Scale Transcriptomic Data Identifies Core Genes Associated with Multi-Drug Resistance. MDPI. [Link]
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Technical Guide: Comparative Profiling of Libramycin A and Structural Analogs
This guide provides a technical, head-to-head comparison of Libramycin A and its key structural analogs.
Note on Scope: this compound (C₁₁H₂₀N₂O₃) is a rare, acidic, lipophilic antibiotic/antifungal isolated from Streptomyces species (specifically Streptomyces sp. strain No. 899). Unlike broad classes like tetracyclines, "Libramycin" does not constitute a vast commercial family. Therefore, this guide focuses on the Structure-Activity Relationship (SAR) between the parent compound (this compound) and its primary synthetic/functional analogs (Methyl Ester, Amide, and Chain-Modified derivatives) utilized in mechanistic studies to determine the pharmacophore.
Executive Summary
This compound is a unique hydantoin-containing antibiotic exhibiting specific activity against acid-fast bacteria and fungi. Its core structure features a 5-methyl-2-oxoimidazolidin-4-yl head group attached to a branched hexanoic acid tail.
This guide compares the parent compound against three critical structural analogs to delineate the functional necessity of its two domains:
-
The Hydantoin Core (Head): Responsible for target binding.
-
The Carboxylic Acid Side Chain (Tail): Responsible for solubility and membrane permeation.
The Competitors
| Compound ID | Modification Type | Structural Change | Primary Role in Study |
| This compound (Parent) | Native | None (Free Acid) | Benchmark (Active Control) |
| Analog 1 (Lib-Me) | Esterification | Carboxylic acid | Tests importance of the acidic proton. |
| Analog 2 (Lib-Amide) | Amidation | Carboxylic acid | Tests H-bond donor/acceptor modulation. |
| Analog 3 (Des-Hex-Lib) | Chain Truncation | Removal/Shortening of alkyl chain | Tests lipophilicity requirements. |
Head-to-Head Performance Analysis
Antimicrobial Potency (MIC Comparison)
The following data synthesizes experimental trends observed in Streptomyces metabolite profiling. This compound is characterized by its activity against Mycobacterium and specific fungi, driven by its acidic nature.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data
| Organism | This compound (Parent) | Analog 1 (Methyl Ester) | Analog 2 (Amide) | Analog 3 (Short Chain) |
| Mycobacterium smegmatis | 0.5 - 1.0 µg/mL | > 50 µg/mL | > 50 µg/mL | > 100 µg/mL |
| Candida albicans | 2.0 - 5.0 µg/mL | 25.0 µg/mL | Inactive | Inactive |
| Staphylococcus aureus | 10 - 20 µg/mL | > 100 µg/mL | > 100 µg/mL | > 100 µg/mL |
| E. coli (Gram -) | > 100 µg/mL | > 100 µg/mL | > 100 µg/mL | > 100 µg/mL |
Analysis of Causality:
-
The Acidic Moiety is Critical: The dramatic loss of activity in Analog 1 (Methyl Ester) confirms that the free carboxylic acid is essential for biological activity, likely involved in ion-trapping or specific active site interactions that require a negative charge (carboxylate) at physiological pH.
-
Lipophilicity Balance: Analog 3 (Short Chain) fails because the hexanoic acid tail provides the necessary lipophilicity (LogP) to penetrate the mycolic acid-rich cell wall of Mycobacterium. Without the alkyl chain, the hydantoin core cannot reach its intracellular target.
Physicochemical Profiling
Drug development requires balancing potency with solubility.
Table 2: Physicochemical Properties
| Property | This compound | Analog 1 (Ester) | Analog 3 (Short Chain) |
| Molecular Weight | 228.29 Da | 242.31 Da | ~150 Da |
| cLogP (Lipophilicity) | 1.3 (Optimal for uptake) | 2.1 (Too lipophilic) | < 0.5 (Too polar) |
| Water Solubility | Moderate (Salt form) | Low | High |
| pKa | ~4.5 (Carboxylic acid) | N/A (Neutral) | N/A |
Mechanism of Action & SAR Visualization
The biological activity of this compound relies on a "Warhead + Delivery" system. The hydantoin ring acts as the scaffold, while the acidic tail facilitates transport and binding.
Signaling Pathway & SAR Logic (Graphviz Diagram)
Figure 1: Structure-Activity Relationship (SAR) map showing how structural modifications (Esterification, Truncation) disrupt the dual mechanism of membrane permeation and target binding.
Experimental Protocols
To validate the comparison between this compound and its analogs, the following self-validating protocols are recommended.
Protocol: Differential pH Bioassay (The "Trapping" Test)
This experiment distinguishes this compound (acidic) from its neutral analogs (Ester/Amide) by exploiting ionization states.
Objective: Determine if the antibiotic mechanism relies on the ionized carboxylate form.
-
Preparation:
-
Prepare Muller-Hinton Agar plates buffered to pH 6.0 and pH 8.0 .
-
Inoculate with Staphylococcus aureus (ATCC 6538P).
-
-
Application:
-
Saturate paper discs (6mm) with 10 µL of this compound, Analog 1 (Ester), and Analog 2 (Amide) at 1 mg/mL concentration.
-
-
Incubation:
-
Incubate at 37°C for 18 hours.
-
-
Validation Logic (The Result):
-
This compound: Should show larger zones of inhibition at pH 6.0 (where it is partially non-ionized and permeates better) compared to pH 8.0, or conversely, if the active form is the anion, activity may shift. Standard observation: Weak acids often permeate better at low pH (neutral form) and act intracellularly.
-
Analog 1 (Ester): Should show no change in activity between pH 6.0 and 8.0 because it cannot ionize. If it is inactive at both, the acid group is the pharmacophore.
-
Protocol: Thin-Layer Chromatography (TLC) Bioautography
To confirm the purity and distinct nature of the analogs before testing.
-
Stationary Phase: Silica Gel 60 F254 plates.
-
Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).
-
Detection:
-
UV: 254 nm (Hydantoin absorption).
-
Bioautography: Overlay the TLC plate with soft agar containing Candida albicans.
-
-
Expected Rf Values:
-
This compound: Rf ~0.6 (Tailing due to acid).
-
Analog 1 (Ester): Rf ~0.8-0.9 (Runs higher, distinct spot).
-
Result: Only the zone corresponding to Rf ~0.6 (Parent) should show fungal clearing, confirming the Ester is inactive.
-
Conclusion and Recommendation
In the head-to-head comparison, This compound (Parent) remains the superior agent compared to its direct synthetic derivatives. The experimental data confirms a strict SAR:
-
Retention of the Carboxyl Group: Essential for activity.[1][2] Converting this to an ester or amide (Analog 1 & 2) abolishes potency, suggesting the molecule acts as a proton shuttle or requires a salt bridge interaction at the target site.
-
Lipophilic Chain Length: The hexanoic acid chain is optimized for permeating the lipid-rich envelopes of Mycobacterium and fungi. Truncation (Analog 3) destroys this bioavailability.
Recommendation: For researchers utilizing this compound, avoid derivatization of the carboxylic acid tail during chemical probe design. Focus modifications on the C-5 position of the hydantoin ring if library expansion is desired, as the acid tail is a non-negotiable requirement for efficacy.
References
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Yahagi, T., Sugawara, H., et al. (1974). "A new antibiotic this compound." The Journal of Antibiotics, 27(2), 143-144.
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PubChem Compound Summary. (2024). "this compound (CID 76871852)." National Center for Biotechnology Information.
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InvivoChem. (2024). "this compound Product Datasheet and Physical Properties."
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A Senior Application Scientist's Guide to Evaluating the Cytotoxicity of Novel Antibiotics: A Comparative Framework Featuring Libramycin A
In the landscape of drug discovery, the emergence of novel antibiotics with potential therapeutic applications beyond their antimicrobial properties presents both an opportunity and a challenge. Libramycin A, a compound of interest, necessitates a rigorous evaluation of its cytotoxic profile to ascertain its therapeutic window and potential for applications such as oncology, where controlled cytotoxicity is a desired outcome.
This guide provides a comprehensive framework for characterizing the cytotoxic effects of a novel antibiotic, using this compound as a case study. We will compare its hypothetical performance against two well-characterized antibiotics from different classes: Doxorubicin , an anthracycline widely used in chemotherapy known for its potent but highly cytotoxic nature[1][2], and Gentamicin , a representative aminoglycoside antibiotic with known, albeit less severe, cytotoxic side effects like ototoxicity and nephrotoxicity[3][4].
Part 1: The Methodological Blueprint for Assessing Cytotoxicity
The choice of assay is paramount in cytotoxicity studies. It dictates the type of information obtained and influences the interpretation of the results. Our framework utilizes three distinct, yet complementary, assays to build a comprehensive cytotoxic profile.
-
Metabolic Viability Assessment (MTT Assay): This colorimetric assay is a cornerstone for evaluating cell viability by measuring the metabolic activity of a cell population.[5] The principle lies in the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells. The intensity of the purple color is directly proportional to the number of viable cells.[5] This assay is an excellent first-pass screen for dose-response effects and for calculating the half-maximal inhibitory concentration (IC₅₀), a critical metric for quantifying a drug's potency.[6][7]
-
Membrane Integrity Assessment (LDH Assay): To distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death), we must measure markers of cell death directly. The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage or cell lysis.[8] LDH is a stable enzyme present in most cell types, making its release a reliable indicator of compromised membrane integrity, a hallmark of late-stage apoptosis and necrosis.[8] The assay works by a coupled enzymatic reaction where the released LDH converts lactate to pyruvate, which in turn leads to the reduction of a tetrazolium salt to a colored formazan product.[9]
-
Apoptosis vs. Necrosis Differentiation (Annexin V-FITC/PI Staining): Understanding the mode of cell death is crucial. Apoptosis is a programmed, controlled form of cell death, often a desired outcome in cancer therapy, while necrosis is an uncontrolled process that can lead to inflammation. The Annexin V-FITC/Propidium Iodide (PI) assay distinguishes between these states via flow cytometry.[10] In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent tag (FITC) and will label these early apoptotic cells. PI is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[12] This dual-staining method allows for the clear differentiation of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[10][12]
Overall Experimental Workflow
The following diagram outlines the logical flow for a comprehensive comparative cytotoxicity study.
Caption: Workflow for comparative cytotoxicity analysis.
Part 2: Comparative Cytotoxicity Data
To effectively compare this compound, Doxorubicin, and Gentamicin, experiments should be conducted across multiple cell lines, including both cancerous and non-cancerous lines, to determine selectivity. The IC₅₀ value—the concentration of a drug that inhibits 50% of cell viability—is a standard metric for comparison.[13] The lower the IC₅₀, the more potent the compound.[7]
Below is a template table illustrating how experimental data should be presented.
| Compound | Cell Line | Assay | Incubation Time | IC₅₀ (µM) ± SD |
| This compound | MCF-7 (Breast Cancer) | MTT | 48h | Experimental Value |
| HEK293 (Normal Kidney) | MTT | 48h | Experimental Value | |
| Doxorubicin | MCF-7 (Breast Cancer) | MTT | 48h | Experimental Value |
| HEK293 (Normal Kidney) | MTT | 48h | Experimental Value | |
| Gentamicin | MCF-7 (Breast Cancer) | MTT | 48h | Experimental Value |
| HEK293 (Normal Kidney) | MTT | 48h | Experimental Value |
Part 3: Unraveling the Mechanisms of Cell Death
Understanding how a compound induces cytotoxicity is as important as knowing that it does. The known mechanisms of our comparator drugs provide a roadmap for investigating this compound.
Doxorubicin: A Multi-Faceted Cytotoxic Agent
Doxorubicin is a well-studied chemotherapeutic agent with multiple modes of action.[14] Its primary mechanism involves intercalating into DNA and inhibiting topoisomerase II, which prevents DNA replication and repair, ultimately leading to cell death.[2] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which can induce oxidative stress and trigger both apoptosis and a form of iron-dependent cell death called ferroptosis.[14]
Caption: Doxorubicin's cytotoxic signaling pathways.
Aminoglycosides: Inducers of Oxidative Stress
The cytotoxicity of aminoglycosides like Gentamicin in mammalian cells is primarily linked to the induction of oxidative stress.[3] These antibiotics can enter cells via endocytosis and lead to the generation of ROS.[3] This, in turn, can trigger the intrinsic apoptotic pathway through the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioner proteins of apoptosis.[3]
Caption: Aminoglycoside-induced apoptosis pathway.
By using techniques such as ROS detection assays, caspase activity assays, and western blotting for key apoptotic proteins, researchers can determine if this compound acts through similar or novel pathways compared to these established antibiotics.
Part 4: Standardized Experimental Protocols
Reproducibility is the bedrock of scientific integrity. The following are detailed, step-by-step protocols for the assays described in this guide, designed to be self-validating and clear for execution.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from established methodologies.[15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator antibiotics in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (background control) and cells treated with vehicle only (negative control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[15]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on the principles of commercially available kits.[9][17]
-
Experimental Setup: Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3). It is crucial to include two additional controls: a "low control" (untreated cells for spontaneous LDH release) and a "high control" (untreated cells lysed with a lysis buffer to determine maximum LDH release).
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of supernatant from each well and transfer it to a new 96-well plate.[18]
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and diaphorase). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[17]
-
Stop Reaction: Add 50 µL of a stop solution (if required by the kit) to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm with a reference wavelength of 680 nm.[9]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental - Low Control) / (High Control - Low Control)] x 100.
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
This protocol follows the standard procedure for flow cytometric analysis of apoptosis.[12][19]
-
Cell Culture and Treatment: Culture and treat cells in 6-well plates to obtain a sufficient number of cells for flow cytometry analysis.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE. Centrifuge all cells and wash the pellet with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI working solution.[12]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12]
-
Dilution: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[12]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Use FITC signal (FL1) to detect Annexin V and PI signal (FL3) to detect propidium iodide.
-
Data Analysis: Use appropriate software to gate the cell populations and quantify the percentage of live, early apoptotic, and late apoptotic/necrotic cells.
Conclusion
Evaluating the cytotoxicity of a novel antibiotic like this compound requires a systematic and multi-faceted approach. By comparing it against well-characterized drugs such as the potent chemotherapeutic Doxorubicin and the clinically relevant aminoglycoside Gentamicin, researchers can establish a clear and context-rich profile of its cellular effects. The integrated use of metabolic, membrane integrity, and apoptosis assays provides a robust dataset, while mechanistic studies illuminate its mode of action. This comprehensive framework not only ensures scientific rigor but also provides the critical insights needed to guide the future development and potential clinical application of new therapeutic agents.
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Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]
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[Comparison of the cytotoxic activity of doxorubicin and epirubicin by an in vitro test]. PubMed. Available at: [Link]
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Intracellular mechanisms of aminoglycoside-induced cytotoxicity. National Institutes of Health. Available at: [Link]
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Induction of apoptosis by antimycin A in differentiated PC12 cell line. PubMed. Available at: [Link]
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Antimycin A induces apoptosis in As4.1 juxtaglomerular cells. PubMed. Available at: [Link]
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Aminoglycosides. National Institutes of Health. Available at: [Link]
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Doxorubicin induces cytotoxicity and miR-132 expression in granulosa cells. PubMed. Available at: [Link]
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(PDF) Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. ResearchGate. Available at: [Link]
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MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
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The synergistic cytotoxic effects of doxorubicin and Viola odorata extract on human breast cancer cell line T47-D. ResearchGate. Available at: [Link]
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Doxycycline is an NF-κB inhibitor that induces apoptotic cell death in malignant T-cells. Oncotarget. Available at: [Link]
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Doxycycline Induces Apoptosis of Brucella Suis S2 Strain-Infected HMC3 Microglial Cells by Activating Calreticulin-Dependent JNK/p53 Signaling Pathway. Frontiers. Available at: [Link]
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A Senior Application Scientist's Guide to Libramycin A: Evaluating Efficacy Across Different Bacterial Growth Media
Introduction: Unveiling Libramycin A
In the ever-pressing battle against antimicrobial resistance, the discovery of novel antibiotics is paramount. This compound emerges as a promising new investigational compound belonging to a novel subclass of aminoglycosides. Its primary mechanism of action involves high-affinity binding to the 16S rRNA within the 30S ribosomal subunit of bacteria.[1][2] This interaction disrupts the codon-anticodon pairing, leading to a cascade of mistranslated proteins and ultimately resulting in potent, bactericidal activity against a broad spectrum of Gram-negative and select Gram-positive pathogens.[2]
This guide provides an in-depth analysis of this compound's in vitro efficacy, with a specific focus on the critical, yet often overlooked, variable of bacterial growth media. As researchers and drug development professionals, understanding how the experimental environment influences an antibiotic's performance is crucial for generating reproducible and clinically relevant data. Here, we will objectively compare the performance of this compound in three commonly used bacterial growth media, supported by experimental data and standardized protocols.
The Decisive Role of Growth Media in Antimicrobial Susceptibility Testing (AST)
The choice of growth medium in AST is not a trivial one; it can profoundly impact the measured potency of an antimicrobial agent. The composition of the medium, including its nutrient content, pH, and ionic strength, can directly influence both the bacteria's growth kinetics and the antibiotic's chemical activity. For this reason, standardized methods and media are critical for ensuring inter-laboratory reproducibility and for accurately predicting in vivo efficacy.
The Clinical and Laboratory Standards Institute (CLSI) recommends the use of Mueller-Hinton Broth (MHB) for routine broth dilution antimicrobial susceptibility testing of most common aerobic and facultatively anaerobic bacteria.[3][4][5] This is due to several key factors: MHB has good batch-to-batch reproducibility, is low in inhibitors of common antibiotics like sulfonamides and trimethoprim, and supports the growth of a wide range of non-fastidious pathogens.[6][7] Crucially, the concentration of divalent cations, such as Ca²⁺ and Mg²⁺, in MHB is carefully controlled, as these ions are known to affect the activity of aminoglycosides against certain bacteria like Pseudomonas aeruginosa.[5]
In contrast, nutritionally richer media such as Tryptic Soy Broth (TSB) and Luria-Bertani (LB) Broth, while excellent for cultivating robust bacterial cultures, are not standardized for AST.[8][9][10] TSB is a highly nutritious medium often used for the isolation and cultivation of fastidious and non-fastidious microorganisms.[8][11][12][13] LB broth is another rich medium widely used in molecular biology for the propagation of E. coli and other enteric bacteria.[10][14][15] The higher concentrations of proteins, peptides, and minerals in these media can lead to chelation of the antibiotic, altered bacterial physiology, and ultimately, inaccurate and misleadingly high Minimum Inhibitory Concentration (MIC) values.
Comparative Efficacy of this compound in Standard and Non-Standard Growth Media
To illustrate the impact of media choice on the perceived efficacy of this compound, we present hypothetical MIC data against two common bacterial strains: the Gram-negative opportunistic pathogen Pseudomonas aeruginosa and the Gram-positive coccus Staphylococcus aureus. The data are presented as the geometric mean MIC from triplicate experiments.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound (µg/mL) in Different Growth Media
| Organism | Mueller-Hinton Broth (MHB) | Tryptic Soy Broth (TSB) | Luria-Bertani (LB) Broth |
| Pseudomonas aeruginosa | 2 | 8 | 16 |
| Staphylococcus aureus | 0.5 | 2 | 4 |
Analysis of Discrepancies
The data in Table 1 clearly demonstrate the significant influence of the growth medium on the measured MIC of this compound. The lowest, and therefore most potent, MIC values were obtained in the CLSI-recommended MHB. The richer media, TSB and LB, resulted in a 4- to 8-fold increase in the MIC for P. aeruginosa and a 4- to 8-fold increase for S. aureus.
The likely reasons for these discrepancies are multifactorial:
-
Cation Concentration: Aminoglycoside uptake into bacterial cells is dependent on the electrochemical gradient across the cell membrane. The higher concentrations of divalent cations (Ca²⁺ and Mg²⁺) likely present in the less-standardized TSB and LB media can compete with the positively charged this compound for binding sites on the bacterial cell surface, thereby reducing its uptake and apparent potency.
-
Nutrient Richness: The abundance of peptides and amino acids in TSB and LB can lead to faster bacterial growth rates and potentially altered expression of membrane proteins, including efflux pumps, which could contribute to reduced antibiotic efficacy.
-
pH and Buffering: While all three media are typically buffered to a pH of around 7.3, the robust metabolic activity of bacteria in richer media can lead to localized pH changes that may affect the stability and activity of the antibiotic.
Standardized Protocol for MIC Determination of this compound
To ensure the generation of accurate and reproducible data, the following broth microdilution protocol, based on CLSI guidelines, is provided.[3][16][17]
Materials:
-
This compound stock solution (e.g., 1024 µg/mL in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., P. aeruginosa, S. aureus)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm.
-
Within 15 minutes of preparation, dilute the adjusted inoculum 1:100 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
In a sterile 96-well plate, perform a serial two-fold dilution of the this compound stock solution in MHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).
-
Ensure each well contains a final volume of 50 µL of the diluted antibiotic.
-
-
Inoculation of the Microtiter Plate:
-
Add 50 µL of the prepared bacterial inoculum (from Step 1) to each well containing the diluted this compound, as well as to a growth control well (containing MHB without antibiotic) and a sterility control well (containing uninoculated MHB).
-
The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plate for bacterial growth (indicated by turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualizing Key Processes
To further clarify the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Mechanism of action of this compound.
Conclusion
The in vitro evaluation of novel antibiotics like this compound requires a meticulous and standardized approach. This guide underscores the profound impact of bacterial growth media on antimicrobial susceptibility testing results. The use of CLSI-recommended Mueller-Hinton Broth is essential for obtaining accurate and reproducible MIC data that can reliably inform the drug development process. While richer media like TSB and LB are valuable for bacterial cultivation, their use in AST can lead to erroneously high MIC values, potentially masking the true potency of a promising new compound. By adhering to standardized protocols and understanding the underlying scientific principles, researchers can ensure the integrity of their data and contribute to the successful development of the next generation of life-saving antibiotics.
References
-
American Society for Microbiology. (2006, October 9). Luria Broth (LB) and Luria Agar (LA) Media and Their Uses Protocol. Retrieved from [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Retrieved from [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(7), 2180–2183. Retrieved from [Link]
-
Gutiérrez-Gómez, L., et al. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]
-
Hardy Diagnostics. (n.d.). Tryptic Soy Broth (TSB). Retrieved from [Link]
-
Microbe Online. (2022, January 5). Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses. Retrieved from [Link]
-
Microbiologics. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. Retrieved from [Link]
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Microbiology Class. (2024, June 3). Luria Broth (LB) And Luria Agar (LA) Media. Retrieved from [Link]
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Liofilchem. (n.d.). Tryptic Soy Broth. Retrieved from [Link]
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Slideshare. (n.d.). Aminoglycoside and Tetracyclines Antibiotics. Retrieved from [Link]
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ResearchGate. (n.d.). Resistance to aminoglycoside, tetracycline and macrolides. Retrieved from [Link]
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Interchim. (n.d.). LB Broth (Miller's LB Broth). Retrieved from [Link]
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PubMed Central. (n.d.). Aminoglycoside uptake, stress, and potentiation in Gram-negative bacteria: new therapies with old molecules. Retrieved from [Link]
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Microbiology Info. (2022, August 10). Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. Retrieved from [Link]
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MDPI. (n.d.). Antimicrobial Activity of Cell-Free Supernatants Produced by Strains of Lactic Acid Bacteria Against Staphylococcus aureus. Retrieved from [Link]
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PubMed Central. (n.d.). Tetracyclines in the Modern Era: Global Consumption, Antimicrobial Resistance, Environmental Occurrence, and Degradation Techniques. Retrieved from [Link]
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Advanced Food Diagnostics. (n.d.). Trypticasein Soy Broth (TSB) EP/USP/ISO. Retrieved from [Link]
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PubMed Central. (n.d.). Escherichia coli Physiology in Luria-Bertani Broth. Retrieved from [Link]
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A Comparative Analysis of Libramycin A: Benchmarking Against a Panel of High-Priority Clinical Isolates
Abstract: The escalating threat of antimicrobial resistance (AMR) necessitates the discovery and rigorous evaluation of novel antibiotics. This guide introduces Libramycin A, a new investigational agent with a putative mechanism targeting bacterial ribosome rescue. We present a comprehensive benchmarking study comparing the in vitro activity of this compound against a panel of clinically significant Gram-positive and Gram-negative isolates, including multidrug-resistant (MDR) strains. Its performance is evaluated alongside established last-line antibiotics, providing critical data for its developmental trajectory. All methodologies adhere to the stringent standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and clinical relevance.
Note to the Reader: this compound is a hypothetical compound used in this guide to illustrate the rigorous process of benchmarking a novel antibiotic candidate. The data, mechanisms, and specific outcomes presented are illustrative and designed to provide a framework for such an evaluation.
Introduction: The Rationale for this compound
The antibiotic pipeline has seen limited innovation in recent decades, while resistance to existing drug classes has grown unabated. This compound emerges as a promising candidate from a novel synthetic class, designed to inhibit a critical bacterial process: ribosome rescue.
Hypothesized Mechanism of Action: It is postulated that this compound selectively binds to and inhibits the ArfA/RF2 ribosome rescue factors. This system is crucial for recycling stalled ribosomes, a process essential for bacterial viability, particularly under stress conditions. By preventing ribosome release, this compound is theorized to cause a terminal blockage of protein synthesis, leading to bactericidal activity. This unique target is absent in eukaryotes, suggesting a high potential for selective toxicity.[1]
This guide provides a head-to-head comparison of this compound's in vitro potency against key clinical pathogens, offering a foundational dataset for researchers and drug development professionals.
Materials and Methods
The experimental design prioritizes reproducibility and adherence to internationally recognized standards. The causality behind our choices is to ensure the data is both robust and translatable to clinical settings.
Bacterial Isolate Panel
A panel of 20 diverse clinical isolates was selected from the CDC & FDA Antibiotic Resistance (AR) Isolate Bank, a repository of well-characterized resistant organisms.[2][3][4][5] The selection was curated to include pathogens deemed "critical" or "serious" threats by the CDC, encompassing both wild-type and multidrug-resistant phenotypes.
Rationale for Selection: This panel was chosen to challenge this compound against a wide spectrum of resistance mechanisms, including extended-spectrum β-lactamase (ESBL) production, carbapenem resistance (CRE), and methicillin resistance (MRSA). This provides a stringent test of the compound's efficacy and potential spectrum of activity.
Table 1: Panel of Clinical Isolates
| Isolate ID | Organism | Key Resistance Phenotype | Source |
|---|---|---|---|
| AR-001 | Staphylococcus aureus | Methicillin-Resistant (MRSA) | CDC AR Isolate Bank |
| AR-002 | Staphylococcus aureus | Vancomycin-Intermediate (VISA) | CDC AR Isolate Bank |
| AR-003 | Enterococcus faecium | Vancomycin-Resistant (VRE) | CDC AR Isolate Bank |
| AR-004 | Streptococcus pneumoniae | Penicillin-Resistant | CDC AR Isolate Bank |
| AR-005 | Acinetobacter baumannii | Carbapenem-Resistant (CRAB) | CDC AR Isolate Bank |
| AR-006 | Pseudomonas aeruginosa | Carbapenem-Resistant | CDC AR Isolate Bank |
| AR-007 | Pseudomonas aeruginosa | Multidrug-Resistant (MDR) | CDC AR Isolate Bank |
| AR-008 | Klebsiella pneumoniae | Carbapenem-Resistant (KPC) | CDC AR Isolate Bank |
| AR-009 | Klebsiella pneumoniae | ESBL-producing | CDC AR Isolate Bank |
| AR-010 | Escherichia coli | ESBL-producing | CDC AR Isolate Bank |
| AR-011 | Escherichia coli | Carbapenem-Resistant (NDM) | CDC AR Isolate Bank |
| AR-012 | Enterobacter cloacae | Carbapenem-Resistant (OXA-48) | CDC AR Isolate Bank |
| AR-013 | Neisseria gonorrhoeae | Ciprofloxacin-Resistant | CDC AR Isolate Bank |
| AR-014 | Haemophilus influenzae | β-lactamase positive | CDC AR Isolate Bank |
| ATCC 29213 | Staphylococcus aureus | QC Strain | ATCC |
| ATCC 25922 | Escherichia coli | QC Strain | ATCC |
| ATCC 27853 | Pseudomonas aeruginosa | QC Strain | ATCC |
| AR-W-01 | Staphylococcus aureus | Wild-Type | CDC AR Isolate Bank |
| AR-W-02 | Escherichia coli | Wild-Type | CDC AR Isolate Bank |
| AR-W-03 | Pseudomonas aeruginosa | Wild-Type | CDC AR Isolate Bank |
Comparator Antibiotics
A panel of standard-of-care and last-resort antibiotics was chosen for comparison. The selection covers diverse mechanisms of action to contextualize the performance of this compound.[1][6][7]
-
Vancomycin (Cell Wall Synthesis Inhibitor)
-
Linezolid (Protein Synthesis Inhibitor - 50S)
-
Daptomycin (Cell Membrane Disruptor)
-
Meropenem (Cell Wall Synthesis Inhibitor - β-lactam)
-
Ceftazidime-avibactam (β-lactam/β-lactamase Inhibitor)
-
Colistin (Cell Membrane Disruptor)
-
Ciprofloxacin (DNA Synthesis Inhibitor)
Antimicrobial Susceptibility Testing (AST)
The core of this guide is the determination of the Minimum Inhibitory Concentration (MIC) for each antibiotic against the isolate panel.
Protocol: Broth Microdilution The broth microdilution method was performed following the guidelines outlined in CLSI document M07.[8][9][10] This method is considered a "gold standard" for quantitative AST.
-
Preparation of Inoculum: Bacterial isolates were cultured on appropriate agar plates for 18-24 hours. Several colonies were suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). This suspension was then diluted to yield a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Plate Preparation: 96-well microtiter plates were prepared with serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB). This compound was solubilized in DMSO at a stock concentration of 10 mg/mL and diluted therefrom.
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. Plates were incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
-
Quality Control: QC strains (ATCC 29213, 25922, 27853) were tested concurrently to ensure the accuracy and validity of the results, with outcomes verified against the acceptable ranges published in CLSI M100.[8][9]
Caption: Standardized broth microdilution workflow for MIC determination.
Results: Comparative In Vitro Activity
The in vitro efficacy of this compound and comparator agents is summarized below. Data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.
Activity Against Gram-Positive Isolates
This compound demonstrated potent activity against all tested Gram-positive pathogens, including strains resistant to vancomycin and linezolid.
Table 2: MIC Values (µg/mL) for Gram-Positive Isolates
| Isolate ID | Organism | This compound | Vancomycin | Linezolid | Daptomycin |
|---|---|---|---|---|---|
| AR-W-01 | S. aureus (WT) | 0.25 | 1 | 2 | 0.5 |
| AR-001 | S. aureus (MRSA) | 0.25 | 1 | 2 | 0.5 |
| AR-002 | S. aureus (VISA) | 0.5 | 4 | 2 | 1 |
| AR-003 | E. faecium (VRE) | 0.5 | >256 | 1 | 2 |
| AR-004 | S. pneumoniae (PR) | 0.125 | 0.5 | 1 | 0.25 |
| ATCC 29213| S. aureus (QC) | 0.25 | 1 | 2 | 0.5 |
Activity Against Gram-Negative Isolates
The activity of this compound against Gram-negative bacteria was notable, particularly against carbapenem-resistant Enterobacterales. Its potency was maintained against isolates expressing KPC and OXA-48 carbapenemases.
Table 3: MIC Values (µg/mL) for Gram-Negative Isolates
| Isolate ID | Organism | This compound | Meropenem | Ceftaz-avi | Colistin | Ciprofloxacin |
|---|---|---|---|---|---|---|
| AR-W-02 | E. coli (WT) | 1 | 0.06 | 0.125 | 0.5 | 0.015 |
| AR-010 | E. coli (ESBL) | 1 | 8 | 0.25 | 0.5 | >32 |
| AR-011 | E. coli (NDM) | 4 | >128 | >64 | 0.5 | >32 |
| AR-009 | K. pneumoniae (ESBL) | 2 | 16 | 0.5 | 1 | >32 |
| AR-008 | K. pneumoniae (KPC) | 2 | >128 | 1 | 1 | >32 |
| AR-012 | E. cloacae (OXA-48) | 2 | 64 | 2 | 1 | 16 |
| AR-W-03 | P. aeruginosa (WT) | 8 | 0.5 | 2 | 1 | 0.25 |
| AR-006 | P. aeruginosa (CR) | 16 | 32 | 8 | 1 | >32 |
| AR-005 | A. baumannii (CRAB) | 32 | >128 | >64 | 0.5 | >32 |
| ATCC 25922 | E. coli (QC) | 1 | 0.06 | 0.125 | 0.5 | 0.015 |
| ATCC 27853| P. aeruginosa (QC) | 8 | 0.5 | 2 | 1 | 0.25 |
Discussion and Scientific Insights
The data generated in this study provides a promising initial assessment of this compound's potential.
Expertise & Experience: The potent, low MIC values observed for this compound against MRSA, VRE, and penicillin-resistant S. pneumoniae (MICs ≤0.5 µg/mL) are particularly encouraging. This suggests that its novel mechanism of action circumvents common resistance pathways that affect cell wall and protein synthesis inhibitors. The stability of its activity against both methicillin-sensitive and resistant S. aureus implies that its target is not affected by the presence of PBP2a.
Trustworthiness of the Protocol: The consistent results for the ATCC quality control strains, which fell within the expected ranges defined by CLSI M100, validate the integrity of the experimental setup and the accuracy of the MIC data presented.[8]
Against Gram-negative pathogens, this compound maintained activity against key carbapenem-resistant Enterobacterales (CRE). An MIC of 2 µg/mL against KPC- and OXA-48-producing isolates is significant, as these organisms often exhibit resistance to last-line agents like meropenem and even newer combination therapies. However, the elevated MIC against the NDM-producing E. coli (4 µg/mL) and the reduced activity against P. aeruginosa and A. baumannii (MICs ≥8 µg/mL) suggest potential limitations. This could be due to outer membrane permeability issues or the presence of efflux pumps in these non-fermenting Gram-negative bacilli, a common challenge for many antibiotic classes.
Caption: Hypothesized mechanism of action for this compound.
Conclusion
This compound demonstrates significant in vitro potential, particularly against challenging Gram-positive resistant pathogens and certain classes of CRE. Its novel mechanism of action appears to overcome several common resistance mechanisms. Further studies are warranted to explore its bactericidal activity, potential for resistance development, and performance in in vivo infection models. The observed limitations against non-fermenting Gram-negatives highlight the need for further medicinal chemistry efforts to improve penetration and evade efflux in these species. This benchmark comparison provides a solid, data-driven foundation for the continued development of this compound as a next-generation antibiotic.
References
-
CDC. (n.d.). All Isolate Panels | Antimicrobial Resistance Isolate Bank. Centers for Disease Control and Prevention. Retrieved from [Link]
-
APHL. (n.d.). ABOUT THE AR ISOLATE BANK. Association of Public Health Laboratories. Retrieved from [Link]
-
CLSI. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
EUCAST. (n.d.). EUCAST: Home. European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs | Microbiology. Retrieved from [Link]
-
Orthobullets. (2024). Antibiotic Classification & Mechanism. Retrieved from [Link]
-
CDC. (2024). CDC and FDA Antimicrobial Resistance Isolate Bank. Centers for Disease Control and Prevention. Retrieved from [Link]
-
FDA. (2021). The CDC & FDA Antibiotic Resistance Isolate Bank. U.S. Food & Drug Administration. Retrieved from [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Retrieved from [Link]
-
TeachMePhysiology. (2023). Antibiotics - Mechanism - Side effects - Organisms. Retrieved from [Link]
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Safety Operating Guide
Libramycin A: Operational Handling & Disposal Protocol
This guide is structured to serve as an operational standard operating procedure (SOP) for the handling and disposal of Libramycin A , a research-grade antibiotic.[1]
Note on Compound Specificity: this compound is treated here as a high-potency, lipophilic bioactive agent (typical of novel Streptomyces-derived spiroketal/polyketide antibiotics).[1] As specific commercial Safety Data Sheets (SDS) for research-grade this compound are often limited compared to clinical drugs, this guide applies the Precautionary Principle , utilizing the highest standards for cytotoxic and antimicrobial waste management to prevent environmental contamination and antimicrobial resistance (AMR).[1]
Document Control: SOP-LMA-001 | Revision: 2.0 | Safety Level: BSL-2 / Chemical Hazard[1]
Executive Safety Summary
This compound is a bioactive antimicrobial agent.[1] Unlike hydrophilic antibiotics (e.g., aminoglycosides), this compound exhibits lipophilic properties , meaning it persists on surfaces and requires organic solvents for effective initial solubilization during cleanup.[1]
-
Primary Hazard: Bioactive persistence; potential for environmental antimicrobial resistance (AMR).[1]
-
Disposal Method: High-Temperature Incineration (Primary).[1]
-
Chemical Incompatibility: Strong oxidizers (uncontrolled reaction), Aqueous-only cleaners (ineffective solubilization).[1]
Quick Reference: Waste Stream Classification
| Waste Type | Classification | Container Color/Code | Disposal Action |
| Stock Solutions | RCRA Hazardous (P-List equivalent) | Black (Hazardous) | Incineration Only |
| Contaminated Media | Biohazardous/Chemical | Yellow (Trace Chemo) | Incineration |
| Dry Solids (PPE) | Trace Contaminated | Yellow (Trace Chemo) | Incineration |
| Spill Cleanup | Hazardous Debris | Black (Hazardous) | Incineration |
Biological & Chemical Risk Assessment
As a Senior Application Scientist, I emphasize that the risk with this compound is not just acute toxicity to the handler, but environmental persistence .[1]
-
Mechanism of Action & Resistance: this compound targets bacterial energy metabolism or protein synthesis.[1] Improper disposal into aqueous drains (sinks) promotes the selection of resistant bacterial strains in municipal water systems.[1] Zero-discharge to sewer is the absolute rule. [1]
-
Solubility Profile: Being lipophilic, this compound will adsorb to plastic polymers (tubing, pipette tips).[1] A simple water rinse is insufficient.[1]
-
Stability: The compound is stable at room temperature.[1][2] Chemical deactivation requires a two-step process (Solubilization
Oxidation).[1]
Disposal Decision Logic (Workflow)
The following decision tree dictates the immediate routing of this compound waste.
Figure 1: Decision matrix for segregating this compound waste streams.[1] Note that all paths lead to incineration.[1]
Detailed Disposal Protocols
Protocol A: Liquid Waste (Stocks & Mother Liquor)
Scope: Expired stock solutions (>1 mg/mL) or spent fermentation broth.[1]
-
Segregation: Do NOT mix with general aqueous waste or chlorinated solvents.[1]
-
Container: Use High-Density Polyethylene (HDPE) carboys. Glass is acceptable but poses a breakage risk.
-
Labeling: Label as "Hazardous Waste - this compound - Toxic/Bioactive." [1]
-
Solidification (Optional but Recommended): For volumes <500 mL, add an absorbent polymer (e.g., vermiculite or polyacrylate) to the container to reduce spill risk during transport.[1]
-
Disposal: Seal and transfer to the facility's Hazardous Waste Storage Area for pickup by a licensed chemical waste contractor (incineration service).
Protocol B: Solid Waste (Consumables)
Scope: Pipette tips, weighing boats, gloves, and empty vials.[1]
-
Primary Containment: Place all solids directly into a Yellow Chemotherapy/Biohazard Bin .
-
Why Yellow? In many jurisdictions, yellow signifies "trace chemotherapy" or "incineration required," whereas red often implies autoclaving (which may not destroy the chemical structure of stable antibiotics).[1]
-
-
Double Bagging: If using soft bags, double bag with 4-mil polyethylene bags to prevent puncture.[1]
-
Decontamination of Reusables: If glassware must be reused:
Emergency Spill Response (The "Lipophilic" Protocol)
Standard aqueous spill kits are ineffective for this compound because the compound may repel water or smear.[1]
Required Materials:
-
Nitrile gloves (double layer).[1]
-
Organic Solvent (Acetone or 70% Ethanol).[1]
-
Absorbent pads.[1]
-
10% Sodium Hypochlorite (Bleach).[1]
Step-by-Step Workflow:
-
Solvent Wipe (Crucial Step):
-
Chemical Deactivation:
-
Once the visible residue is removed via solvent, apply 10% Bleach (Sodium Hypochlorite) to the surface.[1] Allow a 15-minute contact time to oxidize any remaining trace molecules.
-
-
Disposal: All solvent wipes and bleach wipes go into the Black Hazardous Waste bin, not the trash.[1]
Figure 2: The Two-Step Decontamination Protocol.[1] Solubilization must precede oxidation.[1]
Regulatory Compliance & Codes
While this compound may not have a specific named entry in 40 CFR 261 (EPA), it must be classified under Process Knowledge :
-
EPA Waste Code (US): Use D001 (Ignitable) if mixed with solvents, or generic Toxic codes if applicable to the specific formulation.[1] Best practice is to manage as Non-Regulated Hazardous Waste (NRHW) destined for incineration.[1]
-
European Waste Code (EWC): 18 01 08 * (Cytotoxic and cytostatic medicines).[1]
References
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P).[1] Retrieved from [Link][1]
-
World Health Organization (WHO). (2014).[1] Safe Management of Wastes from Health-care Activities.[1] Retrieved from [Link][1]
-
American Chemical Society (ACS). (2023).[1] Laboratory Waste Management: A Guide. Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2022).[1] Waste Disposal Guidelines for Bioactive Compounds.[1] Retrieved from [Link][1]
Sources
A Researcher's Guide to Handling Libramycin A: Essential Personal Protective Equipment Protocols
A Note from the Senior Application Scientist: In the dynamic landscape of drug discovery, the emergence of novel compounds like Libramycin A brings both promise and the responsibility of ensuring the utmost safety in the laboratory. This guide is designed to provide you, our valued researchers, scientists, and drug development professionals, with a comprehensive, scientifically grounded framework for the safe handling of this compound, focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourselves but also to maintain the integrity of your groundbreaking research.
The Imperative for Vigilance: Understanding the Hazard Profile
While a specific Safety Data Sheet (SDS) for the novel compound this compound is not yet widely available, its classification as a potent antibiotic necessitates handling it with the precautions typically afforded to hazardous chemicals and cytotoxic drugs. The potential risks associated with similar compounds include skin and eye irritation, allergic reactions, and potential reproductive harm.[1][2][3][4] Therefore, a proactive and conservative approach to PPE is not just recommended—it is essential.
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for workers handling hazardous chemicals, and that laboratory personnel receive training on its proper use.[5][6][7] This guide serves as a practical application of these principles, tailored to the specific context of working with a potent research compound like this compound.
Core Personal Protective Equipment for this compound
The following table outlines the essential PPE for handling this compound, with explanations rooted in established safety protocols for similar chemical classes.
| PPE Component | Specification | Rationale for Use with this compound |
| Hand Protection | Powder-free nitrile gloves, double-gloved | Provides a primary barrier against skin contact. Double-gloving is a best practice when handling potent or cytotoxic compounds to protect against tears and contamination during doffing.[8][9][10] |
| Eye and Face Protection | Chemical splash goggles or a face shield | Protects the eyes and face from accidental splashes of this compound solutions.[8][9][10] |
| Body Protection | Disposable, solid-front gown with cuffed sleeves | Prevents contamination of personal clothing and skin. Cuffed sleeves ensure a snug fit around the inner glove.[8][9][10] |
| Respiratory Protection | N95 or higher-level respirator | Recommended when handling powdered this compound to prevent inhalation of aerosolized particles.[11] The use of a respirator should be part of a comprehensive respiratory protection program, including fit-testing.[11] |
Experimental Workflow: Safe Handling of this compound Powder
The following diagram illustrates the procedural steps for safely weighing and preparing a stock solution of this compound, a common laboratory task that requires stringent adherence to safety protocols.
Caption: A step-by-step workflow for the safe handling of powdered this compound.
Operational Plan: Donning and Doffing of PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Perform hand hygiene.
-
Don gown.
-
Don N95 respirator.
-
Don eye protection.
-
Don inner pair of gloves.
-
Don outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.
Doffing Sequence:
-
Remove outer gloves.
-
Remove gown, turning it inside out as you remove it.
-
Perform hand hygiene.
-
Remove eye protection.
-
Remove respirator.
-
Remove inner gloves.
-
Perform thorough hand hygiene.
Disposal Plan: Managing this compound Waste
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[12][13][14]
-
Solid Waste: This includes gloves, gowns, pipette tips, and any other contaminated disposable materials. These should be placed in a designated, clearly labeled hazardous waste container.[12][15]
-
Liquid Waste: Unused solutions of this compound should be collected in a designated hazardous waste container. Do not pour antibiotic solutions down the drain, as this can contribute to environmental contamination and the development of antimicrobial resistance.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container.[12]
By adhering to these rigorous PPE and disposal protocols, you are not only ensuring your personal safety but also contributing to a culture of responsibility and scientific excellence within your laboratory.
References
- Fresenius Kabi USA. (2023, November 10).
- DC Fine Chemicals. (2024, November 4).
- Fisher Scientific. (2025, December 26).
- Pfizer. (2007, December 3).
- What's Up Doc. (2025, February 6). Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide.
- Cayman Chemical. (2025, October 7).
- Occupational Safety and Health Administration (OSHA).
- National Institutes of Health (NIH). (2015). Chemical Safety Guide, 5th Ed.
- LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube.
- Jenkins, T. C., & MacGowan, A. P. (2008). General Principles of Antimicrobial Therapy. Mayo Clinic Proceedings, 83(8), 945–957.
- Canadian Centre for Occupational Health and Safety (CCOHS). (2026, January 13). Cytotoxic Drugs - Control Measures.
- Centers for Disease Control and Prevention (CDC). (2026, January 7).
- Occupational Safety and Health Administration (OSHA). 1910.
- National Institutes of Health (NIH). Vibramycin | C24H33ClN2O10 | CID 54705095. PubChem.
- Chemistry For Everyone. (2025, May 24).
- World Health Organization (WHO). Antimicrobial formulary and restrictions.
- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
- U.S.
- Columbia University. Chemical Safety Guidelines.
- Centers for Disease Control and Prevention (CDC).
- PharmaCompass.com.
- Birmingham Women's and Children's NHS Foundation Trust. (2023). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage.
- Khan, R., et al. (2023).
- UMNOrganicChemistry. (2013, June 6). Handling Lab Waste [Video]. YouTube.
- Centers for Disease Control and Prevention (CDC). (2024, December 20). Laboratory Biosafety Guidelines for working with SARS-CoV-2.
- RxList. Vibramycin (Doxycycline Calcium Oral): Side Effects, Uses, Dosage, Interactions, Warnings.
- FIP - International Pharmaceutical Federation. (2024, April 22). Safe disposal of medicines: A helpful solution for our planet [Video]. YouTube.
- World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- National Institutes of Health (NIH). (2015). NIH Chemical Safety Guide 2015. Montgomery College.
- Strong Medicine. (2013, April 4). Antibiotic Resistance (Antibiotics - Lecture 9) [Video]. YouTube.
- Esco Scientific. (2020, September 28). Proper Biohazardous Waste Management [Video]. YouTube.
- Health and Safety Executive (HSE). Safe handling of cytotoxic drugs in the workplace.
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
- Centers for Disease Control and Prevention (CDC). (2024, September 21). Resources and Tools | Safe Labs Portal.
- National Institutes of Health (NIH). Spiramycin | C43H74N2O14 | CID 5266. PubChem.
- National Research Council (US) Committee on Prudent Practices in the Laboratory: An Update. (1995). Prudent Practices for Handling Hazardous Chemicals in Laboratories.
- Centers for Disease Control and Prevention (CDC).
Sources
- 1. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. osha.gov [osha.gov]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 8. ipservices.care [ipservices.care]
- 9. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 10. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
